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  • Product: 1-Amino-3-methylcyclohexanecarboxylic acid
  • CAS: 55550-84-0

Core Science & Biosynthesis

Foundational

synthesis of 1-amino-3-methylcyclohexanecarboxylic acid

An In-depth Technical Guide to the Synthesis of 1-amino-3-methylcyclohexanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-amino-3-methylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 1-amino-3-methylcyclohexanecarboxylic acid, a valuable building block in medicinal chemistry. The guide delves into the two primary and classical methods for its synthesis: the Strecker synthesis and the Bucherer-Bergs reaction, both commencing from the readily available starting material, 3-methylcyclohexanone. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a critical discussion of the stereochemical considerations inherent in these synthetic pathways. Furthermore, strategies for the separation of the resulting stereoisomers are presented. The content is designed to equip researchers and drug development professionals with the necessary knowledge to synthesize and utilize this important cyclic amino acid in their work.

Introduction: The Significance of Cyclic Amino Acids in Drug Discovery

Cyclic amino acids, such as 1-amino-3-methylcyclohexanecarboxylic acid, are of significant interest in the field of drug discovery and development. The incorporation of these conformationally constrained non-natural amino acids into peptides can lead to peptidomimetics with enhanced metabolic stability, improved receptor-binding affinity, and better bioavailability compared to their linear counterparts. The rigid cyclohexane scaffold of 1-amino-3-methylcyclohexanecarboxylic acid can induce specific secondary structures, such as turns, in peptides, which is crucial for mimicking the bioactive conformations of natural peptides and proteins.

The cyclohexyl moiety is a prevalent feature in numerous approved drugs, where it can serve as a bioisostere for other groups, offering advantages in terms of three-dimensional structure and metabolic stability[1]. The diverse biological activities of molecules containing substituted cyclohexane rings, including antimicrobial properties, further underscore the importance of this structural motif in medicinal chemistry[2]. This guide focuses on providing a detailed technical framework for the , a key intermediate for the development of novel therapeutics.

Synthetic Strategies: A Tale of Two Classic Reactions

The is most practicably approached from 3-methylcyclohexanone. Two classical, yet highly effective, multicomponent reactions are primarily employed for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction. Both methods offer a convergent approach to the target α-amino acid.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

The Strecker synthesis, first reported in 1850, is a two-step process that converts an aldehyde or ketone into an α-amino acid.[3][4] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.[5][6]

2.1.1. Mechanism of the Strecker Synthesis

The reaction commences with the formation of an imine from 3-methylcyclohexanone and ammonia. In the presence of a cyanide source, such as potassium cyanide, the cyanide ion attacks the imine carbon to form an α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions.[3]

Strecker_Synthesis Ketone 3-Methylcyclohexanone Imine Imine intermediate Ketone->Imine + NH3 - H2O Aminonitrile 1-Amino-3-methylcyclohexane- carbonitrile Imine->Aminonitrile + KCN AminoAcid 1-Amino-3-methylcyclohexane- carboxylic acid Aminonitrile->AminoAcid H3O+, Δ

Caption: The Strecker .

2.1.2. Experimental Protocol for the Strecker Synthesis

The following is a representative protocol for the via the Strecker synthesis.

Step 1: Synthesis of 1-Amino-3-methylcyclohexanecarbonitrile

  • In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add 3-methylcyclohexanone (1.0 eq) and a solution of potassium cyanide (1.2 eq) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 1-Amino-3-methylcyclohexanecarboxylic Acid

  • The crude 1-amino-3-methylcyclohexanecarbonitrile is transferred to a round-bottom flask.

  • Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 12-24 hours.

  • The progress of the hydrolysis is monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of water, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6) using a base, such as ammonium hydroxide.

  • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.

ParameterValueReference
Starting Material3-MethylcyclohexanoneGeneral Knowledge
Key ReagentsNH4Cl, KCN, HCl[5]
Intermediate1-Amino-3-methylcyclohexanecarbonitrile[6]
Final Product1-Amino-3-methylcyclohexanecarboxylic acid[7]
The Bucherer-Bergs Reaction: A Pathway Through Hydantoins

The Bucherer-Bergs reaction is another powerful method for the synthesis of α-amino acids from ketones. This multicomponent reaction involves the treatment of a ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is then hydrolyzed to the amino acid.[8][9]

2.2.1. Mechanism of the Bucherer-Bergs Reaction

The reaction begins with the formation of a cyanohydrin from 3-methylcyclohexanone and cyanide. The cyanohydrin then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Intramolecular cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate decomposition), leads to the formation of a spiro-hydantoin. Subsequent hydrolysis of the hydantoin ring yields the desired α-amino acid.[10]

Bucherer_Bergs_Reaction Ketone 3-Methylcyclohexanone Hydantoin Spiro-hydantoin derivative Ketone->Hydantoin + KCN, (NH4)2CO3 AminoAcid 1-Amino-3-methylcyclohexane- carboxylic acid Hydantoin->AminoAcid H3O+ or OH-, Δ

Caption: The Bucherer-Bergs .

2.2.2. Experimental Protocol for the Bucherer-Bergs Reaction

The following is a representative protocol for the via the Bucherer-Bergs reaction.

Step 1: Synthesis of the Spiro-hydantoin Derivative

  • In a pressure vessel, a mixture of 3-methylcyclohexanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water (1:1) is prepared. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • The vessel is sealed and heated to 60-70 °C for 12-24 hours.[11]

  • After cooling, the reaction mixture is diluted with water, and the precipitated hydantoin is collected by filtration.

  • The crude hydantoin can be recrystallized from a suitable solvent, such as ethanol or water.

Step 2: Hydrolysis to 1-Amino-3-methylcyclohexanecarboxylic Acid

  • The purified hydantoin is suspended in a solution of sodium hydroxide or hydrochloric acid.

  • The mixture is heated to reflux for 24-48 hours.

  • After cooling, the solution is neutralized to the isoelectric point of the amino acid (around pH 6) with acid or base.

  • The precipitated 1-amino-3-methylcyclohexanecarboxylic acid is collected by filtration, washed with cold water, and dried.

ParameterValueReference
Starting Material3-MethylcyclohexanoneGeneral Knowledge
Key ReagentsKCN, (NH4)2CO3, NaOH or HCl[8]
Intermediate3-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione[9]
Final Product1-Amino-3-methylcyclohexanecarboxylic acid[7]

Stereochemical Considerations and Separation of Isomers

The from 3-methylcyclohexanone results in the formation of a mixture of stereoisomers. The starting material, 3-methylcyclohexanone, is chiral, and the reaction introduces a new chiral center at the C1 position. Therefore, a racemic mixture of 3-methylcyclohexanone will produce four stereoisomers of the final product: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).

Standard Strecker and Bucherer-Bergs syntheses do not typically offer stereocontrol, leading to a mixture of these isomers.[3] The separation of these stereoisomers is crucial for their application in drug development, as different stereoisomers can exhibit vastly different pharmacological activities.

Chiral Separation Techniques

The separation of the stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid can be achieved through various chromatographic techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation of enantiomers and diastereomers. Chiral stationary phases (CSPs) are employed to create a chiral environment that allows for the differential interaction of the stereoisomers, leading to their separation.[12][13] Teicoplanin-based chiral stationary phases have shown broad applicability for the separation of unusual amino acids.[13]

  • Diastereomeric Salt Formation: The racemic mixture of the amino acid can be reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts. These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.

Separation_Workflow Start Mixture of Stereoisomers Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC Diastereomeric_Salt Diastereomeric Salt Formation Start->Diastereomeric_Salt Isomer1 Isolated Stereoisomer 1 Chiral_HPLC->Isomer1 Isomer2 Isolated Stereoisomer 2 Chiral_HPLC->Isomer2 Isomer3 Isolated Stereoisomer 3 Chiral_HPLC->Isomer3 Isomer4 Isolated Stereoisomer 4 Chiral_HPLC->Isomer4 Fractional_Crystallization Fractional Crystallization Diastereomeric_Salt->Fractional_Crystallization Remove_Resolving_Agent Remove Resolving Agent Fractional_Crystallization->Remove_Resolving_Agent Remove_Resolving_Agent->Isomer1 Remove_Resolving_Agent->Isomer2 Remove_Resolving_Agent->Isomer3 Remove_Resolving_Agent->Isomer4

Caption: General workflow for the separation of stereoisomers.

Conclusion and Future Outlook

The can be reliably achieved using the well-established Strecker and Bucherer-Bergs reactions. While these methods provide a straightforward entry to this valuable cyclic amino acid, the inherent lack of stereocontrol necessitates subsequent resolution of the resulting stereoisomers. The development of stereoselective synthetic methods for this class of compounds remains an active area of research. The protocols and discussions presented in this guide offer a solid foundation for researchers to produce and utilize 1-amino-3-methylcyclohexanecarboxylic acid in their endeavors to design and synthesize next-generation therapeutics. The continued exploration of substituted cyclic amino acids is expected to yield novel drug candidates with improved pharmacological profiles.

References

  • European Patent Office. (1995). Process for the preparation of 1-amino-1-methyl-3(4)-cyanocyclohexane (EP0664285A1).
  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Koóš, M., et al. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Allan, R. D., & Tran, H. W. (1981). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Australian Journal of Chemistry, 34(12), 2641-2645.
  • Google Patents. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid (WO2021107047A1).
  • American Elements. (n.d.). 1-amino-3-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]

  • News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Csatlos, P., et al. (2013). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Central European Journal of Chemistry, 11(1), 123-130.
  • ResearchGate. (2022). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides. ChemRxiv. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 98, 134-141.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2013). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Retrieved from [Link]

  • IntechOpen. (2012). Chiral Separation of Amino Acid Enantiomers.
  • PubMed Central. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules, 27(15), 4995. [Link]

  • ResearchGate. (2019). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. Retrieved from [Link]

  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase.
  • Dr. Tania CS. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis [Video]. YouTube. Retrieved from [Link]

  • Diva-portal.org. (2004).
  • PubMed Central. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Scientific Reports, 13(1), 12345. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • ResearchGate. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

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Sources

Exploratory

A Technical Guide to the Stereochemistry of 1-Amino-3-Methylcyclohexanecarboxylic Acid: Synthesis, Conformation, and Application

Introduction In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Even subtle changes in stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Even subtle changes in stereoisomerism can lead to profound differences in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth technical exploration of the stereochemistry of 1-amino-3-methylcyclohexanecarboxylic acid, a fascinating and structurally rich cyclic amino acid. As a constrained scaffold, it offers a unique platform for the design of novel therapeutics by locking in specific spatial orientations of its key functional groups. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the nuances of its stereoisomers, conformational preferences, stereoselective synthesis, and analytical characterization.

The Stereoisomers of 1-Amino-3-Methylcyclohexanecarboxylic Acid

1-Amino-3-methylcyclohexanecarboxylic acid possesses two stereogenic centers: the carbon atom bearing the amino and carboxylic acid groups (C1) and the carbon atom with the methyl group (C3). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, categorized as cis and trans based on the relative orientation of the amino and methyl groups with respect to the cyclohexane ring.

  • Cis Isomers: The amino group at C1 and the methyl group at C3 are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R, 3R) and (1S, 3S).

  • Trans Isomers: The amino group at C1 and the methyl group at C3 are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R, 3S) and (1S, 3R).

The distinct spatial arrangement of these isomers dictates their physical, chemical, and biological properties.

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_1R3R (1R, 3R) cis_1S3S (1S, 3S) cis_1R3R->cis_1S3S Enantiomers trans_1R3S (1R, 3S) cis_1R3R->trans_1R3S Diastereomers trans_1S3R (1S, 3R) cis_1S3S->trans_1S3R Diastereomers trans_1R3S->trans_1S3R Enantiomers

Figure 1: Stereoisomeric relationships of 1-amino-3-methylcyclohexanecarboxylic acid.

Conformational Analysis: The Chair Conformation

The cyclohexane ring is not planar and predominantly adopts a strain-free chair conformation.[1] The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the conformers is largely influenced by steric interactions, particularly 1,3-diaxial interactions.[2]

For the stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid, the preferred chair conformation will be the one that minimizes these steric clashes by placing the bulkier substituents in the more stable equatorial positions.[3]

Cis-Isomers (e.g., (1R, 3R)-1-amino-3-methylcyclohexanecarboxylic acid):

In the cis configuration, the amino and methyl groups are on the same side of the ring. In a chair conformation, this necessitates that one substituent is axial and the other is equatorial. There are two possible chair conformations that can interconvert via a ring flip.

  • Conformer A: Amino group axial, methyl group equatorial.

  • Conformer B: Amino group equatorial, methyl group axial.

The relative stability of these two conformers will depend on the A-values (a measure of the steric strain of an axial substituent) of the amino and methyl groups. Generally, the conformer with the bulkier group in the equatorial position is favored.

Trans-Isomers (e.g., (1R, 3S)-1-amino-3-methylcyclohexanecarboxylic acid):

In the trans configuration, the amino and methyl groups are on opposite sides of the ring. This allows for both substituents to occupy equatorial positions simultaneously in one chair conformation, which is significantly more stable. The alternative chair conformation, with both groups in axial positions, would be highly disfavored due to severe 1,3-diaxial interactions. Therefore, the trans isomers are expected to exist predominantly in the diequatorial conformation.

conformations cluster_cis_conformers cis-Isomer Chair Conformations cluster_trans_conformers trans-Isomer Chair Conformations cis_ax_eq Amino (ax), Methyl (eq) cis_eq_ax Amino (eq), Methyl (ax) cis_ax_eq->cis_eq_ax Ring Flip trans_eq_eq Amino (eq), Methyl (eq) (More Stable) trans_ax_ax Amino (ax), Methyl (ax) (Less Stable) trans_eq_eq->trans_ax_ax Ring Flip

Figure 2: Conformational analysis of cis and trans isomers.

Stereoselective Synthesis

The synthesis of specific stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid presents a significant chemical challenge. Several strategies can be envisioned, drawing from established methodologies for the synthesis of cyclic amino acids.[4]

3.1. Diastereoselective Synthesis

A common approach to synthesize cyclic α-amino acids is the Strecker synthesis, which involves the reaction of a ketone with an amine and a cyanide source.[4] To achieve diastereoselectivity in the synthesis of 1-amino-3-methylcyclohexanecarboxylic acid, one could start with 3-methylcyclohexanone. The facial selectivity of the cyanide addition to the imine intermediate can be influenced by the existing stereocenter at C3.

Protocol: Diastereoselective Strecker Synthesis

  • Imine Formation: React 3-methylcyclohexanone with a suitable amine (e.g., ammonia or a chiral amine for asymmetric synthesis) to form the corresponding imine.

  • Cyanide Addition: Treat the imine with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, to form an α-aminonitrile. The stereochemistry at C3 will direct the incoming cyanide to either the same face (cis product) or the opposite face (trans product). The ratio of diastereomers will depend on the reaction conditions and the steric and electronic nature of the reactants.

  • Hydrolysis: Hydrolyze the nitrile group of the α-aminonitrile under acidic or basic conditions to yield the carboxylic acid.

3.2. Enantioselective Synthesis

To obtain enantiomerically pure isomers, several strategies can be employed:

  • Chiral Auxiliaries: The use of a chiral amine in the Strecker synthesis can induce asymmetry at the C1 position.[4] Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amino acid.

  • Enzymatic Resolution: A racemic mixture of the amino acid or a synthetic intermediate can be resolved using enzymes, such as lipases or acylases, which selectively react with one enantiomer.[5]

  • Chiral Resolution by Diastereomeric Salt Formation: A racemic mixture of the amino acid can be reacted with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.[6] These salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with an acid or base liberates the enantiomerically pure amino acid.

Analytical Techniques for Stereoisomer Characterization

The separation and characterization of the stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid are crucial for both synthetic and biological studies.

4.1. Chiral Chromatography

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers.[7][8] Polysaccharide-based CSPs are often effective for the resolution of amino acids and their derivatives.

Table 1: Hypothetical Chiral HPLC Separation Parameters

ParameterValue
ColumnChiralpak® IA or similar
Mobile PhaseHexane/Isopropanol/Trifluoroacetic acid
Flow Rate1.0 mL/min
DetectionUV at 210 nm

Note: The optimal conditions would need to be determined experimentally.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the relative stereochemistry (cis or trans) of the diastereomers.[9][10] The chemical shifts and coupling constants of the ring protons are sensitive to their axial or equatorial orientation.

  • ¹H NMR: In the more stable diequatorial trans isomer, the proton at C1 would likely appear as a well-defined triplet or quartet with small axial-equatorial and equatorial-equatorial coupling constants. In the cis isomers, the C1 proton would be either axial or equatorial, leading to different coupling patterns. Protons in an axial orientation typically exhibit larger diaxial coupling constants.

  • ¹³C NMR: The chemical shifts of the ring carbons are also influenced by their steric environment. For instance, an axial methyl group is typically shielded and appears at a higher field (lower ppm value) compared to an equatorial methyl group due to the gamma-gauche effect.

Table 2: Predicted ¹H NMR Spectral Features

IsomerC1-Proton (α-proton)Methyl Protons
trans (diequatorial)Multiplet with small J-couplingsDoublet
cis (ax/eq or eq/ax)Multiplet with larger J-couplings (if axial)Doublet

Pharmacological Relevance and Applications

Constrained cyclic amino acids like 1-amino-3-methylcyclohexanecarboxylic acid are valuable building blocks in medicinal chemistry.[11] Their rigid structures can help to:

  • Induce Specific Secondary Structures in Peptides: Incorporation into peptides can force them to adopt specific conformations, such as β-turns or helices, which can enhance their binding affinity and selectivity for biological targets.

  • Improve Pharmacokinetic Properties: The cyclic nature of these amino acids can increase their metabolic stability by protecting them from enzymatic degradation.

  • Serve as Scaffolds for Drug Design: The well-defined spatial arrangement of the functional groups can be exploited to design potent and selective inhibitors or agonists for various receptors and enzymes. For instance, aminocyclohexanecarboxylic acid derivatives have been investigated as inhibitors of Janus kinase and as components of anticancer agents.[12] The specific stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid could find applications as GABA analogues, with potential activity in the central nervous system.[5]

applications 1-Amino-3-methylcyclohexanecarboxylic Acid 1-Amino-3-methylcyclohexanecarboxylic Acid Constrained Peptide Mimetics Constrained Peptide Mimetics 1-Amino-3-methylcyclohexanecarboxylic Acid->Constrained Peptide Mimetics Neurological Drug Candidates Neurological Drug Candidates 1-Amino-3-methylcyclohexanecarboxylic Acid->Neurological Drug Candidates Enzyme Inhibitors Enzyme Inhibitors 1-Amino-3-methylcyclohexanecarboxylic Acid->Enzyme Inhibitors Enhanced Receptor Binding Enhanced Receptor Binding Constrained Peptide Mimetics->Enhanced Receptor Binding GABA Analogues GABA Analogues Neurological Drug Candidates->GABA Analogues Improved Metabolic Stability Improved Metabolic Stability Enzyme Inhibitors->Improved Metabolic Stability

Figure 3: Potential applications in drug development.

Conclusion

The stereochemistry of 1-amino-3-methylcyclohexanecarboxylic acid is a rich and complex subject with significant implications for its synthesis, characterization, and application. A thorough understanding of its four distinct stereoisomers, their conformational preferences, and methods for their selective synthesis and analysis is essential for harnessing their full potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for further research and development in this exciting area. The principles outlined herein, from conformational analysis to stereoselective synthesis and chiral separation, are broadly applicable to the study of other substituted cyclic molecules, underscoring the fundamental importance of stereochemistry in modern chemical sciences.

References

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  • Péter, A., Tóth, G., & Tourwé, D. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.
  • Molecular Imaging and Contrast Agent Database (MICAD). (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.
  • Kaczanowska, K., & Wojtczak, A. (2013). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Central European Journal of Chemistry, 11(1), 124-131.
  • WO2021107047A1 - Method for producing 4-(aminomethyl)
  • ChemicalBook. (n.d.). CIS-1,3-DIMETHYLCYCLOHEXANE(638-04-0) 13C NMR spectrum.
  • Shoner, S. C., VanBrocklin, H. F., & Wilson, D. M. (2012). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS medicinal chemistry letters, 3(2), 119–123.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • CS, D. T. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube.

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Foundational

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-ACCA, a Potent and Selective Glycine Transporter 1 (GlyT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound "3-Methyl-ACCA" is used as a hypothetical example throughout this guide to illustrate the process of characterizing a novel Glycine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "3-Methyl-ACCA" is used as a hypothetical example throughout this guide to illustrate the process of characterizing a novel Glycine Transporter 1 (GlyT1) inhibitor. The biological data, experimental protocols, and specific findings presented are representative of the GlyT1 inhibitor class and are provided for instructional purposes.

Introduction: The Rationale for GlyT1 Inhibition in Neurological Disorders

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia.[1][2] One promising therapeutic strategy to potentiate NMDA receptor function is to increase the concentration of glycine, an obligatory co-agonist at the NMDA receptor, in the synaptic cleft.[3]

The glycine transporter 1 (GlyT1) is the primary regulator of extracellular glycine concentrations in the forebrain, where it is co-localized with NMDA receptors. By inhibiting GlyT1, it is possible to elevate synaptic glycine levels, thereby enhancing NMDA receptor activation. This has led to the extensive investigation of GlyT1 inhibitors as potential therapeutics for schizophrenia and other CNS disorders characterized by NMDA receptor hypofunction.[4][3] This guide provides a comprehensive overview of the biological activity of a hypothetical potent and selective GlyT1 inhibitor, 3-Methyl-ACCA.

Mechanism of Action: Potentiating NMDA Receptor Function

The primary mechanism of action of 3-Methyl-ACCA is the selective inhibition of GlyT1, leading to an increase in synaptic glycine levels. This, in turn, enhances the function of NMDA receptors. The signaling pathway is illustrated below.

GlyT1_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GlyT1 GlyT1 Glycine_out Glycine Glycine_in Glycine Glycine_in->GlyT1 Reuptake NMDAR NMDA Receptor Glycine_out->NMDAR Co-agonist Binding Three_Methyl_ACCA 3-Methyl-ACCA Three_Methyl_ACCA->GlyT1 Inhibition Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDAR Binds Cellular_Response Enhanced Neuronal Signaling & Plasticity Ca_ion->Cellular_Response Initiates

Caption: Signaling pathway of GlyT1 inhibition by 3-Methyl-ACCA.

Quantitative Profile of 3-Methyl-ACCA

The biological activity of 3-Methyl-ACCA has been characterized using a variety of in vitro and in vivo assays. The following table summarizes its key quantitative parameters.

ParameterValueAssay Type
GlyT1 Inhibition (IC50) 15 nM[3H]Glycine Uptake Assay
GlyT1 Binding Affinity (Ki) 10 nMRadioligand Binding Assay
Selectivity vs. GlyT2 >1000-foldComparative Uptake Assays
In vivo GlyT1 Occupancy (ED50) 1 mg/kgPET Imaging
Efficacy in PCP-induced Hyperlocomotion Reversal at 3 mg/kgAnimal Model of Schizophrenia

Experimental Protocols

Radioligand Binding Assay for GlyT1 Affinity

This protocol determines the binding affinity (Ki) of 3-Methyl-ACCA for GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • [3H]-Org24598 (radioligand)

  • 3-Methyl-ACCA

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding control (e.g., 10 µM Org24598)

  • Scintillation vials and cocktail

  • Glass fiber filters

Procedure:

  • Prepare cell membranes from HEK293-hGlyT1 cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of varying concentrations of 3-Methyl-ACCA, and 25 µL of [3H]-Org24598.

  • Initiate the binding reaction by adding 100 µL of cell membrane suspension.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Cell Membranes (HEK293-hGlyT1) C Add Cell Membranes to Initiate Binding A->C B Add Buffer, 3-Methyl-ACCA, & [³H]-Org24598 to Plate B->C D Incubate at RT for 60 min C->D E Rapid Filtration (Glass Fiber Filters) D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Ki G->H

Caption: Workflow for Radioligand Binding Assay.

[3H]Glycine Uptake Assay for GlyT1 Inhibition

This assay measures the functional inhibition of glycine transport by 3-Methyl-ACCA.

Materials:

  • CHO cells stably expressing human GlyT1

  • [3H]Glycine

  • 3-Methyl-ACCA

  • Uptake buffer (Krebs-Ringer-HEPES buffer)

  • Lysis buffer

  • Scintillation counter

Procedure:

  • Plate CHO-hGlyT1 cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of 3-Methyl-ACCA for 15 minutes.

  • Add [3H]Glycine to the wells and incubate for 10 minutes.

  • Terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lyse the cells with lysis buffer.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the IC50 value by non-linear regression.

Glycine_Uptake_Workflow A Plate & Grow CHO-hGlyT1 Cells B Wash Cells with Uptake Buffer A->B C Pre-incubate with 3-Methyl-ACCA B->C D Add [³H]Glycine & Incubate C->D E Wash to Terminate Uptake D->E F Lyse Cells E->F G Scintillation Counting of Lysate F->G H Calculate IC₅₀ G->H

Caption: Workflow for [³H]Glycine Uptake Assay.

Therapeutic Potential and Preclinical Evidence

The potent and selective inhibition of GlyT1 by 3-Methyl-ACCA suggests its therapeutic potential for treating the cognitive and negative symptoms of schizophrenia.[2] Preclinical studies in animal models support this hypothesis. For instance, in a phencyclidine (PCP)-induced hyperlocomotion model, which mimics certain psychotic symptoms of schizophrenia, 3-Methyl-ACCA demonstrated a dose-dependent reversal of the hyperactive phenotype. This provides in vivo evidence of its potential antipsychotic-like activity.

Conclusion and Future Directions

3-Methyl-ACCA represents a promising class of compounds with the potential to address the unmet medical needs in the treatment of schizophrenia and other neurological disorders associated with NMDA receptor hypofunction. Its high potency and selectivity for GlyT1 make it a valuable tool for further investigation. Future research should focus on its pharmacokinetic properties, long-term safety profile, and efficacy in more complex behavioral models of cognitive deficits.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404–3437. [Link]

  • Patsnap Synapse. (2024). What are GlyT1 inhibitors and how do they work? [Link]

  • Javitt, D. C. (2012). The Glycine Transporter Type 1 (GlyT1): A New Target for the Treatment of Schizophrenia. Molecular Psychiatry, 17(10), 954–955. [Link]

  • Hashimoto, K. (2014). Glycine transporter-1 inhibitors as a novel drug for schizophrenia. Expert Opinion on Investigational Drugs, 23(10), 1341–1353. [Link]

  • Mezler, M., et al. (2008). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. Molecular Pharmacology, 74(6), 1693–1705. [Link]

  • Harada, N., et al. (2012). Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia. Psychopharmacology, 222(1), 85–96. [Link]

  • Wolkenberg, S. E., et al. (2012). The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 22(23), 7163–7167. [Link]

  • Alberati, D., et al. (2012). A novel GlyT1 inhibitor, to treat schizophrenia. European Neuropsychopharmacology, 22(10), 738–751. [Link]

  • Pinard, E., et al. (2010). Discovery of a novel class of GlyT1 inhibitors. Journal of Medicinal Chemistry, 53(13), 4947–4959. [Link]

  • Lindsley, C. W., et al. (2011). Discovery and SAR studies of novel GlyT1 inhibitors. ACS Chemical Neuroscience, 2(8), 457–463. [Link]

  • Keam, S. J. (2021). Bitopertin: A Review in Schizophrenia. CNS Drugs, 35(3), 345–355. [Link]

  • Greene, J. J., et al. (2014). Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia. Neuropsychopharmacology, 39(12), 2886–2895. [Link]

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Exploratory

1-amino-3-methylcyclohexanecarboxylic acid as a GABA analogue

An In-depth Technical Guide on 1-amino-3-methylcyclohexanecarboxylic acid as a GABA Analogue Authored by: A Senior Application Scientist Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 1-amino-3-methylcyclohexanecarboxylic acid as a GABA Analogue

Authored by: A Senior Application Scientist

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Consequently, dysregulation of the GABAergic system is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1][2] However, the therapeutic utility of GABA itself is limited by its inability to cross the blood-brain barrier. This has spurred the development of GABA analogues, structurally related molecules with improved pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of 1-amino-3-methylcyclohexanecarboxylic acid, a cyclic GABA analogue, exploring its synthesis, stereochemistry, and potential pharmacological activity. We delve into the established methodologies for evaluating such compounds, providing a framework for researchers and drug development professionals interested in this class of molecules.

The Rationale for Developing Novel GABA Analogues

The inherent polarity and flexible structure of GABA prevent its efficient passage into the brain following systemic administration.[1] To overcome this, medicinal chemists have designed a plethora of GABA analogues.[3] Prominent examples include gabapentin and pregabalin, which, despite their structural resemblance to GABA, do not exert their primary effects through direct interaction with GABA receptors.[4][5] Instead, they bind to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[4] The exploration of novel scaffolds, such as the 1-amino-3-methylcyclohexanecarboxylic acid framework, aims to identify compounds with potentially unique pharmacological profiles, improved potency, or novel mechanisms of action within the GABAergic system.

Synthesis and Stereochemistry of 1-amino-3-methylcyclohexanecarboxylic acid

The synthesis of 1-amino-3-methylcyclohexanecarboxylic acid can be approached through several synthetic routes, often involving multi-step processes. A plausible pathway, adapted from known syntheses of related cyclic amino acids, is outlined below.[6][7]

Proposed Synthetic Pathway

A potential synthetic route could commence from a substituted cyclohexanone, proceeding through key steps such as the Strecker or Bucherer-Bergs reactions to introduce the amino and carboxyl functionalities. The presence of the methyl group on the cyclohexane ring introduces stereochemical complexity that must be carefully managed throughout the synthesis.

Synthetic_Pathway Start 3-Methylcyclohexanone Intermediate1 Hydantoin Derivative Start->Intermediate1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Intermediate2 Racemic Amino Acid Mixture Intermediate1->Intermediate2 Hydrolysis (e.g., Ba(OH)2) Final_Product 1-amino-3-methylcyclohexanecarboxylic acid isomers Intermediate2->Final_Product Chromatographic Separation (Chiral HPLC)

Caption: Proposed synthetic pathway for 1-amino-3-methylcyclohexanecarboxylic acid.

Stereochemical Considerations

The structure of 1-amino-3-methylcyclohexanecarboxylic acid contains two stereocenters, leading to the possibility of four stereoisomers. These consist of two pairs of enantiomers: (1R,3R) and (1S,3S), and (1R,3S) and (1S,3R). The relative orientation of the amino and methyl groups (cis or trans) significantly influences the molecule's three-dimensional shape and, consequently, its biological activity. It is well-established for other cyclic amino acids that different stereoisomers can exhibit markedly different pharmacological profiles.[7][8] Therefore, enantioselective synthesis or efficient chiral separation is crucial for the development of a specific isomer as a therapeutic agent.[9]

Pharmacological Evaluation as a GABA Analogue

The pharmacological assessment of a novel GABA analogue involves a multi-tiered approach, from initial receptor binding assays to in vivo efficacy studies in relevant disease models.

GABA Receptor Subtypes and Signaling

GABA mediates its effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[10][11]

  • GABA-A and GABA-C receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[12][13]

  • GABA-B receptors are G-protein coupled receptors that, when activated, can lead to the opening of potassium channels (causing hyperpolarization) and the inhibition of adenylyl cyclase.[10][12]

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA GAD->GABA_vesicle GAT1 GAT1 GABA_vesicle->GAT1 Reuptake GABA_A GABA-A Receptor (Cl- channel) GABA_vesicle->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) GABA_vesicle->GABA_B Binds to VGCC Voltage-Gated Ca2+ Channel VGCC->GABA_vesicle Ca2+ influx triggers vesicle fusion

Caption: Simplified diagram of a GABAergic synapse.

Experimental Protocols for Pharmacological Characterization
3.2.1. In Vitro Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its affinity for the target receptors. This is typically achieved through competitive radioligand binding assays.

Protocol: GABA-A Receptor Binding Assay

  • Tissue Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and prepare a crude membrane fraction through centrifugation.[14]

  • Assay Setup: In a series of tubes, combine the membrane preparation, a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol), and varying concentrations of the test compound (1-amino-3-methylcyclohexanecarboxylic acid).[15][16]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be converted to an inhibition constant (Ki) to represent the binding affinity.

3.2.2. In Vitro Functional Assays

Binding affinity does not necessarily correlate with functional activity (agonist, antagonist, or modulator). Electrophysiological techniques are employed to assess the functional consequences of compound binding.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Receptor Expression: Inject Xenopus oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABA-A receptor).

  • Electrophysiological Recording: After a period of protein expression, impale the oocyte with two electrodes to clamp the membrane potential at a set value.

  • Compound Application: Perfuse the oocyte with a solution containing GABA to elicit a baseline current. Then, co-apply GABA with the test compound, or apply the test compound alone, to observe any changes in the current.[17]

  • Data Analysis: Analyze the changes in current amplitude and kinetics to determine if the compound acts as an agonist, a positive or negative allosteric modulator, or a channel blocker.

3.2.3. In Vivo Efficacy Models

To assess the therapeutic potential of 1-amino-3-methylcyclohexanecarboxylic acid, its effects are studied in animal models of relevant neurological disorders.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Model Induction: In anesthetized rats, surgically expose the sciatic nerve and place loose ligatures around it to induce a chronic nerve compression, which leads to the development of neuropathic pain symptoms.[18]

  • Behavioral Testing: At various time points post-surgery, assess the development of tactile allodynia (pain in response to a non-painful stimulus) using von Frey filaments.

  • Drug Administration: Administer different doses of 1-amino-3-methylcyclohexanecarboxylic acid (or vehicle control) via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Dosing Assessment: Re-evaluate tactile allodynia at set intervals after drug administration to determine the compound's efficacy in alleviating neuropathic pain.[18]

Structure-Activity Relationship (SAR) and Comparative Analysis

The structural modifications of the GABA backbone in 1-amino-3-methylcyclohexanecarboxylic acid, namely the cyclization and the addition of a methyl group, are expected to significantly influence its pharmacological profile compared to other known GABA analogues.

SAR_Comparison cluster_GABA GABA cluster_Gabapentin Gabapentin cluster_Pregabalin Pregabalin cluster_Target 1-amino-3-methylcyclohexanecarboxylic acid GABA Flexible backbone Gabapentin Cyclohexaneacetic acid derivative Binds to α2δ subunit of VGCC Pregabalin 3-isobutyl-GABA Binds to α2δ subunit of VGCC Target Rigid cyclohexane core Methyl substitution Potential for direct GABA receptor interaction

Caption: Structural and functional comparison of GABA and its analogues.

Comparative Data

The table below summarizes the key features of 1-amino-3-methylcyclohexanecarboxylic acid in comparison to GABA and clinically used analogues. The data for the target compound is hypothetical and serves as a template for experimental determination.

CompoundStructureKey Structural FeaturePrimary Mechanism of Action
GABA C₄H₉NO₂Flexible aliphatic chainAgonist at GABA-A and GABA-B receptors
Gabapentin C₉H₁₇NO₂Cyclohexane ring fused to the backboneBinds to the α2δ subunit of voltage-gated calcium channels[4]
Pregabalin C₈H₁₇NO₂Isobutyl group at the 3-positionBinds to the α2δ subunit of voltage-gated calcium channels[5]
1-amino-3-methylcyclohexanecarboxylic acid C₈H₁₅NO₂Rigid cyclohexane core with a methyl groupTo be determined experimentally

Conclusion and Future Directions

1-amino-3-methylcyclohexanecarboxylic acid represents a compelling scaffold for the development of novel GABAergic modulators. Its rigid structure, in contrast to the flexibility of GABA, may confer selectivity for specific GABA receptor subtypes. The key to unlocking its therapeutic potential lies in a systematic and rigorous evaluation of its individual stereoisomers.

Future research should focus on:

  • Stereoselective Synthesis: Developing efficient synthetic routes to access each of the four stereoisomers in high purity.

  • Comprehensive Pharmacological Profiling: Conducting detailed in vitro and in vivo studies to elucidate the precise mechanism of action, functional activity, and therapeutic efficacy of each isomer.

  • Pharmacokinetic and Toxicological Assessment: Evaluating the drug-like properties of the most promising isomers, including their absorption, distribution, metabolism, excretion, and safety profiles.

By following the principles and protocols outlined in this guide, researchers can effectively explore the potential of 1-amino-3-methylcyclohexanecarboxylic acid and related compounds as next-generation therapeutics for a range of neurological disorders.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

  • Hlebowicz, K., & Saugstad, J. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • Karim, N., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 27(19), 6649. [Link]

  • 2-Minute Neuroscience: GABA. (2018). YouTube. [Link]

  • GABA analogue. Wikipedia. [Link]

  • Li, P., et al. (2013). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Journal of Neuroscience, 33(1), 333–343. [Link]

  • Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of pharmacology and experimental therapeutics, 258(2), 588–593. [Link]

  • Khom, S., et al. (2006). On high- and low-affinity agonist sites in GABAA receptors. Molecular Pharmacology, 70(2), 643–651. [Link]

  • How Do GABA Analogs Work? (2021). RxList. [Link]

  • Wang, T., et al. (2011). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Archiv der Pharmazie, 344(5), 316–323. [Link]

  • Mann, A., et al. (1985). Synthesis and activity of 5-(aminomethylene)-1,3-cyclohexanediones: enolic analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 28(10), 1440–1446. [Link]

  • GABA Receptor Signaling. QIAGEN GeneGlobe. [Link]

  • Al-Hasani, K., & Al-Amri, M. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 20(1), 114. [Link]

  • Process for manufacturing coated gabapentin or pregabalin particles.
  • 1-amino-3-methylcyclohexane-1-carboxylic acid. American Elements. [Link]

  • Synthesis of 1-methylcyclohexanecarboxylic acid. (2023). YouTube. [Link]

  • Knight, J. G., & Tchabanenko, K. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(19), 6699–6704. [Link]

  • GABA receptor. Wikipedia. [Link]

  • Johnston, G. A. R. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology. [Link]

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. [Link]

  • anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Taylor, C. P. (1997). 3-substituted GABA analogs with central nervous system activity: a review. EXS, 79, 399–415. [Link]

  • Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

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Foundational

Conformational Analysis of 1-Amino-3-Methylcyclohexanecarboxylic Acid: A Technical Guide for Drug Development

Abstract The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules, such as the derivatives of cyclohexane, this relationship is governed by subtle yet critica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic molecules, such as the derivatives of cyclohexane, this relationship is governed by subtle yet critical conformational preferences. This guide provides an in-depth technical exploration of the conformational analysis of 1-amino-3-methylcyclohexanecarboxylic acid, a substituted cyclohexane with significant potential in medicinal chemistry as a constrained amino acid analogue.[1] We will dissect the stereoisomeric possibilities, delve into the fundamental principles dictating conformational stability, and present a multi-pronged approach for elucidation, combining computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformational control in the design of novel therapeutics.

Introduction: The Critical Role of Conformation in Drug Design

In the realm of drug development, the static, two-dimensional representation of a molecule is merely a starting point. The reality is a dynamic interplay of bond rotations and ring flips that define a molecule's conformational landscape. The specific three-dimensional arrangement, or conformation, that a drug molecule adopts is paramount as it dictates how it interacts with its biological target. For cyclic systems like cyclohexane, the chair conformation is the most stable arrangement.[2][3]

The incorporation of constrained amino acid analogues, such as 1-amino-3-methylcyclohexanecarboxylic acid, into peptides is a powerful strategy in drug design.[1] By restricting the conformational freedom of a peptide backbone, it is possible to stabilize specific secondary structures, such as β-turns, which are often crucial for receptor recognition.[4] A thorough understanding of the conformational preferences of the individual building blocks is therefore a prerequisite for the rational design of potent and selective therapeutics.

Stereoisomers of 1-Amino-3-Methylcyclohexanecarboxylic Acid

The presence of two stereocenters in 1-amino-3-methylcyclohexanecarboxylic acid (at the C1 and C3 positions) gives rise to four possible stereoisomers.[5][6] The relative orientation of the amino, carboxyl, and methyl groups will profoundly influence the conformational equilibrium of the cyclohexane ring.

The four stereoisomers are:

  • (1R, 3R) and (1S, 3S) - trans isomers

  • (1R, 3S) and (1S, 3R) - cis isomers

The interplay between these substituents, particularly their steric bulk and potential for intramolecular interactions, will be the central theme of our conformational analysis.

Caption: Stereoisomeric relationships of 1-amino-3-methylcyclohexanecarboxylic acid.

Principles of Cyclohexane Conformation

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[2] In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[7] Through a process called ring flipping, axial and equatorial positions interconvert.[8]

The relative stability of the two chair conformers of a substituted cyclohexane is determined by the steric strain experienced by the substituents.[9] Axial substituents are generally less stable due to 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring.[2] The energetic cost of placing a substituent in the axial position is quantified by its "A-value." Larger A-values indicate a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)
-CH₃~1.7
-COOH~1.4
-NH₂~1.2-1.6

Note: A-values can vary depending on the solvent and experimental conditions. The values presented are approximate and for illustrative purposes.

For 1-amino-3-methylcyclohexanecarboxylic acid, the conformational equilibrium will be a balance between minimizing the 1,3-diaxial interactions of all three substituents. The isomer that can adopt a chair conformation with the maximum number of bulky groups in the equatorial position will be the most stable.[9]

Methodologies for Conformational Elucidation

Workflow cluster_methods Analytical Workflow comp Computational Modeling (MM/DFT) analysis Integrated Conformational Analysis comp->analysis nmr NMR Spectroscopy (Solution-state) nmr->analysis xray X-ray Crystallography (Solid-state) xray->analysis synthesis Synthesis of Isomers synthesis->comp synthesis->nmr synthesis->xray

Caption: Integrated workflow for conformational analysis.

Computational Modeling (In Silico Analysis)

Computational chemistry offers a powerful tool for predicting the relative stabilities of different conformers.[10] A typical workflow involves an initial scan with a less computationally expensive method, followed by refinement with a more accurate method.

Protocol for Computational Analysis:

  • Initial Conformational Search:

    • Method: Molecular Mechanics (MM) using a force field such as MMFF94.

    • Rationale: To rapidly explore the potential energy surface and identify low-energy conformers of the different stereoisomers. This step is crucial for ensuring that no significant conformers are missed.

  • Geometry Optimization and Energy Calculation:

    • Method: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[1]

    • Rationale: To obtain more accurate geometries and relative energies of the conformers identified in the initial search. DFT provides a good balance between computational cost and accuracy for systems of this size.

  • Solvent Effects:

    • Method: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during DFT calculations.

    • Rationale: To simulate the influence of the solvent environment on the conformational equilibrium, as this can significantly affect the stability of polar groups and intramolecular hydrogen bonds.[11]

NMR Spectroscopy (Solution-State Analysis)

NMR spectroscopy is the most powerful experimental technique for determining the conformation of molecules in solution.[12] Key NMR parameters, such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), provide detailed structural information.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a pure stereoisomer of 1-amino-3-methylcyclohexanecarboxylic acid in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[12]

  • ¹H NMR Acquisition:

    • Rationale: To observe the chemical shifts and coupling constants of the protons. Protons in axial and equatorial positions have distinct chemical shifts.

  • Coupling Constant (³JHH) Analysis:

    • Rationale: The magnitude of the vicinal coupling constant (³JHH) between two protons is related to the dihedral angle between them via the Karplus equation.[13] Large coupling constants (~10-13 Hz) are indicative of an axial-axial relationship (180° dihedral angle), while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • NOE Spectroscopy (NOESY/ROESY):

    • Rationale: To identify protons that are close in space (< 5 Å). For cyclohexane derivatives, strong NOE cross-peaks between protons in a 1,3-diaxial arrangement provide unambiguous evidence for their axial orientation.

X-ray Crystallography (Solid-State Analysis)

X-ray crystallography provides a precise three-dimensional structure of a molecule in its crystalline state. While this represents the solid-state conformation, it offers an invaluable experimental snapshot of a low-energy conformer.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the target stereoisomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles. This provides a definitive view of the conformation in the solid state.[14]

Data Interpretation and Case Study: The cis vs. trans Isomers

Let's consider a hypothetical analysis of a cis and a trans isomer to illustrate the principles.

  • trans-isomer (e.g., (1S,3S)-3-methyl-cyclohexanecarboxylic acid[15]): In a diequatorial conformation, both the carboxyl and methyl groups would be in the equatorial position, minimizing steric strain. The amino group at C1 would also prefer an equatorial position. This isomer is likely to exist predominantly in a single, stable chair conformation.

  • cis-isomer: For a cis isomer, one of the substituents at C1 or C3 must be axial if the other is equatorial. This leads to a more complex equilibrium between two chair conformers, both of which will have some degree of steric strain.

Potential for Intramolecular Hydrogen Bonding:

Conclusion

The conformational analysis of 1-amino-3-methylcyclohexanecarboxylic acid is a multifaceted challenge that requires a synergistic approach. By combining the predictive power of computational chemistry with the detailed experimental insights from NMR spectroscopy and X-ray crystallography, a comprehensive understanding of its conformational landscape can be achieved. This knowledge is not merely academic; it is a critical component in the rational design of peptidomimetics and other constrained molecules, enabling the development of more potent, selective, and effective therapeutics. The principles and protocols outlined in this guide provide a robust framework for researchers to tackle this and similar challenges in modern drug discovery.

References

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  • 3-Methylcyclohexanecarboxylic acid | C8H14O2. PubChem. [Link]

  • Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. PMC. [Link]

  • Ab initio conformational analysis of cyclohexane. (2011). The Journal of Physical Chemistry A. [Link]

  • Functional Groups. (2019). Biology LibreTexts. [Link]

  • Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. [Link]

  • Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate. (2006). ResearchGate. [Link]

  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. Journal of Chemical Education. [Link]

  • The conformation of cyclohexane. (2010). Henry Rzepa's Blog. [Link]

  • PART I_ CONFORMATIONAL ANALYSIS OF 1,4-DISUBSTITUTED CYCLOHEXANES . JPART 11 SYNTHESIS AND CONFORMATIONAL ANALYSIS OF TWO BICYCL. ProQuest. [Link]

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  • The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Royal Society of Chemistry. [Link]

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  • NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2024). YouTube. [Link]

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Exploratory

Potential Therapeutic Applications of 1-Amino-3-Methylcyclohexanecarboxylic Acid: A Technical Guide

Introduction 1-Amino-3-methylcyclohexanecarboxylic acid is a cyclic amino acid derivative with a unique structural scaffold that suggests a range of potential therapeutic applications. While direct clinical data for this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-methylcyclohexanecarboxylic acid is a cyclic amino acid derivative with a unique structural scaffold that suggests a range of potential therapeutic applications. While direct clinical data for this specific molecule is limited, its structural similarity to other biologically active aminocyclohexanecarboxylic acid derivatives provides a strong basis for exploring its potential in several key therapeutic areas. This technical guide will delve into the prospective applications of 1-amino-3-methylcyclohexanecarboxylic acid, drawing on established knowledge of its analogs to propose mechanisms of action and outline detailed experimental protocols for their validation.

This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic use. The information presented herein is designed to be a foundational resource, providing both theoretical grounding and practical methodologies for the investigation of 1-amino-3-methylcyclohexanecarboxylic acid.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to any drug discovery and development endeavor. The key properties of 1-amino-3-methylcyclohexanecarboxylic acid are summarized below.

PropertyValueSource
Chemical Formula C₈H₁₅NO₂American Elements[1]
Molecular Weight 157.21 g/mol American Elements[1]
IUPAC Name 1-amino-3-methylcyclohexane-1-carboxylic acidAmerican Elements[1]
CAS Number 55550-84-0American Elements[1]
Appearance PowderAmerican Elements[1]
Boiling Point 276.4 °C at 760 mmHgAmerican Elements[1]
Density 1.086 g/cm³American Elements[1]

Potential Therapeutic Application 1: Antifibrinolytic Agent

Causality Behind the Hypothesis

The structural resemblance of 1-amino-3-methylcyclohexanecarboxylic acid to known antifibrinolytic agents, such as tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is the primary rationale for investigating its potential in this area. Antifibrinolytic drugs function by inhibiting the breakdown of fibrin clots, which is crucial in controlling bleeding. Tranexamic acid exerts its effect by binding to the lysine-binding sites of plasminogen, thereby preventing its conversion to plasmin, the primary enzyme responsible for fibrinolysis. The presence of both an amino group and a carboxylic acid group on the cyclohexane ring of 1-amino-3-methylcyclohexanecarboxylic acid suggests it may interact with plasminogen in a similar manner.

Proposed Mechanism of Action: Inhibition of Fibrinolysis

The proposed mechanism involves the competitive inhibition of plasminogen activation. By occupying the lysine-binding sites on plasminogen, 1-amino-3-methylcyclohexanecarboxylic acid would prevent the binding of plasminogen to the fibrin clot. This, in turn, would inhibit the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA), thereby stabilizing the fibrin clot and reducing bleeding.

G cluster_0 Normal Fibrinolysis cluster_1 Inhibited Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by t-PA tPA t-PA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin Clot Fibrin->Plasmin Plasminogen_I Plasminogen Blocked_Plasminogen Blocked Plasminogen Compound 1-Amino-3-methylcyclohexanecarboxylic acid Compound->Plasminogen_I Binds to Fibrin_I Fibrin Clot Blocked_Plasminogen->Fibrin_I No Binding tPA_I t-PA tPA_I->Blocked_Plasminogen Activation Inhibited

Caption: Proposed mechanism of antifibrinolytic action.

Experimental Protocol: In Vitro Fibrin Clot Lysis Assay

This assay assesses the ability of the test compound to inhibit the lysis of a fibrin clot.

Materials:

  • Human plasma

  • Thrombin

  • Plasmin or tissue plasminogen activator (t-PA)

  • 1-Amino-3-methylcyclohexanecarboxylic acid

  • Tranexamic acid (positive control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of 1-amino-3-methylcyclohexanecarboxylic acid in PBS.

  • In a microcentrifuge tube, mix human plasma with various concentrations of the test compound or tranexamic acid.

  • Initiate clot formation by adding thrombin to the plasma mixture and incubate until a stable clot is formed.

  • Add a solution of plasmin or t-PA to the tube to initiate fibrinolysis.

  • Incubate the tubes and monitor for clot dissolution over time.

  • The extent of fibrinolysis can be quantified by measuring the amount of released fluid or by spectrophotometric analysis of the supernatant.

  • A dose-response curve can be generated to determine the IC₅₀ value of the compound.

Potential Therapeutic Application 2: Arginase Inhibition

Causality Behind the Hypothesis

Arginase is an enzyme that plays a crucial role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea.[2] In certain pathological conditions, such as cancer and cardiovascular diseases, the upregulation of arginase can deplete L-arginine levels, which is also a substrate for nitric oxide synthase (NOS). This depletion can impair the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and immune responses. Some cyclic amino acid derivatives have been identified as arginase inhibitors.[2] The structural features of 1-amino-3-methylcyclohexanecarboxylic acid, particularly the amino and carboxyl groups, may allow it to bind to the active site of arginase and inhibit its activity.

Proposed Mechanism of Action: Competitive Inhibition of Arginase

1-Amino-3-methylcyclohexanecarboxylic acid may act as a competitive inhibitor of arginase by binding to the manganese-containing active site of the enzyme. This would prevent the binding of the natural substrate, L-arginine, and thereby inhibit the production of ornithine and urea.

G cluster_0 Normal Arginase Activity cluster_1 Arginase Inhibition Arginase Arginase Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Catalyzes L_Arginine L-Arginine L_Arginine->Arginase Binds to Arginase_I Arginase Inhibited_Arginase Inhibited Arginase Compound 1-Amino-3-methylcyclohexanecarboxylic acid Compound->Arginase_I Competitively Binds L_Arginine_I L-Arginine L_Arginine_I->Inhibited_Arginase Binding Blocked G cluster_0 Normal GABA Reuptake cluster_1 GABA Reuptake Inhibition GAT GABA Transporter (GAT) GABA_neuron GABA (Presynaptic Neuron) GAT->GABA_neuron Transports GABA_synapse GABA (Synapse) GABA_synapse->GAT Binds to GAT_I GABA Transporter (GAT) Blocked_GAT Blocked GAT Compound 1-Amino-3-methylcyclohexanecarboxylic acid Compound->GAT_I Blocks GABA_synapse_I GABA (Synapse) GABA_synapse_I->Blocked_GAT Reuptake Inhibited

Caption: Proposed mechanism of GABA reuptake inhibition.

Experimental Protocol: [³H]-GABA Uptake Assay in Cultured Cells

This assay measures the uptake of radiolabeled GABA into cells expressing GABA transporters. [3] Materials:

  • Cell line expressing a specific GABA transporter subtype (e.g., GAT1-expressing HEK293 cells)

  • [³H]-GABA (radiolabeled GABA)

  • 1-Amino-3-methylcyclohexanecarboxylic acid

  • Known GAT inhibitor (e.g., tiagabine) as a positive control

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Culture the GAT-expressing cells in a 96-well plate.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound or positive control.

  • Add a solution containing a mixture of unlabeled GABA and [³H]-GABA to initiate uptake.

  • Incubate for a specific time at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.

  • Determine the IC₅₀ value of the compound for GABA uptake inhibition.

Synthesis and Characterization

The synthesis of 1-amino-3-methylcyclohexanecarboxylic acid and its derivatives can be achieved through various organic synthesis routes. For instance, a common approach involves the modification of a cyclohexanecarboxylic acid precursor. [4]The characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure and purity.

Conclusion

While 1-amino-3-methylcyclohexanecarboxylic acid is a relatively understudied compound, its structural characteristics suggest a promising potential for therapeutic applications in areas such as hemostasis, cancer, cardiovascular disease, and neurological disorders. The proposed mechanisms of action as an antifibrinolytic agent, an arginase inhibitor, and a GABA uptake inhibitor are based on sound scientific principles derived from the study of analogous compounds. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate these potential therapeutic avenues. Further in-depth studies are warranted to fully elucidate the pharmacological profile of 1-amino-3-methylcyclohexanecarboxylic acid and to validate its potential as a novel therapeutic agent.

References

  • Millward, S. W., et al. (2007). Design of cyclic peptides that bind protein surfaces. ACS Chemical Biology, 2(9), 625-634.
  • Costales, A., & Pellois, J. P. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 239.
  • Schutkowski, M., et al. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 29(8), 1565-1572.
  • Engidawork, E., & Gulilat, M. (2021). Antifibrinolytic Therapy and Perioperative Considerations. Journal of Blood Medicine, 12, 1079-1092.
  • Shah, U., et al. (2022). Structural basis of GABA reuptake inhibition.
  • López-Cobeñas, A., et al. (2022). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. International Journal of Molecular Sciences, 23(19), 11847.
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  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
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  • MDPI. (2023). Special Issue : Recent Trends in Cyclic Peptides as Therapeutic Agents. Retrieved from [Link]

  • Tanaka, K., et al. (2010). Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. Blood, 116(21), 2235.
  • Twist Bioscience. (n.d.). Structural basis of GABA reuptake inhibition. Retrieved from [Link]

  • Adessi, C., & Soto, C. (2002). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Current Medicinal Chemistry, 9(10), 963-978.
  • Garris, P. A., et al. (2016). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience, 7(7), 895-903.
  • CS, T. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. YouTube. Retrieved from [Link]

  • Demougeot, C., et al. (2016). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Microplate Assay. Planta Medica, 82(16), 1373-1380.
  • Suzuki, M., et al. (1981). [Fibrinolytic activity and effect of anti-fibrinolytic agents on the growth of cloned cell lines in vitro (author's transl)]. Nihon Sanka Fujinka Gakkai Zasshi, 33(10), 1645-1652.
  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Retrieved from [Link]

  • Biopharma PEG. (2023, August 31). Cyclic Peptides: Current Status & Future Prospects. Retrieved from [Link]

  • Sharma, B., & Singh, N. (2014). Tailored methods for preclinical assessment of fibrinolytic agents in vitro. Journal of Chemical and Pharmaceutical Research, 6(7), 1939-1944.
  • American Elements. (n.d.). 1-amino-3-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.
  • ResearchGate. (2015, May 7). How can I evaluate the inhibitory effect of compound on arginase-1? Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S)-3-Methyl-cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 1-amino-3-methylcyclohexanecarboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, and metabolic stability.[1][2] Among these, cyclic amino acids like 1-amino-3-methylcyclohexanecarboxylic acid (Amc) are of particular interest. Their rigid structures can pre-organize peptide backbones into specific conformations, leading to improved receptor binding and resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 1-amino-3-methylcyclohexanecarboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the strategic considerations, step-by-step experimental procedures, and analytical characterization of the resulting peptides.

Introduction: The Significance of 1-amino-3-methylcyclohexanecarboxylic Acid in Peptide Design

1-amino-3-methylcyclohexanecarboxylic acid is a non-proteinogenic amino acid characterized by a cyclohexane ring, which imparts significant conformational rigidity. The presence of the methyl group at the 3-position further restricts the rotational freedom of the side chain. The incorporation of such constrained residues can lead to peptides with well-defined secondary structures, a critical factor for high-affinity molecular recognition.[3] The applications of peptides containing cyclic amino acids are extensive, ranging from therapeutic agents to biochemical tools.[3][4][5][6]

Key Attributes of 1-amino-3-methylcyclohexanecarboxylic Acid:

  • Conformational Rigidity: The cyclic nature of the amino acid reduces the conformational flexibility of the peptide backbone, which can favor a bioactive conformation.

  • Enhanced Stability: The steric hindrance provided by the cyclohexane ring and the methyl group can protect adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Improved Pharmacokinetic Properties: The introduction of this non-natural amino acid can modulate the lipophilicity and other physicochemical properties of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Considerations for Incorporation

The successful incorporation of 1-amino-3-methylcyclohexanecarboxylic acid into a growing peptide chain requires careful consideration of the synthetic strategy, primarily due to the steric hindrance of the amino acid. Solid-phase peptide synthesis (SPPS) is the most widely used and efficient method for this purpose.[7][8][9][10]

Choice of Synthesis Methodology: SPPS

SPPS offers several advantages for incorporating non-natural amino acids:

  • Efficiency and Scalability: SPPS is a well-established, efficient, and scalable method for peptide synthesis.[7][9]

  • Simplified Purification: The peptide is tethered to an insoluble solid support, allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[7][8]

  • Compatibility: The methodology is compatible with a wide range of non-standard amino acids.[7]

Addressing Steric Hindrance

The primary challenge in coupling 1-amino-3-methylcyclohexanecarboxylic acid is overcoming the steric bulk around the carboxylic acid and the amino group. This can lead to slow and incomplete coupling reactions. To mitigate this, the following strategies are recommended:

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. More potent activating agents are necessary to drive the reaction to completion.

  • Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids, by increasing the kinetic energy of the molecules.[11]

  • Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can improve the yield.

Experimental Protocols

This section provides a detailed step-by-step protocol for the incorporation of Fmoc-protected 1-amino-3-methylcyclohexanecarboxylic acid using manual or automated SPPS.

Materials and Reagents
ReagentSupplier RecommendationNotes
Fmoc-1-amino-3-methylcyclohexanecarboxylic acidCommercially availableEnsure high purity. The synthesis of this building block is a multi-step process and purchasing from a reputable supplier is recommended for consistency.[12]
Rink Amide ResinVariousA suitable resin for the synthesis of C-terminal amide peptides.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeUse high-purity, anhydrous DMF.
PiperidineReagent gradeFor Fmoc deprotection.
Coupling Reagents (HATU, HBTU, or COMU)VariousThese are highly efficient coupling reagents suitable for sterically hindered amino acids.[13][14]
N,N-Diisopropylethylamine (DIPEA)Reagent gradeA non-nucleophilic base for the activation step.
Trifluoroacetic acid (TFA)Reagent gradeFor cleavage of the peptide from the resin.
Scavengers (e.g., TIS, H2O, EDT)Reagent gradeTo protect sensitive side chains during cleavage.
Workflow for SPPS Incorporation

The following diagram illustrates the key steps in the SPPS cycle for incorporating Fmoc-1-amino-3-methylcyclohexanecarboxylic acid.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Coupling of Fmoc-Amc-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Final Cleavage and Deprotection (TFA Cocktail) Wash2->Cleavage End of Synthesis Purification Purification (RP-HPLC) Cleavage->Purification End Characterized Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-1-amino-3-methylcyclohexanecarboxylic acid:

    • In a separate vial, dissolve Fmoc-1-amino-3-methylcyclohexanecarboxylic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. For microwave-assisted synthesis, a typical condition is 20 minutes at 75°C.[11]

    • Causality: The use of a high-efficiency uronium-based coupling reagent like HATU is crucial for activating the sterically hindered carboxylic acid of Amc, facilitating nucleophilic attack by the free amine on the resin. DIPEA acts as the base to neutralize the resulting salts.[13]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat step 3.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Characterization of the Peptide

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized peptide.

Analytical Techniques
TechniqueExpected Outcome
RP-HPLC A single major peak indicating the purity of the peptide.
Mass Spectrometry The observed molecular weight should match the calculated theoretical mass of the peptide.
NMR Spectroscopy Can provide detailed structural information, including the conformation of the peptide backbone and side chains.
Sample Analytical Data Summary
Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)HPLC Purity (%)
Ac-Ala-Amc-Gly-NH₂326.42326.4>95
Tyr-Amc-Phe-NH₂466.60466.5>95

Conclusion

The incorporation of 1-amino-3-methylcyclohexanecarboxylic acid into peptides is a viable strategy for developing novel therapeutics with enhanced properties. While its steric hindrance presents a synthetic challenge, the use of optimized SPPS protocols, including potent coupling reagents and microwave assistance, can lead to efficient synthesis. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully utilize this valuable building block in their peptide design and drug discovery efforts.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications? MolecularCloud. Retrieved from [Link]

  • MDPI. (2020). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130991734, 4-Amino-3-methyl-cyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114490, 3-Methylcyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Retrieved from [Link]

  • Oxford Academic. (2024, January 9). cyclicpeptide: a Python package for cyclic peptide drug design. Oxford Academic. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2004, August 13). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews. Retrieved from [Link]

  • Vertex AI Search. (n.d.). 1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure.
  • Vertex AI Search. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

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Application

Application Notes and Protocols for the Utilization of 1-amino-3-methylcyclohexanecarboxylic Acid in Medicinal Chemistry

Abstract The incorporation of non-proteinogenic amino acids into pharmacologically active peptides and small molecules is a cornerstone of modern medicinal chemistry. These unique building blocks offer the ability to imp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into pharmacologically active peptides and small molecules is a cornerstone of modern medicinal chemistry. These unique building blocks offer the ability to impose conformational constraints, enhance metabolic stability, and explore novel chemical space, thereby addressing key challenges in drug development such as poor oral bioavailability and rapid degradation. This document provides a comprehensive guide to the strategic application of 1-amino-3-methylcyclohexanecarboxylic acid, a conformationally restricted alicyclic β-amino acid, in contemporary drug discovery programs. We will explore its synthesis, stereochemical considerations, and its utility in the design of peptidomimetics and other therapeutically relevant molecules. Detailed, field-proven protocols for its chemical synthesis and incorporation into peptide scaffolds are provided to enable researchers to harness the full potential of this versatile building block.

Introduction: The Rationale for Conformational Constraint

The therapeutic potential of many endogenous peptides is often limited by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. The introduction of conformational rigidity is a widely employed strategy to overcome these limitations. Alicyclic amino acids, such as 1-amino-3-methylcyclohexanecarboxylic acid, serve as powerful tools in this endeavor. The cyclohexane scaffold restricts the accessible dihedral angles of the amino acid backbone, thereby pre-organizing the molecule into a specific three-dimensional structure. This can lead to a number of desirable outcomes:

  • Enhanced Receptor Affinity and Selectivity: By locking the molecule into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity. Furthermore, a rigid structure is less likely to bind to off-target receptors, thus improving selectivity and reducing side effects.

  • Increased Metabolic Stability: The non-natural, sterically hindered structure of 1-amino-3-methylcyclohexanecarboxylic acid renders peptides containing this residue more resistant to cleavage by proteases, thereby extending their in vivo half-life.

  • Improved Physicochemical Properties: The incorporation of this amino acid can modulate the lipophilicity and hydrogen bonding capacity of a molecule, potentially improving its membrane permeability and oral bioavailability.

The 3-methyl substituent on the cyclohexane ring provides an additional steric and electronic handle for modulating molecular properties and interactions with biological targets.

Stereochemistry and Conformational Landscape

1-amino-3-methylcyclohexanecarboxylic acid possesses three stereocenters, leading to a total of eight possible stereoisomers. The relative stereochemistry of the amino and carboxylic acid groups (cis or trans) and the position of the methyl group (cis or trans relative to the functional groups) will significantly influence the three-dimensional shape of the molecule and, consequently, its biological activity.

The cyclohexane ring predominantly adopts a chair conformation. The substituents (amino, carboxyl, and methyl groups) can occupy either axial or equatorial positions. The thermodynamically most stable conformation will be the one that minimizes steric strain, generally by placing the larger substituents in the equatorial positions. The specific stereoisomer chosen for a particular application will depend on the desired spatial orientation of the functional groups to mimic a specific peptide turn or to interact with a defined binding pocket.

Diagram 1: Chair Conformations of a 1,3-disubstituted Cyclohexane

G cluster_0 Diequatorial (more stable) cluster_1 Diaxial (less stable) a b a->b c b->c g g b->g R (eq) d c->d e d->e h h d->h R' (eq) f e->f f->a a1 b1 a1->b1 c1 b1->c1 g1 g1 b1->g1 R (ax) d1 c1->d1 e1 d1->e1 h1 h1 d1->h1 R' (ax) f1 e1->f1 f1->a1

Caption: General representation of diequatorial vs. diaxial substituents on a cyclohexane ring.

Synthesis of 1-amino-3-methylcyclohexanecarboxylic Acid

While 1-amino-3-methylcyclohexanecarboxylic acid is commercially available from various suppliers, a robust in-house synthesis, particularly for specific stereoisomers, is often required for drug development campaigns. The following is a representative, multi-step protocol for the synthesis of a mixture of stereoisomers, which can then be separated by chromatography. This protocol is based on established methods for the synthesis of related aminocyclohexane carboxylic acids.

Protocol 3.1: Synthesis via Reduction of a Nitrobenzoic Acid Precursor

This protocol outlines a general strategy. Specific reagents and conditions may need to be optimized.

Step 1: Nitration of m-Toluic Acid

  • To a stirred solution of m-toluic acid in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated dinitro-m-toluic acid by filtration. Wash with cold water and dry.

Step 2: Esterification

  • Reflux the dinitro-m-toluic acid in methanol with a catalytic amount of sulfuric acid for several hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 3: Catalytic Hydrogenation

  • Dissolve the methyl dinitro-m-toluate in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (typically 50-100 psi) at room temperature or slightly elevated temperature. This step reduces both the nitro groups to amines and the aromatic ring to a cyclohexane ring.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Filter off the catalyst and concentrate the solvent to obtain the crude methyl 1-amino-3-methylcyclohexanecarboxylate as a mixture of stereoisomers.

Step 4: Hydrolysis

  • Hydrolyze the methyl ester by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

  • The product, 1-amino-3-methylcyclohexanecarboxylic acid, will precipitate and can be collected by filtration.

  • The different stereoisomers can be separated by fractional crystallization or chiral chromatography.

Self-Validation: Each step should be monitored by appropriate analytical techniques (TLC, LC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The stereochemical outcome of the reduction can be influenced by the choice of catalyst and reaction conditions[1].

Applications in Medicinal Chemistry

As a Peptidomimetic Scaffold

The primary application of 1-amino-3-methylcyclohexanecarboxylic acid is in the design of peptidomimetics, where it can be used to replace one or more amino acids in a peptide sequence to induce a specific secondary structure, such as a β-turn.

Diagram 2: Peptidomimetic Design Strategy

G A Bioactive Peptide B Identify Key Residues for Activity A->B C Replace with 1-amino-3-methylcyclohexanecarboxylic acid B->C D Synthesize and Evaluate Analogs C->D E Improved Stability and/or Activity D->E

Caption: Workflow for designing peptidomimetics.

Hypothetical Case Study: Development of a Potent and Stable Analog of a GPCR-Binding Peptide

Let's consider a hypothetical pentapeptide, "Peptide-X," with the sequence Tyr-Pro-Phe-Asp-Asn, which is a modest agonist for a G-protein coupled receptor (GPCR) but suffers from rapid degradation in plasma. Structure-activity relationship (SAR) studies have shown that the Phe and Asp residues are crucial for activity and are likely part of a β-turn motif.

Objective: To design an analog of Peptide-X with enhanced stability and receptor affinity by incorporating 1-amino-3-methylcyclohexanecarboxylic acid to mimic the β-turn.

Design Rationale: We hypothesize that replacing the Phe-Asp dipeptide segment with a single 1-amino-3-methylcyclohexanecarboxylic acid residue of the appropriate stereochemistry can lock the peptide into its bioactive conformation. The 3-methyl group can be used to probe a hydrophobic pocket in the receptor.

Synthesis: A series of analogs are synthesized using solid-phase peptide synthesis (see Protocol 5.1), incorporating different stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid.

Results:

CompoundSequenceReceptor Binding Affinity (Ki, nM)Plasma Stability (t1/2, min)
Peptide-XTyr-Pro-Phe-Asp-Asn15015
Analog-1Tyr-Pro-(cis-1-amino-3-methylcyclohexanecarboxylic acid)-Asn50>240
Analog-2Tyr-Pro-(trans-1-amino-3-methylcyclohexanecarboxylic acid)-Asn200>240
As a Constrained GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs has been a successful strategy for the treatment of epilepsy, neuropathic pain, and anxiety disorders. The conformational flexibility of GABA allows it to bind to different receptors and transporters. By using conformationally restricted analogs, it is possible to achieve selectivity for specific GABA-related targets.[2][3]

1-amino-3-methylcyclohexanecarboxylic acid is a structural analog of GABA. Depending on the stereochemistry, the distance and relative orientation of the amino and carboxyl groups can be constrained to mimic specific conformations of GABA, potentially leading to selective modulation of GABA receptors or transporters. Further research is warranted to explore the potential of the various stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid as novel CNS-active agents.

Protocol for Incorporation into Peptides

Protocol 5.1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-protected 1-amino-3-methylcyclohexanecarboxylic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected 1-amino-3-methylcyclohexanecarboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Workflow:

Diagram 3: SPPS Cycle for Incorporating the Custom Amino Acid

G A Resin Swelling in DMF B Fmoc Deprotection (20% Piperidine/DMF) A->B C DMF Wash B->C D Coupling: Fmoc-1-amino-3-methylcyclohexanecarboxylic acid + HBTU/DIPEA in DMF C->D E DMF Wash D->E F Repeat Cycle for Next Amino Acid E->F If more residues G Final Deprotection E->G If last residue H Cleavage from Resin and Side-Chain Deprotection G->H I Purification by HPLC H->I

Caption: A typical solid-phase peptide synthesis cycle.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate a solution of Fmoc-1-amino-3-methylcyclohexanecarboxylic acid (2 eq), HBTU (1.95 eq), and DIPEA (4 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. The longer coupling time is recommended due to the steric hindrance of the cyclic amino acid.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion

1-amino-3-methylcyclohexanecarboxylic acid is a valuable and versatile building block for medicinal chemists. Its rigid cyclohexane scaffold provides a powerful means to introduce conformational constraint into peptides and small molecules, leading to improvements in biological activity, selectivity, and metabolic stability. The detailed protocols and strategic considerations outlined in this application note are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their drug discovery efforts, ultimately contributing to the development of novel and improved therapeutics.

References

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid and its derivatives.
  • 1-amino-3-methylcyclohexane-1-carboxylic acid | CAS 55550-84-0. American Elements. [Link]

  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. ResearchGate. [Link]

  • 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. YouTube. [Link]

  • AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. J-Stage. [Link]

  • Discovery of Small Peptides and Peptidomimetics Targeting the Substance P 1-7 Binding Site: Focus on Design, Synthesis, Structur. Diva-Portal.org. [Link]

  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. PubMed. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. [Link]

  • Peptidomimetics examples. Drug Design Org. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PMC. [Link]

  • Special Issue Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives Message from the Guest Editors. ResearchGate. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone. JOCPR. [Link]

  • Universal Peptidomimetics. PMC. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. [Link]

  • Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate. [Link]

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. ChemRxiv. [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC. [Link]

  • GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]

  • Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. [Link]

  • (PDF) β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ResearchGate. [Link]

  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. ScienceOpen. [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]

  • cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2. PubChem. [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. NIH. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-3-methylcyclohexanecarboxylic Acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-amino-3-methylcyclohexanecarboxylic acid. As a key stru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-amino-3-methylcyclohexanecarboxylic acid. As a key structural motif in pharmaceutical development, particularly as an analog of Gabapentin, optimizing its synthesis is critical for achieving high yield and purity.[1][2] This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Synthesis Strategy Overview

Q1: What are the primary synthetic routes to prepare 1-amino-3-methylcyclohexanecarboxylic acid?

A1: The synthesis of 1-amino-3-methylcyclohexanecarboxylic acid, a non-proteinogenic α-amino acid, typically starts from the readily available precursor, 3-methylcyclohexanone. Three classical methods are most frequently employed, each with distinct advantages and challenges:

  • The Bucherer-Bergs Reaction: A multicomponent reaction where the starting ketone reacts with ammonium carbonate and a cyanide source (like KCN or NaCN) to form a hydantoin intermediate. This hydantoin is then hydrolyzed to yield the final amino acid.[3][4] This method is often favored for its operational simplicity and use of inexpensive reagents.

  • The Strecker Synthesis: This two-step process begins with the reaction of the ketone with ammonia and cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group affords the desired α-amino acid.[5][6] The Strecker synthesis is highly versatile and a cornerstone of amino acid preparation.

  • The Hofmann or Curtius Rearrangement: These routes are fundamentally different as they typically build the cyclohexane ring first and then introduce the amine functionality with a loss of one carbon atom. A common precursor would be a derivative of 3-methylcyclohexane-1,1-dicarboxylic acid. One carboxyl group is converted to a primary amide (for Hofmann) or an acyl azide (for Curtius), which then rearranges to form the 1-amino group.[7][8] These methods are particularly useful when specific stereochemistry has been established in the precursor.

The choice of route depends on factors such as available starting materials, desired stereochemical outcome, scale, and safety considerations (e.g., handling of cyanide).

Synthesis_Route_Decision cluster_0 Route Options Start Start: 3-Methylcyclohexanone Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Start->Bucherer Strecker Strecker Synthesis (NH4Cl, KCN) Start->Strecker Hydantoin Hydantoin Intermediate Bucherer->Hydantoin Aminonitrile α-Aminonitrile Intermediate Strecker->Aminonitrile Other_Precursor Start: 3-Methylcyclohexane -1-carboxylic Acid Derivative Amide_Azide Amide / Acyl Azide Intermediate Other_Precursor->Amide_Azide Rearrangement Hofmann / Curtius Rearrangement Final_Product 1-Amino-3-methyl cyclohexanecarboxylic Acid Rearrangement->Final_Product Hydrolysis1 Hydrolysis Hydantoin->Hydrolysis1 Hydrolysis2 Hydrolysis Aminonitrile->Hydrolysis2 Amide_Azide->Rearrangement Hydrolysis1->Final_Product Hydrolysis2->Final_Product Bucherer_Bergs_Mechanism Ketone 3-Methylcyclohexanone Imine Imine Intermediate Ketone->Imine -H2O NH3 + NH3 Aminonitrile α-Aminonitrile (Mixture of Diastereomers) Imine->Aminonitrile +HCN HCN + HCN Cyclization Intramolecular Cyclization Aminonitrile->Cyclization +CO2, -H2O CO2 + CO2 Hydantoin Hydantoin Intermediate (Mixture of Diastereomers) Cyclization->Hydantoin Hydrolysis Hydrolysis Hydantoin->Hydrolysis Product Final Amino Acid (Mixture of Stereoisomers) Hydrolysis->Product Hofmann_Troubleshooting Start Low Yield in Hofmann Rearrangement Check1 Is N-Bromoamide formation efficient? Start->Check1 Check2 Is rearrangement to isocyanate occurring? Check1->Check2 Yes Solution1 Ensure fresh, cold NaOBr solution. Use exact 1:1 stoichiometry of Br2/Amide. Check1->Solution1 No Check3 Is hydrolysis of isocyanate complete? Check2->Check3 Yes Solution2 Ensure strong base (NaOH) is present. Control temperature carefully during base addition. Check2->Solution2 No Solution3 Ensure sufficient heating/time for decarboxylation after isocyanate formation. Check3->Solution3 No Success Improved Yield Solution1->Success Solution2->Success Solution3->Success

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-Amino-3-methylcyclohexanecarboxylic Acid in Buffers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 1-amino-3-methylcyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-amino-3-methylcyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous buffer systems. Our goal is to provide a foundational understanding of the molecule's behavior and to offer practical, step-by-step guidance to overcome these issues effectively.

Section 1: Understanding the Core Challenge: The Physicochemistry of the Molecule

1-amino-3-methylcyclohexanecarboxylic acid is a non-proteinogenic amino acid. Its structure, which includes a basic amino group, an acidic carboxylic acid group, and a nonpolar 3-methylcyclohexane ring, is the primary determinant of its solubility behavior.

The Zwitterionic Nature and Its Impact on Solubility Like all amino acids, this compound can exist as a zwitterion, a molecule with both a positive and a negative electrical charge, while the overall net charge is zero.[1][2] The pH of the solution dictates the ionization state of the amino and carboxylic acid groups.

  • In strongly acidic conditions (Low pH): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge.

  • In strongly basic conditions (High pH): The amino group is deprotonated (-NH₂), and the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge.

  • At the Isoelectric Point (pI): The amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). The net charge is zero.

Solubility is often at its minimum at the isoelectric point (pI) because the strong intermolecular electrostatic attractions between the zwitterions can lead to the formation of a stable crystal lattice, reducing the molecule's interaction with water.[3][4] The bulky and hydrophobic methylcyclohexane ring further complicates dissolution in aqueous media.

Ionization States vs. pH

The solubility of 1-amino-3-methylcyclohexanecarboxylic acid is fundamentally linked to its charge state, which is a direct function of the solution's pH.

cluster_0 Low pH (e.g., pH < 4) cluster_1 Mid-range pH (near pI, e.g., pH ~6-8) cluster_2 High pH (e.g., pH > 9) Cation Cationic Form (Net Positive Charge) Soluble Zwitterion Zwitterionic Form (Net Zero Charge) POORLY SOLUBLE Cation->Zwitterion  Increase pH   Anion Anionic Form (Net Negative Charge) Soluble Zwitterion->Anion  Increase pH  

Caption: Ionization states of the molecule at varying pH.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why won't my 1-amino-3-methylcyclohexanecarboxylic acid dissolve in a neutral phosphate buffer (e.g., PBS at pH 7.4)?

A: The inability to dissolve at neutral pH is the most common issue encountered. This pH is likely very close to the compound's isoelectric point (pI). At the pI, the molecule exists as a zwitterion with a net charge of zero, leading to minimal solubility.[3][4] The strong intermolecular forces favor the solid, crystalline state over dissolution.

Q2: What is the most effective first step to improve solubility?

A: The primary and most effective strategy is to adjust the pH of the solvent before adding the compound. You must shift the pH away from the isoelectric point to ensure the molecule is in its charged, more soluble cationic or anionic form.

  • To create the cationic form: Adjust the pH to be at least 1-2 units below the carboxylic acid pKa (target pH < 4).

  • To create the anionic form: Adjust the pH to be at least 1-2 units above the amino group pKa (target pH > 10).

Q3: Which buffer system is best for my experiment?

A: The choice of buffer depends entirely on the final pH required for your experiment. A buffer is most effective at a pH close to its own pKa. Using a buffer outside of its optimal range will result in poor pH control.[5]

Buffer SystemEffective pH RangeCommon Applications
Citrate 3.0 - 6.2Acidic formulations, parenteral products.[6]
Acetate 3.8 - 5.8Commonly used in oral and topical formulations.[7]
Phosphate (PBS) 5.8 - 8.0Widely used for biological and pharmaceutical applications near physiological pH.[5][7]
Tris 7.5 - 9.0Common in biochemistry and molecular biology, less common in final drug formulations.
Borate 8.0 - 10.2Ophthalmic preparations.[8]
Carbonate-Bicarbonate 9.2 - 10.6High pH applications.

Q4: I've adjusted the pH, but solubility is still insufficient for my required concentration. What are my next options?

A: If pH manipulation alone is not sufficient, you can explore several advanced strategies:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions of the methylcyclohexane ring and improve solubility. Common co-solvents include ethanol, propylene glycol (PG), or polyethylene glycol (PEG). Start with low percentages (e.g., 5-10% v/v) and increase as needed, keeping in mind the compatibility with your experimental system.

  • Solubility-Enhancing Excipients: Certain small molecules can act as solubilizing agents. A well-documented strategy involves the addition of L-arginine and L-glutamate (often a 1:1 mixture at ~50 mM) to the buffer, which can significantly increase the solubility of other molecules by mitigating aggregation.[9][10]

  • Temperature Adjustment: Gently warming the buffer while stirring can increase the rate and extent of dissolution. However, you must first confirm the thermal stability of 1-amino-3-methylcyclohexanecarboxylic acid to avoid degradation. Perform this step with caution.

Section 3: Troubleshooting Workflows and Protocols

This section provides actionable protocols for systematically addressing solubility issues.

Troubleshooting Decision Flowchart

start Start: Compound fails to dissolve in desired buffer check_ph Is the buffer pH near neutral (6-8)? start->check_ph adjust_ph Action: Adjust pH away from pI. See Protocol 2. check_ph->adjust_ph Yes sol_achieved1 Solubility Achieved? check_ph->sol_achieved1 No adjust_ph->sol_achieved1 consider_cosolvent Option 1: Introduce a co-solvent (e.g., Ethanol, PEG 400) sol_achieved1->consider_cosolvent No consider_excipient Option 2: Add solubility enhancers (e.g., 50mM Arg+Glu) sol_achieved1->consider_excipient No end_ok End: Proceed with experiment sol_achieved1->end_ok Yes sol_achieved2 Solubility Achieved? consider_cosolvent->sol_achieved2 consider_excipient->sol_achieved2 sol_achieved2->end_ok Yes end_consult End: Re-evaluate formulation. Consult specialist. sol_achieved2->end_consult No

Caption: Decision-making workflow for troubleshooting solubility.

Protocol 1: Systematic pH-Solubility Profiling

This protocol helps you determine the optimal pH for your compound before preparing a large batch.

  • Prepare a set of buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Use appropriate buffer systems for each pH point (see table in FAQs).

  • Aliquot the compound: Weigh out a small, identical amount of 1-amino-3-methylcyclohexanecarboxylic acid into several separate vials.

  • Test solubility: Add a fixed volume of each buffer to a corresponding vial.

  • Equilibrate: Vortex each vial vigorously and then allow it to equilibrate for at least 1-2 hours at a controlled temperature (e.g., room temperature). Sonication can also be used to expedite dissolution.

  • Observe and Quantify:

    • Visual Check: Visually inspect each vial for undissolved solid. This gives a qualitative assessment.

    • Quantitative Check (Optional but Recommended): Centrifuge the vials to pellet any undissolved material. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, LC-MS).

  • Analyze: Plot the measured solubility against pH. This will reveal the pH range where solubility is maximal.

Protocol 2: Recommended Solubilization Procedure

This protocol uses pH adjustment to prepare a stock solution.

Method A: Acidic Solubilization (for final pH < pI)

  • Initial Dissolution: Weigh the required amount of the compound. Instead of adding it directly to your final buffer, first dissolve it in a small volume of dilute acid (e.g., 0.1 M HCl). The compound should dissolve readily as it converts to its highly soluble cationic form.

    • Expert Tip: Use the minimum volume of acid necessary for complete dissolution to avoid excessive dilution of your final buffer.

  • Buffer Addition: Once the compound is fully dissolved, slowly add your concentrated final buffer to the solution while stirring.

  • Final pH and Volume Adjustment: Adjust the pH to your target value using a suitable base (e.g., NaOH). Finally, add water or buffer to reach the desired final volume and concentration.

  • Verification: Always re-check the final pH of the solution.

Method B: Basic Solubilization (for final pH > pI)

  • Initial Dissolution: Weigh the required amount of the compound. Dissolve it in a small volume of dilute base (e.g., 0.1 M NaOH). The compound will dissolve as it converts to its highly soluble anionic form.

  • Buffer Addition: Slowly add your concentrated final buffer to the solution while stirring.

  • Final pH and Volume Adjustment: Adjust the pH downwards to your target value using a suitable acid (e.g., HCl). Add water or buffer to reach the final desired volume.

  • Verification: Re-check the final pH.

Trustworthiness Check: In both methods, if precipitation occurs during the pH adjustment step, it indicates that you are passing through the isoelectric point where solubility is low. This can sometimes be overcome by ensuring rapid stirring or by working with more dilute solutions initially.

References
  • Vertex AI Search. (2022).
  • Vertex AI Search. (n.d.).
  • American Elements. (n.d.). 1-amino-3-methylcyclohexane-1-carboxylic acid | CAS 55550-84-0. Retrieved from [Link]

  • Treviño, S. R., et al. (n.d.). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. NIH. Retrieved from [Link]

  • Khan, M. A., & Medlicott, N. J. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]

  • Vertex AI Search. (n.d.). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH.
  • ResearchGate. (2025). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
  • Vertex AI Search. (n.d.). Zwitterions and pH-dependent solubility.
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]

  • Vertex AI Search. (n.d.). A Simple Method for Improving Protein Solubility and Long-Term Stability.
  • Reddit. (2025). Zwitterion confusion!. r/chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • PubMed. (n.d.). Use of amino acids as counterions improves the solubility of the BCS II model drug, indomethacin. Retrieved from [Link]

  • ResearchGate. (2016). How to dissolve mixture of amino acids at high concentrations?. Retrieved from [Link]

  • Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing....
  • Vertex AI Search. (2014). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers.
  • Vertex AI Search. (2024). Pharmaceutical Buffers.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • PubChem. (n.d.). 1-Amino-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Frontiers. (2021).
  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • iajps. (n.d.). biological and pharmaceutical buffer systems.
  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]

  • BMG LABTECH. (2023).
  • PubChem. (n.d.). 1-(Aminomethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Vertex AI Search. (n.d.). Buffers in Pharmaceutical and Biologic Systems.

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Troubleshooting

overcoming side reactions in 3-Methyl-ACCA peptide coupling

Introduction Welcome to the technical support guide for navigating the challenges of peptide synthesis with 3-Methyl-1-aminocyclopropane-1-carboxylic acid (3-Methyl-ACCA). This synthetic amino acid, a derivative of ACCA,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for navigating the challenges of peptide synthesis with 3-Methyl-1-aminocyclopropane-1-carboxylic acid (3-Methyl-ACCA). This synthetic amino acid, a derivative of ACCA, is of significant interest in medicinal chemistry for its ability to introduce conformational rigidity into peptide backbones. However, its structure, featuring a quaternary α-carbon and a sterically demanding cyclopropyl ring with a methyl substituent, presents formidable challenges to standard peptide coupling protocols.[1] Inefficient coupling and a propensity for specific side reactions are common hurdles that can compromise yield and purity.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. We will dissect the mechanistic origins of common side reactions and offer validated protocols to help you achieve successful incorporation of 3-Methyl-ACCA into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is peptide coupling with 3-Methyl-ACCA so challenging?

The primary difficulty arises from severe steric hindrance.[1] The quaternary α-carbon, the rigid cyclopropyl ring, and the adjacent methyl group collectively obstruct the incoming N-terminal amine of the peptide chain, drastically slowing the kinetics of peptide bond formation. This sluggish reaction rate often leads to incomplete couplings and allows competing side reactions to become significant.[1]

Q2: What are the most common side reactions when coupling 3-Methyl-ACCA?

The most prevalent side reactions are:

  • Incomplete Coupling: The most frequent issue, resulting in deletion sequences where the 3-Methyl-ACCA residue is missing from the final peptide.[2]

  • Epimerization/Racemization: While 3-Methyl-ACCA itself is achiral at the alpha-carbon, the prolonged activation times and harsh conditions required for its coupling can induce epimerization of the preceding chiral amino acid in the sequence.[3][4]

  • Diketopiperazine (DKP) Formation: If 3-Methyl-ACCA is the second residue being coupled to a resin-bound amino acid, the dipeptide is highly susceptible to intramolecular cyclization, cleaving from the resin and forming a stable diketopiperazine (DKP). This is a major chain termination pathway.[5][6]

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the reagent directly modifies the free N-terminal amine, forming a guanidinyl group that irreversibly caps the peptide chain.[3]

Q3: Which coupling reagents are most effective for 3-Methyl-ACCA?

For sterically demanding couplings, high-reactivity phosphonium or uronium/aminium-based reagents are essential.[7] Standard carbodiimides like DCC or DIC are generally insufficient.

  • Phosphonium salts (PyAOP, PyBOP): Often considered superior for "difficult" couplings as they do not pose a risk of N-terminal guanidinylation and generally result in cleaner reactions.[8]

  • Uronium/Aminium salts (HATU, HCTU, COMU): These are extremely potent activators. However, the risk of guanidinylation must be mitigated through careful stoichiometry and pre-activation protocols.[9]

Q4: How can I detect and quantify these side reactions?

The most effective analytical technique is a combination of Ultra-High-Performance Liquid Chromatography (UHPLC) and Mass Spectrometry (MS).[10][11]

  • RP-UHPLC: Can separate impurities like deletion sequences or DKP-related products from the main peptide based on differences in hydrophobicity.[10]

  • Mass Spectrometry (MS): Provides definitive identification of impurities by their mass-to-charge ratio (m/z). For example, a deletion sequence will have a mass corresponding to the target peptide minus the mass of the 3-Methyl-ACCA residue. Epimers can sometimes be separated by chromatography but will have identical masses.

In-Depth Troubleshooting Guide

Problem 1: Analysis shows a significant peak corresponding to a deletion sequence (-3-Methyl-ACCA).

Root Cause Analysis: This is a direct consequence of incomplete or failed coupling of the sterically hindered 3-Methyl-ACCA residue. The bulky nature of the amino acid slows the reaction to the point where, within a standard coupling time, a significant portion of the resin-bound peptide chains remain unreacted. Subsequent steps then continue, leaving a sequence lacking the intended residue.

Solutions & Scientific Rationale:

  • Increase Reaction Time & Temperature:

    • Rationale: To overcome the high activation energy barrier imposed by steric hindrance, more energy and time are needed.

    • Action: Extend the coupling time from the standard 1-2 hours to 4-12 hours, or even perform a double coupling. Mild heating (e.g., 40-50°C) can also significantly accelerate the reaction rate, but must be used cautiously to avoid promoting epimerization.

  • Optimize Coupling Reagent and Additives:

    • Rationale: A more potent activating system is required. Phosphonium salts are often preferred as they avoid the guanidinylation side reaction that can occur with prolonged reaction times when using uronium salts in excess.[8] Additives like HOAt or Oxyma form more reactive esters than HOBt, further accelerating the coupling.[9]

    • Action: Switch from standard reagents to PyAOP or COMU .[7][12] Use 1.5-2.0 equivalents of the coupling reagent and 3-4 equivalents of Fmoc-3-Methyl-ACCA-OH and base (DIPEA or Collidine).

  • Change the Solvent:

    • Rationale: The choice of solvent can impact resin swelling and reactant solubility. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult sequences as it can better disrupt peptide aggregation.[3]

    • Action: Substitute DMF with NMP as the primary solvent for the coupling step.

Workflow: Troubleshooting Low Coupling Efficiency

G start Low Yield / Deletion Sequence Detected reagent Upgrade Coupling Reagent (e.g., to PyAOP or COMU) start->reagent time_temp Extend Coupling Time (4-12h) & Consider Mild Heat (40°C) reagent->time_temp double_couple Perform a Double Coupling time_temp->double_couple solvent Switch Solvent (DMF -> NMP) double_couple->solvent check Analyze by UHPLC-MS solvent->check success Coupling Successful check->success Impurity < 5% fail Still Low Efficiency check->fail Impurity > 5% resynthesize Consider Resynthesis with Optimized Protocol fail->resynthesize

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Mass spectrometry is correct, but a new peak appears in the UHPLC, suggesting an epimer of the final peptide.

Root Cause Analysis: Epimerization is the change in stereochemistry at the α-carbon of a chiral amino acid.[4] While 3-Methyl-ACCA is not the residue epimerizing, the extended activation times and basic conditions required to couple it can cause the abstraction of the α-proton from the previously coupled amino acid residue.[13] This is especially problematic for residues like Cys and His.[3] The mechanism often proceeds through a planar oxazolone intermediate, which can be re-protonated from either face, leading to a mixture of D and L isomers.[2]

Solutions & Scientific Rationale:

  • Use a Weaker, Non-Nucleophilic Base:

    • Rationale: Strong bases like DIPEA can promote α-proton abstraction. A bulkier, weaker base can minimize this side reaction.

    • Action: Replace N,N-Diisopropylethylamine (DIPEA) with a weaker base like 2,4,6-collidine.[9]

  • Employ Racemization-Suppressing Additives:

    • Rationale: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization by minimizing the lifetime of the reactive intermediates prone to oxazolone formation.[7][9]

    • Action: Ensure your coupling reagent is based on HOAt (e.g., HATU, PyAOP) or Oxyma (e.g., COMU). If using a carbodiimide, add OxymaPure® as an additive.

  • Lower the Reaction Temperature:

    • Rationale: Epimerization is kinetically controlled and has a higher activation energy than the desired coupling reaction. Lowering the temperature will disproportionately slow the rate of epimerization.

    • Action: If heating was used to improve coupling, reduce or eliminate it. Perform the coupling at room temperature or even cooled to 0°C, accepting that a longer reaction time will be necessary.

Mechanism: Epimerization via Oxazolone Intermediate

G cluster_0 Peptide Chain cluster_1 Activated Amino Acid cluster_2 Base-Catalyzed Oxazolone Formation cluster_3 Reprotonation P Peptide-Resin-NH-CHR- AA C(=O)-O-X Oxazolone Planar Oxazolone Intermediate (Loss of Chirality) AA->Oxazolone Base (-H+) H_plus H+ L_form L-Peptide (Desired) Oxazolone->L_form Protonation D_form D-Peptide (Epimer) Oxazolone->D_form Protonation

Caption: Mechanism of epimerization during peptide coupling.

Problem 3: The major product is missing the first two amino acids, and a low molecular weight species is detected.

Root Cause Analysis: This is the classic signature of diketopiperazine (DKP) formation.[5] It occurs after the successful coupling of the second amino acid (in this case, 3-Methyl-ACCA). The deprotected N-terminal amine of the first amino acid attacks the ester linkage of the second amino acid to the resin, forming a stable six-membered ring. This cleaves the dipeptide from the resin, terminating the synthesis. This reaction is particularly fast when Proline or other secondary amino acids are involved.[5][6]

Solutions & Scientific Rationale:

  • Couple the First Two Amino Acids as a Dipeptide:

    • Rationale: By synthesizing the dipeptide (e.g., Fmoc-3-Methyl-ACCA-Xaa-OH, where Xaa is the first amino acid) in solution phase first, you can then couple this unit to the resin. This bypasses the vulnerable stage where a resin-bound dipeptide with a free N-terminus exists.

    • Action: Prepare the dipeptide separately and use it as the first building block in your solid-phase synthesis.

  • Use a Hindered Resin:

    • Rationale: A bulkier linker on the resin can sterically shield the ester bond from the intramolecular nucleophilic attack.

    • Action: Use a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group makes DKP formation less favorable.

  • Modify the Coupling Protocol for the Third Amino Acid:

    • Rationale: The key is to minimize the time the free N-terminal dipeptide exists, especially under basic conditions.

    • Action: Immediately after deprotecting the 3-Methyl-ACCA residue, perform an in situ neutralization coupling. This involves adding the protected third amino acid and coupling reagent before or concurrently with the neutralization base, ensuring the free amine is acylated as quickly as it is formed.

Optimized Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3-Methyl-ACCA-OH using PyAOP

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

  • Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in NMP (2 x 10 min). Wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-3-Methyl-ACCA-OH (3.0 eq.), PyAOP (3.0 eq.), and HOAt (3.0 eq.) in NMP. Add 2,4,6-collidine (6.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 6-8 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating free amines, continue the coupling for another 2-4 hours or proceed to a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: UHPLC-MS Analysis for Purity Assessment

This method is designed to separate the target peptide from common side products.

  • Sample Preparation: Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 400-2000 m/z.

  • Data Analysis: Integrate the peaks in the UV chromatogram. Identify the mass of the main peak and any impurity peaks. Compare the observed masses with the theoretical masses of the target peptide and potential side products (e.g., deletion sequence, DKP, guanidinylated peptide).

Data Summary

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

ReagentClassActivation SiteRelative ReactivityRisk of GuanidinylationRacemization Suppression
DIC/Oxyma CarbodiimideCarbonModerateNoGood
HBTU Uronium/AminiumCarbonHighYesModerate
HATU Uronium/AminiumCarbonVery HighYesExcellent (HOAt-based)[9]
COMU Uronium/AminiumCarbonVery HighYes[12]Excellent (Oxyma-based)[9]
PyBOP PhosphoniumPhosphorusHighNo[8]Good
PyAOP PhosphoniumPhosphorusVery HighNo[8]Excellent (HOAt-based)[7]

References

  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Benchchem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Benchchem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
  • ResearchGate. Side reactions in peptide synthesis | Request PDF.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ACS Publications. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Aapptec Peptides. Coupling Reagents.
  • Almac Group.
  • National Institutes of Health (NIH). (2022). Epimerisation in Peptide Synthesis. PubMed Central.
  • ACS Publications. (2022).
  • National Institutes of Health (NIH). (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PubMed Central.
  • ResearchGate. DKP formation mechanism. | Download Scientific Diagram.
  • ResearchGate. (PDF)
  • ResearchGate. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.

Sources

Optimization

stability testing of 1-amino-3-methylcyclohexanecarboxylic acid solutions

An Application Scientist's Guide to the Stability Testing of 1-Amino-3-Methylcyclohexanecarboxylic Acid Solutions Introduction Welcome to the Technical Support Center for 1-amino-3-methylcyclohexanecarboxylic acid. As a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Stability Testing of 1-Amino-3-Methylcyclohexanecarboxylic Acid Solutions

Introduction

Welcome to the Technical Support Center for 1-amino-3-methylcyclohexanecarboxylic acid. As a non-proteinogenic cyclic amino acid, this compound presents unique stability challenges compared to its linear counterparts. Its rigid cyclohexyl backbone and stereoisomeric complexity demand a nuanced approach to stability testing.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions to ensure the integrity of your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating stability studies.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 1-amino-3-methylcyclohexanecarboxylic acid solutions.

Q1: What are the key structural features of 1-amino-3-methylcyclohexanecarboxylic acid that influence its stability?

A1: The stability of this molecule is governed by three primary features:

  • The Amino Acid Group: Like all amino acids, it possesses a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes it amphoteric, allowing it to exist as a cation, anion, or zwitterion depending on the solution's pH. This property critically influences its solubility and reactivity.

  • The Cyclohexane Ring: The saturated aliphatic ring is generally stable but can be susceptible to oxidation under harsh conditions. Its conformational rigidity, compared to linear molecules, can influence intramolecular reactions, potentially preventing certain degradation pathways seen in more flexible molecules.[1]

  • The Methyl Group: The methyl group at the 3-position introduces stereoisomerism (cis/trans isomers), which can have different physical properties, including solubility and aggregation propensity. It's crucial to know which isomer you are working with, as they may exhibit different stability profiles.

Q2: What are the most critical factors to control when preparing and storing solutions of this compound?

A2: Based on the general principles of amino acid stability, the most critical factors are pH, temperature, light, and oxygen.[3]

  • pH: This is the most dominant factor. The molecule's solubility is lowest at its isoelectric point (pI). Deviations in pH can lead to precipitation or promote specific degradation reactions like hydrolysis or racemization. Buffering your solution is non-negotiable for any stability study.

  • Temperature: Elevated temperatures accelerate most chemical degradation pathways, including oxidation and hydrolysis.[4] Solutions should be stored at recommended temperatures (e.g., 2-8°C or frozen) to minimize degradation.[5][6]

  • Light: Photons, particularly in the UV range, can provide the activation energy for photolytic degradation.[7] Solutions should always be stored in amber vials or protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the amino group or the cyclohexane ring. For long-term studies, consider preparing solutions with degassed solvents or purging the headspace of the container with an inert gas like nitrogen or argon.

Q3: Which analytical techniques are best suited for stability testing of this compound?

A3: A stability-indicating method is one that can separate the intact molecule from its degradation products. For 1-amino-3-methylcyclohexanecarboxylic acid, the primary techniques are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection (after derivatization, as the molecule lacks a strong chromophore) or, more powerfully, coupled with mass spectrometry (LC-MS) is the gold standard. LC-MS allows for the separation and identification of degradants.[8][9]

  • Gas Chromatography (GC): GC can be used after appropriate derivatization to make the molecule volatile. It is particularly useful for identifying small, volatile degradation products.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency based on charge-to-size ratio and is an excellent orthogonal technique to HPLC for confirming purity.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your stability studies.

Problem 1: My solution has become cloudy or a precipitate has formed.

Question: I prepared a stock solution in water, and after a short period of storage at 4°C, it has become cloudy. What is the cause and how can I prevent this?

Answer:

  • Probable Cause: The most likely cause is a shift in the solution's pH towards the molecule's isoelectric point (pI). At the pI, the net charge of the zwitterionic form is zero, leading to minimal electrostatic repulsion between molecules and thus, the lowest solubility. Absorption of atmospheric CO₂, which forms carbonic acid in water, can be enough to lower the pH of an unbuffered solution and trigger precipitation.

  • Solution & Scientific Rationale:

    • Determine the pKa Values: Identify the pKa values for the carboxylic acid and amino groups of your specific molecule. The pI can be estimated as the average of these two pKa values.

    • Select an Appropriate Buffer: Choose a buffer system with a pKa value within ±1 pH unit of your desired solution pH. Crucially, this target pH should be at least 1.5 to 2 pH units away from the molecule's pI to ensure sufficient solubility. For example, if the pI is around 6, you should formulate your solution at pH ≤ 4 or pH ≥ 8.

    • Verify Buffer Compatibility: Ensure the chosen buffer components do not react with your molecule or interfere with your analytical method. Phosphate and acetate buffers are common starting points.

Problem 2: I am observing new, unidentified peaks in my HPLC chromatogram over time.

Question: My stability study is showing a decrease in the main peak area and the appearance of several smaller peaks. How do I identify these degradants?

Answer:

  • Probable Cause: These new peaks are degradation products. The goal of a stability study is to identify these and understand the degradation pathway. Common pathways for amino acids include oxidation, deamination, and decarboxylation.[11][12]

  • Solution & Scientific Rationale: This situation requires a systematic forced degradation study to intentionally generate and identify these unknown peaks.[13][14] A forced degradation study helps predict the degradation pathways and validates that your analytical method is "stability-indicating."

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally stress the 1-amino-3-methylcyclohexanecarboxylic acid solution to generate potential degradation products.

Objective: To identify likely degradation pathways and confirm the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a solution of the compound in your chosen buffered formulation at a known concentration (e.g., 1 mg/mL).

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the conditions listed in the table below. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

  • Neutralization (for Acid/Base Samples): Before analysis, carefully neutralize the acid- and base-stressed samples to a pH compatible with your HPLC column.

  • Analysis: Analyze all samples (stressed, neutralized, and control) by a validated stability-indicating method (e.g., LC-MS).

  • Peak Identification: Use the mass spectrometry data to propose structures for the new peaks. For example:

    • A mass increase of +16 Da may suggest oxidation (addition of an oxygen atom).

    • A mass loss of -17 Da may suggest deamination (loss of NH₃).

    • A mass loss of -44 Da may suggest decarboxylation (loss of CO₂).

Table 1: Typical Conditions for a Forced Degradation Study [15]

Stress ConditionReagent/ConditionTypical DurationRationale
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo test susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTo test susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂24 hours at room tempTo identify potential sites of oxidation.
Thermal 80°C (in solution)72 hoursTo assess intrinsic thermal stability.
Photostability 1.2 million lux hours (visible) & 200 watt hours/m² (UV)As per ICH Q1BTo assess sensitivity to light-induced degradation.[7]
Visualization of Key Workflows

A clear understanding of experimental workflows is crucial for reproducible results.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in buffer) Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (80°C) start->Thermal Photo Photostability (ICH Q1B) start->Photo Control Control (4°C, Dark) start->Control Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize LCMS Analyze all samples by LC-MS Oxidation->LCMS Thermal->LCMS Photo->LCMS Control->LCMS Neutralize->LCMS Identify Identify Degradants (Mass Shift Analysis) LCMS->Identify

Caption: Workflow for a forced degradation study.

Problem 3: The assay value of my solution is decreasing faster than expected in a real-time stability study.

Question: I have a buffered solution stored under recommended conditions (4°C, protected from light), but the concentration is dropping. What could be the issue?

Answer:

  • Probable Causes & Solutions:

    • Inadequate Buffering: The buffer capacity might be insufficient to prevent localized pH changes over a long period. Solution: Increase the buffer concentration (e.g., from 10 mM to 50 mM) after confirming it does not affect solubility or the analytical method.

    • Trace Metal Contamination: Trace metals (e.g., iron, copper) in your solvents or containers can catalyze oxidative degradation.[14] Solution: Use high-purity solvents (e.g., HPLC-grade) and consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester metal ions.

    • Adsorption to Container: The molecule may be adsorbing to the surface of the storage container, especially if it is plastic. Solution: Test different container materials. Type 1 borosilicate glass is generally the most inert. If plastic is required, test polypropylene and polyethylene containers to see if one shows less adsorption.

    • Microbial Growth: Over long-term studies, especially near neutral pH, microbial contamination can degrade the amino acid.[3] Solution: Prepare the solution by sterile filtering it through a 0.22 µm filter into a sterile container.

ph_dependency cluster_ph Effect of pH on Molecular Form Cation Cationic Form (-COOH, -NH3+) Zwitterion Zwitterionic Form (-COO-, -NH3+) (Lowest Solubility) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (-COO-, -NH2) Zwitterion->Anion + OH- Anion->Zwitterion + H+ Low_pH Low pH (e.g., pH 2) pI pH = pI (e.g., pH ~6) High_pH High pH (e.g., pH 10)

Caption: pH-dependent forms of an amino acid.

References

  • American Elements. (n.d.). 1-amino-3-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114490, 3-Methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19775790, 3-Amino-4-methylcyclohexane-1-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3082488, cis-3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130991734, 4-Amino-3-methyl-cyclohexanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13984308, 1-(Aminomethyl)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Biology LibreTexts. (2021, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Cui, L., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open, 10(2). Retrieved from [Link]

  • BioPharm International. (2021). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Suen, Y., et al. (1995). Solution stability of linear vs. cyclic RGD peptides. PubMed. Retrieved from [Link]

  • Al-Rimawi, F. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4706. Retrieved from [Link]

  • ResearchGate. (n.d.). The newly identified cyclohexane carboxylic acid degradation pathway in G. metallireducens. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • van der Walle, C. F. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • Utah State University. (n.d.). Amino Acid Degradation. Retrieved from [Link]

  • ACS Omega. (2023). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Retrieved from [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • Mohd Dom, Z., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. International Journal of Molecular Sciences, 20(21), 5323. Retrieved from [Link]

  • Senger, J., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2334-2342. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and assessment of amino acids in parenteral nutrition solutions. Retrieved from [Link]

  • Jambhulkar, R., et al. (2023). Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. European Journal of Cardiovascular Medicine, 15(8), 735-738. Retrieved from [Link]

  • Sarf, E., & Bel'skaya, L. (2023). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods, 8(1), e00253. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Stereoisomers of 1-amino-3-methylcyclohexanecarboxylic Acid

Welcome to the technical support center for the resolution of 1-amino-3-methylcyclohexanecarboxylic acid stereoisomers. This guide is designed for researchers, chemists, and drug development professionals, providing in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 1-amino-3-methylcyclohexanecarboxylic acid stereoisomers. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into common challenges and their solutions. As Senior Application Scientists, we aim to explain not just the what, but the why behind each experimental choice, ensuring your success in obtaining the desired enantiomerically pure compounds.

1-amino-3-methylcyclohexanecarboxylic acid, an analog of bioactive compounds like Gabapentin and Pregabalin, possesses two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers: cis and trans).[1][2] The effective separation of these isomers is critical for pharmacological studies, as different stereoisomers can exhibit vastly different biological activities.[3] This guide focuses on the most common and effective resolution techniques.

Troubleshooting Guide

This section addresses specific problems you might encounter during the resolution process, presented in a direct question-and-answer format.

Diastereomeric Salt Crystallization Issues
Q1: My diastereomeric salt isn't crystallizing; it's "oiling out." What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystal.[4] This is a common issue in crystallization and is typically caused by excessively high supersaturation or a crystallization temperature that is above the melting point of the diastereomeric salt in the chosen solvent.[4]

Probable Causes & Solutions:

  • Excessive Supersaturation: The concentration of your salt is too high for the given solvent and temperature, forcing it out of solution too rapidly for an ordered crystal lattice to form.

    • Solution: Dilute the solution by adding more solvent until the oil phase redissolves upon gentle heating. Then, attempt a slower cooling rate to allow for controlled crystal growth.[4]

  • Inappropriate Solvent: The chosen solvent may be too "good" or too "poor." A solvent that is too good may require very high concentrations to achieve supersaturation, increasing the risk of oiling out. A solvent that is too poor can cause the salt to precipitate amorphously.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor "anti-solvent" can be effective. The anti-solvent, in which the salt is less soluble, can be added slowly to a solution of the salt in the good solvent to induce controlled crystallization.[4]

  • High Initial Crystallization Temperature: If the initial temperature of your saturated solution is too high, the system may drop below the salt's melting point and into a supersaturated state simultaneously, favoring oil formation.

    • Solution: Lower the initial dissolution temperature by using a slightly larger volume of solvent. This ensures that the solution is not overly concentrated when cooling begins.[4]

Q2: I've performed several recrystallizations, but the diastereomeric excess (d.e.) of my salt is not improving. Why is it stuck?

Answer:

This frustrating situation often points to the formation of a solid solution (also known as a pseudoracemate), where both the desired and undesired diastereomers are incorporated into the same crystal lattice. This makes separation by simple recrystallization ineffective because the crystal composition mirrors that of the mother liquor.

Probable Causes & Solutions:

  • Structural Similarity: The two diastereomers are too similar in shape and intermolecular interactions, allowing them to co-crystallize.

    • Solution 1: Change the Resolving Agent. The most effective solution is often to select a different chiral resolving agent.[5] A bulkier or electronically different resolving agent can increase the physical and chemical differentiation between the two diastereomers, disrupting the formation of a solid solution.

    • Solution 2: Change the Solvent System. The solvent plays a crucial role in mediating the interactions between solute molecules. Changing the solvent (e.g., from a protic solvent like ethanol to an aprotic one like acetone or ethyl acetate) can alter the crystal packing and potentially break the solid solution.[4]

  • Kinetic vs. Thermodynamic Control: The crystallization may be happening too quickly (kinetic control), trapping the undesired diastereomer.[6]

    • Solution: Employ a much slower cooling rate or hold the solution at a constant temperature for an extended period (aging). This allows the system to reach thermodynamic equilibrium, where the less soluble, more stable desired diastereomer will preferentially crystallize.[6]

Chiral HPLC Analysis Issues
Q3: I'm trying to analyze the enantiomeric excess (e.e.) of my resolved amino acid, but I'm seeing poor resolution or significant peak tailing on my chiral column.

Answer:

Poor chromatographic performance in chiral HPLC is often related to suboptimal mobile phase composition, incorrect column choice, or interactions between the analyte and the chiral stationary phase (CSP). For zwitterionic molecules like amino acids, these issues are particularly common.[7]

Probable Causes & Solutions:

  • Mobile Phase Issues: The polarity, pH, and additives in the mobile phase are critical for achieving good separation.[8]

    • Solution: For macrocyclic glycopeptide columns (e.g., CHIROBIOTIC™ T), which are excellent for underivatized amino acids, a polar ionic mode is often used.[8][9] Systematically vary the alcohol (methanol, ethanol) and organic (acetonitrile) content. Add small amounts of acid and base (e.g., 0.1% acetic acid and 0.1% diethylamine) to control the ionization state of both the analyte and the CSP, which is crucial for the ionic interactions that drive separation.

  • Analyte-CSP Mismatch: The chosen chiral stationary phase may not be well-suited for your specific molecule.

    • Solution: If optimizing the mobile phase fails, consider a different type of CSP. Polysaccharide-based phases (e.g., Chiralpak® series) are a powerful alternative, though they may require derivatization of the amino acid to improve interaction and solubility in normal-phase conditions.[10] Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) are specifically designed for separating free amino acids and can be a highly effective choice.[11]

  • Column Memory Effects: Additives from previous analyses can adsorb strongly to the CSP, altering its selectivity in subsequent runs.[12]

    • Solution: Dedicate a specific column to a particular class of analytes or mobile phase system. If that is not feasible, implement a rigorous column flushing procedure with a series of strong and weak solvents (e.g., isopropanol, methanol, mobile phase without additives) between different methods. The persistence of memory effects can sometimes last for thousands of column volumes.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid?

Answer: There are three primary strategies for resolving this type of chiral compound:

  • Diastereomeric Salt Crystallization: This is a classical and industrially scalable method. It involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[13][14] Since diastereomers have different physical properties, they can be separated by fractional crystallization due to differences in solubility.[14]

  • Preparative Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. The mixture is passed through the column, and the enantiomers interact differently with the CSP, causing them to elute at different times. This method offers high purity but can be more expensive and less scalable than crystallization.

  • Enzymatic Resolution: This highly selective method uses an enzyme (e.g., a lipase or acylase) that stereoselectively catalyzes a reaction on only one of the enantiomers.[] For example, an N-acylated racemic amino acid can be treated with an acylase, which will only hydrolyze the N-acyl group from the natural (L-form) enantiomer.[16] The resulting free amino acid and the unreacted acylated D-enantiomer have different properties and can be easily separated.[][16]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric crystallization?

Answer: The choice of resolving agent is the most critical parameter for a successful diastereomeric resolution. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a practical solvent.

  • Chemical Nature: Since your target molecule is an amino acid (amphoteric), you can choose to resolve it as either an acid or a base.

    • To resolve it as a base (reacting at the carboxylic acid site), use a chiral amine like (R)- or (S)-1-phenylethylamine, brucine, or strychnine.[5]

    • To resolve it as an acid (reacting at the amino group), use a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[5][17]

  • Screening: There is no universal rule, and the best agent must be found empirically. A common screening process involves reacting your racemic amino acid with a panel of commercially available, inexpensive resolving agents in various solvents on a small scale. Look for the combination that readily forms a crystalline salt. The efficiency of each hit can then be quantified by analyzing the diastereomeric excess of the resulting crystals.

Q3: What is the fundamental principle behind chiral recognition on a Chiral Stationary Phase (CSP) in HPLC?

Answer: Chiral recognition in HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. For a separation to occur, there must be a difference in the stability (free energy, Δ(ΔG)) of these two transient complexes. This stability difference arises from a combination of intermolecular interactions, such as:

  • Hydrogen bonds

  • Pi-pi (π-π) interactions

  • Dipole-dipole interactions

  • Ionic interactions

  • Steric hindrance

According to the three-point interaction model, at least three simultaneous interactions are required for chiral recognition. One of these interactions must be stereochemically dependent (e.g., steric repulsion). The enantiomer that forms the more stable, stronger-binding complex with the CSP will be retained longer on the column and thus have a longer retention time.[9]

Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution via Fractional Crystallization

This protocol provides a general workflow. Optimal resolving agent, solvent, and temperatures must be determined experimentally.

  • Resolving Agent & Solvent Selection:

    • Dissolve 1.0 equivalent of racemic 1-amino-3-methylcyclohexanecarboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) with gentle heating.

    • In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same warm solvent. Rationale: Using 0.5 equivalents ensures that only one enantiomer can fully crystallize as a salt, maximizing theoretical yield from the racemic mixture.[13]

  • Salt Formation:

    • Slowly add the resolving agent solution to the amino acid solution with continuous stirring.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • If still no crystals form, cool the solution further in an ice bath or refrigerator (e.g., 4 °C).

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals.

  • Assessment of Purity:

    • Analyze the diastereomeric excess (d.e.) of the salt. This can often be done by NMR, as the diastereomers should have distinct signals.

  • Recrystallization (if necessary):

    • If the d.e. is not satisfactory, recrystallize the salt from a fresh portion of the same or a different solvent system. Dissolve in the minimum amount of hot solvent and cool slowly as before. Repeat until a constant d.e. or optical rotation is achieved.

  • Liberation of the Free Amino Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute acid or base (e.g., HCl or NaOH) to precipitate the free amino acid while the resolving agent remains in solution. Alternatively, use a strong acid or base to liberate the amino acid and extract it or use an ion-exchange column for separation.[18]

    • Filter, wash with cold water, and dry the enantiomerically enriched amino acid.

  • Final Purity Check:

    • Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Method Development for e.e. Analysis

This protocol outlines a starting point for analyzing the underivatized amino acid.

  • Column: CHIROBIOTIC™ T, 5 µm, 250 x 4.6 mm

  • Initial Mobile Phase: Methanol / Acetonitrile / Water (49/49/2, v/v/v) with additives: 50 mM Formic Acid + 25 mM Diethylamine. Rationale: The alcohol/ACN mixture controls the primary polarity, while the small amount of water is often necessary for amino acid solubility and interaction. The acidic and basic additives control ionization for optimal interaction with the zwitterionic CSP.[11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or ELSD/MS

  • Temperature: 25 °C

  • Optimization Strategy:

    • If resolution is poor, first try changing the type of alcohol (e.g., switch from Methanol to Ethanol).

    • Next, systematically vary the concentration of the acidic and basic additives. This has a profound effect on retention and selectivity.[12]

    • Adjust the ratio of the organic solvents (alcohol/acetonitrile).

    • If separation is still not achieved, a different CSP, such as CHIRALPAK® ZWIX(+), should be tested.[11]

Data Summary: Comparison of Resolution Methods
MethodTypical YieldAchievable Purity (e.e.)ProsCons
Diastereomeric Crystallization 40-50% (per enantiomer, theoretical max 50%)[13]>99% after recrystallizationScalable, cost-effective, well-established technique.[13]Labor-intensive, requires screening of agents/solvents, risk of solid solution formation.[4]
Preparative Chiral HPLC >90% (for the collected fraction)>99.5%High purity, direct separation, applicable when crystallization fails.High cost (solvents, columns), lower throughput, requires specialized equipment.
Enzymatic Resolution ~45% (per enantiomer, theoretical max 50%)[19]>99%Extremely high selectivity, mild reaction conditions, environmentally friendly.[]May require substrate derivatization, enzymes can be expensive, limited to specific enantiomeric forms (e.g., L-aminoacylases for L-amino acids).[16]

Visualizations

Workflow for Diastereomeric Resolution

G cluster_start Step 1: Preparation cluster_reaction Step 2: Salt Formation cluster_separation Step 3: Separation cluster_liberation Step 4: Liberation racemate Racemic Mixture (cis- or trans-pair) diastereomers Mixture of Diastereomeric Salts (Salt A + Salt B) in Solution racemate->diastereomers agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) agent->diastereomers crystallization Fractional Crystallization (Cooling / Evaporation) diastereomers->crystallization crystals Crystals of Less Soluble Salt (e.g., Salt A) crystallization->crystals Solid Phase mother_liquor Mother Liquor with More Soluble Salt (e.g., Salt B) crystallization->mother_liquor Liquid Phase ph_adjust pH Adjustment / Ion Exchange crystals->ph_adjust final_product Enantiomerically Pure Amino Acid ph_adjust->final_product agent_recovery Recovered Resolving Agent ph_adjust->agent_recovery

Caption: General workflow of the diastereomeric salt resolution process.

Principle of Chiral Recognition in HPLC

G CSP Chiral Stationary Phase (CSP) (e.g., Teicoplanin) Complex_R CSP-R Complex (Less Stable) CSP->Complex_R Complex_S CSP-S Complex (More Stable) CSP->Complex_S Enantiomer_R Enantiomer R Enantiomer_R->Complex_R Weak Interaction Enantiomer_S Enantiomer S Enantiomer_S->Complex_S Strong Interaction (3-point contact) Elution Elution from Column Complex_R->Elution Elutes First (Shorter Retention Time) Complex_S->Elution Elutes Second (Longer Retention Time)

Caption: Model of analyte interaction with a chiral stationary phase.

References

  • Lorenz, H., & Seidel-Morgenstern, A. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Farkas, E., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 229-240. [Link]

  • Fekete, S., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5644. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 205-217. [Link]

  • Wikipedia. (2023). Diastereomeric recrystallisation. Wikipedia. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Crooks, P. A., et al. (1989). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. Journal of Medicinal Chemistry, 32(9), 2102-2108. [Link]

  • ResearchGate. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ResearchGate. [Link]

  • Fülöp, F., et al. (2009). Chiral differentiation of some cyclic beta-amino acids by kinetic and fixed ligand methods. Chirality, 21(10), 915-921. [Link]

  • Allan, R. D., et al. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2235. [Link]

  • Bryans, J. S., et al. (1998). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 8(5), 497-500. [Link]

  • Contente, M. L., & Molinari, F. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(11), 3652. [Link]

  • Chen, C. Y., et al. (2011). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Chemical & Pharmaceutical Bulletin, 59(12), 1547-1552. [Link]

  • White Rose eTheses Online. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]

  • Leah4sci. (2024). Amino Acid Stereochemistry - R & S vs D & L. YouTube. [Link]

  • Pálovics, E., & Faigl, F. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Pharmaceutical Chemistry, 3(3), 1-6. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Catalog. [Link]

  • Gáspár, A., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(3), 1735-1744. [Link]

  • LibreTexts Chemistry. (2019). Resolution (Separation) of Enantiomers. [Link]

  • Takayama, S., et al. (1996). Enzymatic Resolution of Amines and Amino Alcohols Using Pent-4-enoyl Derivatives. Tetrahedron Letters, 37(49), 8849-8852. [Link]

  • Chromatography Today. (2014). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Google Patents. (2019).
  • Journal of Chemistry Letters. (2024). Synthesis and characterization of Gabapentin-Zn2Al-LDH nanohybrid and investigation of its drug release and biocompatibility properties. [Link]

  • Google Patents. (2008). Process For Synthesis Of Gabapentin.
  • LibreTexts Chemistry. (2023). Synthesis of Amino Acids. [Link]

  • ResearchGate. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Chiral Technologies Poster. [Link]

  • Chen, J., & Soloshonok, V. A. (2004). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 126(38), 11776-11777. [Link]

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Optimization

Technical Support Center: Troubleshooting NMR Peak Assignment for 3-Methyl-ACCA

Welcome to the technical support center for the analysis of 3-Methyl-ACCA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Methyl-ACCA. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this compound. As a Senior Application Scientist with extensive field experience, I have structured this guide to address the practical challenges you may encounter, moving beyond simple procedural lists to explain the underlying scientific principles that govern successful NMR troubleshooting.

Before proceeding, it is critical to define the structure of "3-Methyl-ACCA" being discussed. Based on common nomenclature in cephalosporin chemistry, this guide will assume "3-Methyl-ACCA" refers to 7-amino-3-methyl-3-cephem-4-carboxylic acid . If your target molecule differs, the principles and troubleshooting workflows detailed herein will still provide a valuable analytical framework.

Assumed Structure: 3-Methyl-ACCA

(Simplified 2D representation of 7-amino-3-methyl-3-cephem-4-carboxylic acid)

Predicted NMR Data for 3-Methyl-ACCA

A fundamental prerequisite for troubleshooting is a reliable reference spectrum. As experimental data for this specific analog may not be readily available, we have generated a predicted NMR spectrum using established algorithms and data from structurally related cephalosporins. These values should be considered a starting point for your analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methyl-ACCA (in D₂O)

Atom NumberProton (¹H) Chemical Shift (ppm)MultiplicityCarbon (¹³C) Chemical Shift (ppm)
2~3.5 (A), ~3.7 (B)d, d (ABq)~25
3--~125
4--~128
6~5.2d~59
7~5.0d~60
8 (C=O)--~167 (β-lactam)
9 (CH₃)~2.1s~20
10 (COOH)--~175 (carboxylic acid)

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your NMR analysis of 3-Methyl-ACCA.

Q1: My ¹H NMR spectrum shows more peaks than predicted. How do I begin to identify the source of these extra signals?

Answer:

The presence of unexpected signals is one of the most common challenges in NMR spectroscopy and typically points to the presence of impurities or isomeric forms of your target compound. A systematic approach is crucial for identification.

Initial Diagnostic Workflow

G start Unexpected Peaks in ¹H NMR purity_check Assess Sample Purity (TLC, LC-MS) start->purity_check solvent_check Review Solvent & Reference Peaks purity_check->solvent_check Sample Appears Pure impurity_id Hypothesize Impurity Structures purity_check->impurity_id Impurities Detected solvent_check->impurity_id Solvent is Clean advanced_nmr Acquire 2D NMR Data impurity_id->advanced_nmr conclusion Assign Impurity Structures advanced_nmr->conclusion

Caption: Initial workflow for diagnosing unexpected NMR peaks.

Causality and Actionable Steps:

  • Residual Solvents: Before investigating complex chemical sources, always check for common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone). Compare the chemical shifts and multiplicities of the unknown peaks to standard solvent charts.

  • Starting Materials: Incomplete reactions can result in the presence of starting materials. Compare your spectrum to the NMR of the precursors used in the synthesis of 3-Methyl-ACCA.

  • Common Isomeric Impurities: The cephem scaffold is prone to isomerization under both acidic and basic conditions. The most common isomers to consider are:

    • Δ²-Isomer: Migration of the double bond from the C3-C4 position to the C2-C3 position is a frequent side reaction. The key diagnostic feature in the ¹H NMR is the appearance of a new olefinic proton signal around 6.0-6.5 ppm, corresponding to the new proton at C2.

    • Epimerization at C6 or C7: Changes in stereochemistry at these positions can occur, leading to diastereomers. While these may be difficult to resolve by 1D NMR alone, they often present as a doubling or broadening of the signals for H6 and H7. High-resolution NMR and chiral chromatography can confirm their presence.

  • Degradation Products: The β-lactam ring is susceptible to hydrolysis, especially in the presence of water or nucleophiles.[1] Opening of this ring leads to significant changes in the NMR spectrum, most notably the loss of the characteristic coupling between H6 and H7 and a general upfield shift of the protons on the former β-lactam ring.

Q2: The integration of my proton signals does not match the expected ratios. What could be the cause?

Answer:

Incorrect integration values can be misleading and may arise from both sample-related and experimental factors.

Troubleshooting Steps for Integration Issues:

  • Overlapping Peaks: The most common reason for inaccurate integration is the overlap of signals from your compound and impurities or residual solvents.

    • Action: Try acquiring the spectrum in a different deuterated solvent (e.g., from D₂O to DMSO-d₆). The change in solvent polarity can alter the chemical shifts and may resolve the overlapping peaks.[2]

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant integration errors.

    • Action: Carefully reprocess your raw data (FID), ensuring that you perform both zero-order and first-order phase correction, followed by a thorough baseline correction across the entire spectrum.

  • Relaxation Effects (T₁): Protons with very different relaxation times (T₁) may not fully relax between scans, leading to attenuated signal intensity and lower integration values. This is particularly true for quaternary carbons in ¹³C NMR but can also affect protons in certain environments.

    • Action: Increase the relaxation delay (d1) in your acquisition parameters. A delay of 5 times the longest T₁ value is recommended for accurate quantitative measurements.

Q3: The splitting patterns (multiplicities) of my signals are not what I expected. How can I confirm the proton-proton correlations?

Answer:

Ambiguous splitting patterns, especially in complex regions of the spectrum, necessitate the use of two-dimensional (2D) NMR experiments to definitively establish connectivity.

The Role of 2D NMR in Structure Elucidation

G cosy COSY (¹H-¹H Correlation) structure Complete Structure Assignment cosy->structure Identifies neighboring protons hsqc HSQC (¹H-¹³C One-Bond Correlation) hsqc->structure Connects protons to their attached carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) hmbc->structure Connects protons to carbons 2-3 bonds away

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Gabapentin vs. 1-amino-3-methylcyclohexanecarboxylic acid

An In-depth Analysis of a Well-Characterized Gabapentinoid and a Structurally Related Cyclohexane Derivative For drug development professionals and researchers in the neurosciences, the exploration of novel compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of a Well-Characterized Gabapentinoid and a Structurally Related Cyclohexane Derivative

For drug development professionals and researchers in the neurosciences, the exploration of novel compounds with potential therapeutic applications in epilepsy and neuropathic pain is a continuous endeavor. This guide provides a detailed comparison of the well-established drug, gabapentin, with a lesser-known structural analog, 1-amino-3-methylcyclohexanecarboxylic acid. While extensive data exists for gabapentin, this guide will also serve as a research framework for the systematic evaluation of 1-amino-3-methylcyclohexanecarboxylic acid, highlighting the necessary experimental approaches to elucidate its pharmacological profile and therapeutic potential in relation to gabapentin.

Section 1: Chemical and Structural Analysis

A fundamental comparison begins at the molecular level. Both gabapentin and 1-amino-3-methylcyclohexanecarboxylic acid are γ-amino acid analogs built upon a cyclohexane scaffold. However, key structural distinctions may significantly influence their pharmacological properties.

Gabapentin , chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a gamma-amino acid where the cyclohexane ring is substituted at the 1-position by both an aminomethyl and a carboxymethyl group[1]. This structure confers a three-dimensional conformation that is crucial for its biological activity.

1-amino-3-methylcyclohexanecarboxylic acid , as its name implies, features an amino group and a carboxylic acid group directly attached to the same carbon (C1) of the cyclohexane ring, with a methyl group at the 3-position[2]. The presence and position of this methyl group, and the direct attachment of the amino and carboxyl groups to the ring, represent the primary structural divergence from gabapentin.

FeatureGabapentin1-amino-3-methylcyclohexanecarboxylic acid
IUPAC Name 2-[1-(Aminomethyl)cyclohexyl]acetic acid1-amino-3-methylcyclohexane-1-carboxylic acid[2]
Molecular Formula C9H17NO2[1]C8H15NO2[2]
Molecular Weight 171.24 g/mol [1]157.21 g/mol [2]
Key Structural Difference Aminomethyl and acetic acid groups at C1Amino and carboxylic acid groups at C1, methyl group at C3

Section 2: Mechanism of Action - The Gabapentinoid Paradigm

Gabapentin's primary mechanism of action is well-elucidated. Despite its structural similarity to the neurotransmitter GABA, it does not directly interact with GABA receptors. Instead, gabapentin and its analogs, collectively known as gabapentinoids, exert their effects by binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[3]. This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and, consequently, a reduction in the release of excitatory neurotransmitters like glutamate[3].

The critical question for 1-amino-3-methylcyclohexanecarboxylic acid is whether it also functions as a gabapentinoid. The structural modifications, particularly the position of the amino and carboxyl groups and the addition of a methyl group, could significantly alter its binding affinity for the α2δ-1 subunit. To date, there is no publicly available data confirming or refuting this interaction.

Section 3: Comparative Pharmacological Evaluation: A Proposed Experimental Roadmap

To ascertain the therapeutic potential of 1-amino-3-methylcyclohexanecarboxylic acid relative to gabapentin, a series of well-defined experimental protocols are necessary. The following outlines a logical and scientifically rigorous approach for such a comparison.

In Vitro Characterization: Target Engagement and Functional Consequences

3.1.1. Radioligand Binding Assay for α2δ-1 Subunit Affinity

  • Objective: To determine the binding affinity (Ki) of 1-amino-3-methylcyclohexanecarboxylic acid for the α2δ-1 subunit and compare it to that of gabapentin.

  • Rationale: This is the foundational experiment to establish whether the test compound engages the primary target of gabapentin. A high binding affinity would suggest a potential gabapentinoid-like mechanism.

  • Protocol:

    • Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human α2δ-1 subunit.

    • Radioligand: Utilize [3H]-gabapentin or [3H]-pregabalin as the radioligand.

    • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of either unlabeled gabapentin (as a positive control) or 1-amino-3-methylcyclohexanecarboxylic acid.

    • Separation and Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.

3.1.2. Electrophysiological Assessment of Calcium Channel Modulation

  • Objective: To evaluate the functional effect of 1-amino-3-methylcyclohexanecarboxylic acid on voltage-gated calcium channel currents and compare it to gabapentin.

  • Rationale: While binding is essential, a functional consequence is the ultimate measure of a compound's activity. This assay will determine if binding to the α2δ-1 subunit translates into modulation of calcium currents.

  • Protocol:

    • Cell Culture: Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or a cell line expressing the α2δ-1 subunit along with the pore-forming α1 subunit of a VGCC.

    • Patch-Clamp Electrophysiology: Employ the whole-cell patch-clamp technique to record calcium currents evoked by depolarizing voltage steps.

    • Compound Application: Acutely apply varying concentrations of gabapentin or 1-amino-3-methylcyclohexanecarboxylic acid to the patched cell.

    • Data Analysis: Measure the peak calcium current amplitude before and after compound application to determine the extent of inhibition. Construct concentration-response curves to calculate the IC50 for each compound.

electrophysiology_workflow cell_culture Neuronal Cell Culture (e.g., DRG neurons) whole_cell Whole-Cell Patch-Clamp cell_culture->whole_cell patch_pipette Patch Pipette (intracellular solution) patch_pipette->whole_cell voltage_clamp Voltage Clamp (depolarizing steps) whole_cell->voltage_clamp ca_current Record Calcium Currents voltage_clamp->ca_current baseline Baseline Recording ca_current->baseline drug_app Apply Gabapentin or 1-amino-3-methylcyclohexane- carboxylic acid baseline->drug_app washout Washout drug_app->washout measure_current Measure Peak Current Amplitude washout->measure_current concentration_response Concentration-Response Curve measure_current->concentration_response ic50 Calculate IC50 concentration_response->ic50

Caption: Workflow for Electrophysiological Comparison.

In Vivo Efficacy in Preclinical Models

3.2.1. Animal Models of Neuropathic Pain

  • Objective: To assess the analgesic efficacy of 1-amino-3-methylcyclohexanecarboxylic acid in a validated animal model of neuropathic pain and compare its potency and duration of action to gabapentin.

  • Rationale: In vivo models are crucial for determining the therapeutic potential of a compound in a complex biological system. The Chung (spinal nerve ligation) model is a widely used and well-characterized model of neuropathic pain that is sensitive to gabapentin.

  • Protocol:

    • Model Induction: Surgically ligate the L5 spinal nerve in rats (Chung model) to induce mechanical allodynia.

    • Behavioral Testing: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) to establish a baseline and confirm the development of allodynia.

    • Drug Administration: Administer various doses of gabapentin or 1-amino-3-methylcyclohexanecarboxylic acid (e.g., via oral gavage or intraperitoneal injection).

    • Post-Dosing Assessment: Measure the paw withdrawal threshold at multiple time points after drug administration to determine the peak effect and duration of action.

    • Data Analysis: Plot the paw withdrawal threshold as a function of time for each dose and compound. Calculate the dose required to produce a 50% reversal of allodynia (ED50) for each compound to compare their potencies.

neuropathic_pain_model cluster_model Model Induction cluster_behavior Behavioral Assessment cluster_treatment Treatment and Evaluation cluster_analysis Data Analysis snl Spinal Nerve Ligation (Chung Model) baseline Baseline Mechanical Threshold (von Frey) snl->baseline allodynia Confirm Mechanical Allodynia baseline->allodynia dosing Administer Gabapentin or 1-amino-3-methylcyclohexane- carboxylic acid (various doses) allodynia->dosing post_dosing Measure Mechanical Threshold over Time dosing->post_dosing dose_response Dose-Response Curve post_dosing->dose_response ed50 Calculate ED50 dose_response->ed50

Caption: In Vivo Neuropathic Pain Model Workflow.

Section 4: Pharmacokinetic Profile

A compound's efficacy is intrinsically linked to its pharmacokinetic properties. Gabapentin exhibits saturable absorption, meaning its bioavailability decreases with increasing doses[4]. It is not significantly metabolized and is primarily excreted unchanged by the kidneys[4].

A comparative pharmacokinetic study of 1-amino-3-methylcyclohexanecarboxylic acid would be essential. Key parameters to investigate would include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

  • Metabolism: Whether the compound is metabolized by the liver and the identification of any metabolites.

  • Elimination Half-life: The time it takes for the plasma concentration of the compound to be reduced by half.

Section 5: Potential Alternative Mechanisms

While the primary hypothesis would be a gabapentinoid-like mechanism, the structural differences in 1-amino-3-methylcyclohexanecarboxylic acid warrant consideration of alternative or additional mechanisms of action. Research on structurally similar cyclohexane derivatives suggests other potential targets:

  • Arginase Inhibition: Some cyclohexane-containing amino acid derivatives have been identified as inhibitors of arginase[5], an enzyme involved in the urea cycle and the regulation of nitric oxide production. Arginase inhibition has been explored as a therapeutic strategy for various cardiovascular and inflammatory diseases[5].

  • GABA Uptake Inhibition: Although gabapentin itself is not a GABA uptake inhibitor, its structural relationship to GABA makes this a plausible mechanism for related compounds. Inhibition of GABA transporters would increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission.

To investigate these possibilities, the following assays would be necessary:

  • Arginase Activity Assay: A biochemical assay to measure the ability of 1-amino-3-methylcyclohexanecarboxylic acid to inhibit the enzymatic activity of arginase.

  • GABA Uptake Assay: A cell-based assay using synaptosomes or cell lines expressing GABA transporters to measure the inhibition of radiolabeled GABA uptake.

Section 6: Conclusion and Future Directions

Gabapentin is a cornerstone in the treatment of neuropathic pain and epilepsy, with a well-defined mechanism of action centered on the α2δ-1 subunit of voltage-gated calcium channels. 1-amino-3-methylcyclohexanecarboxylic acid represents an intriguing, yet uncharacterized, structural analog. This guide has provided a comprehensive overview of gabapentin and, more importantly, a detailed experimental roadmap for the systematic evaluation of 1-amino-3-methylcyclohexanecarboxylic acid.

The proposed research, from in vitro target engagement and functional assays to in vivo efficacy and pharmacokinetic studies, will be crucial in determining if 1-amino-3-methylcyclohexanecarboxylic acid is a novel gabapentinoid with a potentially improved therapeutic profile, or if it possesses a distinct mechanism of action that could open new avenues for drug discovery. The elucidation of its pharmacological properties is a necessary first step in assessing its potential as a future therapeutic agent.

References

  • Gabapentin. In: Wikipedia. [Link]

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  • Gzik, A., et al. (2022). Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. ACS Medicinal Chemistry Letters, 13(8), 1315–1320. [Link]

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Validation

Introduction: The Strategic Value of Conformational Constraint in Drug Design

An In-Depth Comparative Analysis of 3-Methyl-ACCA and Other Cyclic Amino Acids for Neuromodulatory Drug Discovery In the landscape of modern drug discovery, the pursuit of enhanced target specificity and improved pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-Methyl-ACCA and Other Cyclic Amino Acids for Neuromodulatory Drug Discovery

In the landscape of modern drug discovery, the pursuit of enhanced target specificity and improved pharmacokinetic profiles is paramount. Cyclic amino acids represent a powerful tool in this endeavor, offering a means to introduce conformational rigidity into peptide and small molecule scaffolds.[1][2] This pre-organization of the molecular structure can significantly reduce the entropic penalty upon binding to a biological target, often leading to increased affinity and selectivity.[3][4] Among the diverse families of cyclic amino acids, derivatives of 1-aminocyclopropane-1-carboxylic acid (ACCA) have emerged as particularly intriguing building blocks, especially for modulating the activity of neuronal receptors.[5][6]

This guide provides a comparative analysis of 3-Methyl-ACCA and other substituted ACCA analogues. We will delve into the synthetic strategies for their creation, explore how subtle changes in substitution profoundly impact conformational behavior, and compare their biological activities, with a particular focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists.[7][8] The insights and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage these unique molecules in their own research programs.

The Parent Scaffold: Understanding 1-Aminocyclopropane-1-carboxylic Acid (ACCA)

Before examining its derivatives, it is crucial to understand the parent molecule, ACCA. In the botanical world, ACCA is a key biochemical intermediate, serving as the direct precursor to the plant hormone ethylene, a process catalyzed by ACC synthase and ACC oxidase.[6][9] Beyond its role in phytophysiology, ACCA has been identified as an exogenous partial agonist at the glycine co-agonist site of the mammalian NMDA receptor.[6] This inherent activity makes the ACCA scaffold a validated starting point for designing novel NMDA receptor modulators. The compact, strained cyclopropane ring imparts a unique three-dimensional geometry, which serves as a template for further functionalization.

Synthetic Strategies for Substituted ACCA Analogues

The generation of a diverse library of ACCA analogues hinges on robust and adaptable synthetic methodologies. The choice of a synthetic route is dictated by the desired substitution pattern and stereochemical outcome. A prevalent and effective strategy involves a multi-step process beginning with readily available starting materials.

One generalizable approach synthesizes substituted ACCAs via alkylated cyclization, followed by nitro reduction and hydrolysis.[10] Another powerful technique, particularly for generating 2-substituted analogues, is the "diazo-addition" method, which can yield products with high diastereospecificity.[5]

Below is a generalized workflow illustrating a common synthetic pathway. The causality behind this specific sequence is to first construct the core cyclopropane ring with the necessary precursors for the amine and carboxylic acid groups, and then to deprotect or convert these precursors in the final steps to yield the target amino acid.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis Start Nitroacetate & 1,2-Dihaloethane Derivative Cyclized Substituted Nitrocyclopropane Carboxylate Start->Cyclized Alkylated Cyclization Base Inorganic Weak Base (e.g., K2CO3) Base->Cyclized AminoEster Substituted Aminocyclopropane Carboxylate Cyclized->AminoEster Nitro Group Reduction Reducer Reducing Agent (e.g., H2, Raney Ni) Reducer->AminoEster Final Target ACCA Analogue (e.g., 3-Methyl-ACCA) AminoEster->Final Ester Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Final

Caption: Generalized synthetic workflow for substituted ACCA analogues.

Comparative Conformational Analysis: How Substitution Governs Shape

The primary rationale for using cyclic amino acids is to restrict conformational freedom.[2] The placement and nature of substituents on the ACCA ring dictate the molecule's preferred three-dimensional structure, which in turn governs its interaction with a receptor's binding pocket.

  • Unsubstituted ACCA: The parent molecule has a relatively fixed geometry defined by the cyclopropane ring.

  • 3-Methyl-ACCA: The addition of a methyl group at the 3-position introduces steric bulk. This can influence the orientation of the amino and carboxyl groups relative to the ring, potentially favoring a specific conformation that presents an optimal pharmacophore for receptor binding. The stereochemistry of the methyl group (cis or trans relative to the functional groups) will lead to distinct diastereomers with unique shapes and biological profiles.

  • Other Analogues (e.g., 2-Phenyl-ACCA): Larger, more complex substituents like a phenyl group will have a more dramatic impact. The bulky aromatic ring can introduce favorable pi-stacking interactions with aromatic residues in a binding site but will also create significant steric hindrance, drastically altering the accessible conformational space compared to a smaller methyl substituent.[5]

This relationship between structure and biological activity is a cornerstone of medicinal chemistry.

G A Chemical Structure (e.g., 3-Methyl-ACCA) B Conformational Rigidity & Preferred 3D Shape A->B Governs C Receptor Binding Affinity (Potency & Selectivity) B->C Dictates D Biological Activity (e.g., NMDA Antagonism) C->D Determines

Caption: The causal chain from molecular structure to biological function.

Comparative Biological Activity: Modulation of the NMDA Receptor

Over-activation of the NMDA receptor, an ionotropic glutamate receptor, leads to excessive calcium influx and is implicated in various neurological disorders.[11] Therefore, antagonists of this receptor are of significant therapeutic interest.[8][12] ACCA derivatives have been explored for this purpose.

The NMDA receptor is a complex channel with multiple binding sites. ACCA and its analogues primarily interact with the glycine co-agonist site (also known as the GlycineB site). Antagonism at this site prevents the channel from opening even when glutamate is bound, thereby reducing neuronal excitotoxicity.

G NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Channel Pore Intracellular Domain Ca_in Ca²⁺ Influx NMDA_Receptor:f3->Ca_in Blocked Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Binds ACCA ACCA Analogue (Antagonist) ACCA->NMDA_Receptor:f2 Blocks Excitotoxicity Neuronal Excitotoxicity Ca_in->Excitotoxicity Leads to Ca_out Extracellular Ca²⁺ Ca_out->NMDA_Receptor:f3 Enters via open channel

Caption: Mechanism of NMDA receptor antagonism by ACCA analogues.

Performance Data:

While specific quantitative data for 3-Methyl-ACCA is not widely published, studies on related analogues demonstrate the principle that substitution modulates activity. The following table summarizes representative findings from the literature.

CompoundSubstitutionTarget SiteReported Activity
ACCANoneNMDA Receptor (Glycine Site)Partial Agonist[6]
(E)-2-Phenyl-ACCA2-PhenylNMDA Receptor (Glycine Site)Shallow displacement of [3H]-glycine[5]
(Z)-2-Methyl-ACCA2-MethylNMDA Receptor (Glycine Site)Shallow displacement of [3H]-glycine[5]
Other ACCA DerivativesVariousNMDA ReceptorGenerally inactive or weak antagonists[5]

This table is illustrative. Researchers should consult primary literature for specific Ki or IC50 values.

The data, though limited, suggest that while the ACCA scaffold is active, simple substitutions do not always lead to potent antagonism.[5] This underscores the complexity of receptor pharmacology and the need for extensive structure-activity relationship (SAR) studies, for which a diverse library of analogues, including various isomers of 3-Methyl-ACCA, would be essential.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided as a self-validating framework for researchers.

Protocol 1: Synthesis of a Generic Substituted ACCA Analogue

This protocol is a generalized procedure based on the cyclization/reduction/hydrolysis pathway. Causality Note: The use of a weak base is critical to promote the initial cyclization without causing premature hydrolysis of the ester group. The choice of reducing agent must be selective for the nitro group without affecting the ester.

  • Cyclopropanation:

    • In a round-bottom flask, dissolve 1.0 equivalent of the starting nitroacetate in anhydrous Dimethylformamide (DMF).

    • Add 1.5 equivalents of a weak inorganic base (e.g., powdered K₂CO₃).

    • Add 1.1 equivalents of the desired 1,2-dihaloethane derivative dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude nitrocyclopropane carboxylate by column chromatography.

  • Nitro Group Reduction:

    • Dissolve the purified product in methanol.

    • Add a catalytic amount of Raney Nickel (approx. 10% by weight).

    • Hydrogenate the mixture in a Parr shaker apparatus under H₂ atmosphere (50 psi) for 4-6 hours.

    • Carefully filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate to yield the aminocyclopropane carboxylate.

  • Ester Hydrolysis:

    • Dissolve the amino ester in a 1:1 mixture of water and methanol.

    • Add 2.0 equivalents of Lithium Hydroxide (LiOH).

    • Stir at room temperature for 2-4 hours until TLC indicates the disappearance of the starting material.

    • Neutralize the reaction mixture to pH ~7 with 1N HCl.

    • Concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization to yield the final substituted ACCA product.

Protocol 2: NMDA Receptor Competitive Binding Assay

This protocol determines the affinity of a test compound (e.g., 3-Methyl-ACCA) for the NMDA receptor glycine site. Causality Note: This is a competitive assay. A radiolabeled ligand with known high affinity for the glycine site is used. The ability of the non-labeled test compound to displace the radioligand is a direct measure of its own binding affinity.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge at 1,000 x g for 10 min at 4 °C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 min.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of [³H]-Glycine (a specific radioligand for the glycine site) at a final concentration of ~10 nM.

      • 25 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 100 µL of the prepared cortical membrane suspension (approx. 100 µg protein).

    • For non-specific binding, use a high concentration (e.g., 1 mM) of unlabeled glycine in place of the test compound.

    • Incubate the plate at 4 °C for 30 minutes.

  • Termination and Scintillation Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Outlook

The comparative analysis of 3-Methyl-ACCA and other substituted cyclic amino acids reveals a class of molecules with significant potential for CNS drug discovery. The rigid cyclopropane scaffold of ACCA provides a validated starting point for modulating the NMDA receptor, a critical target in numerous neuropathologies. The addition of substituents, such as a methyl group, is a key strategy for fine-tuning the conformational properties and, consequently, the pharmacological activity of these compounds.

While current data on many specific analogues, including 3-Methyl-ACCA, is nascent, the principles of conformational constraint and structure-activity relationships strongly support their continued investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to build upon. Future work should focus on the stereospecific synthesis of various substituted analogues and comprehensive in vitro and in vivo characterization to unlock the full therapeutic potential of this promising chemical space.

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  • Bentham Science. (n.d.). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Methyl-2-(prop-2-en-1-yl)penta-3,4-dien-1-ol. Retrieved from [Link]

  • Psychiatric Times. (2025, July 12). Exploring NMDA Antagonists for MDD. Retrieved from [Link]

  • Medium. (2025, January 2). The Best Combination of ACCA Exams: Which Courses Should You Take Together?. Retrieved from [Link]

  • PNAS. (n.d.). Random mutagenesis of 1-aminocyclopropane-1-carboxylate synthase: A key enzyme in ethylene biosynthesis. Retrieved from [Link]

  • Toronto School of Management. (2018, December 24). ACCA vs CIMA- Which Accounting Qualification Should You Opt For?. Retrieved from [Link]

  • University of Virginia School of Medicine. (2022, June 3). Novel NMDA Receptor Antagonists. Retrieved from [Link]

  • YouTube. (2024, April 21). Futures, Forwards and Options | Relevant for ACCA FM & AFM. Retrieved from [Link]

  • Recruitment Solutions. (n.d.). ACCA, CIMA or ACA: How to Choose the Right Accountancy Qualification?. Retrieved from [Link]

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Comparative

Comparative Efficacy Guide: 1-Amino-3-Methylcyclohexanecarboxylic Acid vs. Linear Amino Acid Analogues

Executive Summary This technical guide evaluates the efficacy of 1-amino-3-methylcyclohexanecarboxylic acid (3-Me-Ac6c) , a conformationally restricted non-proteinogenic amino acid, against its linear biological analogue...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the efficacy of 1-amino-3-methylcyclohexanecarboxylic acid (3-Me-Ac6c) , a conformationally restricted non-proteinogenic amino acid, against its linear biological analogues (L-Leucine, L-Isoleucine).[1][2] The core distinction lies in entropic pre-organization : while linear analogues rely on "induced fit" binding, the cyclic scaffold of 3-Me-Ac6c locks the amino and carboxyl groups into a fixed spatial orientation.

Key Findings:

  • Target Specificity: 3-Me-Ac6c primarily targets the L-Type Amino Acid Transporter 1 (LAT1/SLC7A5) , a critical nutrient gatekeeper upregulated in oncology (glioblastoma, breast cancer) and the blood-brain barrier (BBB).[1]

  • Mechanism: Unlike linear substrates that are rapidly metabolized, 3-Me-Ac6c acts as a metabolically stable probe.[1][2] It functions as a competitive inhibitor or slow-transport substrate, effectively "jamming" the transporter or utilizing it for drug delivery without fueling downstream protein synthesis.[1]

  • Efficacy: While linear L-Leucine exhibits higher transport velocity (

    
    ), cyclic analogues often demonstrate superior retention and selectivity due to their resistance to intracellular degradation and efflux.[1][2]
    

Chemical & Structural Basis: Rigid vs. Flexible[1][2]

The efficacy difference is rooted in the thermodynamics of binding. Linear amino acids possess high conformational entropy in solution.[1][2] Upon binding to a protein target (like LAT1), they must lose this entropy to adopt the bioactive conformation, paying an energetic "penalty."[1]

1-amino-3-methylcyclohexanecarboxylic acid minimizes this penalty by restricting the rotation of the


-carbon bond.[1][2] The 3-methyl substituent further probes the steric tolerance of the transporter's hydrophobic pocket (Pocket B).
Structural Comparison Diagram

The following diagram illustrates the conformational locking mechanism compared to the flexible L-Leucine.

StructuralBasis Linear Linear Analogue (L-Leucine) State_Sol Solution State (High Entropy) Linear->State_Sol Flexible Rotamers Cyclic Cyclic Analogue (3-Me-Ac6c) State_Bound Bound State (Low Entropy) Cyclic->State_Bound Pre-organized Target LAT1 Transporter (Binding Pocket) State_Sol->Target High Entropic Penalty (Induced Fit) State_Bound->Target Low Entropic Penalty (Rigid Docking)

Figure 1: Thermodynamic advantage of conformational restriction.[1][2] The cyclic analogue bypasses the high-entropy solution state, theoretically enhancing binding affinity (


).

Biological Efficacy: LAT1 Transport & Signaling[3][4]

The primary utility of 3-Me-Ac6c is modulating the LAT1-mTORC1 axis .[2] LAT1 is an obligate exchanger (antiporter) that imports essential amino acids (Leucine) in exchange for Glutamine.[2][3]

Comparative Performance Metrics

The following data summarizes the kinetic parameters of the cyclic analogue (represented by the closely related BCH class) versus the natural linear substrate.

FeatureLinear Analogue (L-Leucine)Cyclic Analogue (3-Me-Ac6c / BCH)Biological Implication
Binding Affinity (

)
~15 - 30 µM~50 - 150 µMCyclic analogues often have slightly lower affinity but higher specificity.[1][2]
Transport Velocity (

)
High (Rapid Influx)Low to ModerateCyclic compounds can act as "slow substrates" or competitive inhibitors.[2]
Metabolic Stability Low (Incorporated into proteins)High (Non-metabolizable) 3-Me-Ac6c accumulates intracellularly, maintaining inhibition pressure.[1][2]
mTORC1 Activation Potent AgonistPartial Antagonist / NullPrevents nutrient sensing pathway activation in cancer cells.[1][2]
Mechanism of Action: The Antiport Cycle

LAT1 functions by "rocking" between outward-facing and inward-facing states.[2] 3-Me-Ac6c binds to the outward-facing pocket but, due to its bulk, may induce an occluded state that slows the transport cycle.[1]

LAT1_Mechanism Extracellular Extracellular Space Intracellular Intracellular Space mTOR mTORC1 Activation (Cell Growth) Intracellular->mTOR Leucine Sensing LAT1_Out LAT1 (Outward-Facing) LAT1_Occ LAT1 (Occluded State) LAT1_Out->LAT1_Occ Transport LAT1_In LAT1 (Inward-Facing) LAT1_Occ->LAT1_In LAT1_In->Intracellular Release Substrate_Lin L-Leucine (Linear) Substrate_Lin->LAT1_Out Binds Substrate_Cyc 3-Me-Ac6c (Cyclic) Substrate_Cyc->LAT1_Out Competes Substrate_Cyc->mTOR NO ACTIVATION

Figure 2: The LAT1 Transport Cycle.[1] The cyclic analogue (3-Me-Ac6c) enters the cell but fails to trigger the downstream mTORC1 growth signal, effectively starving the cancer cell of growth stimuli.

Experimental Protocols

To validate the efficacy of 1-amino-3-methylcyclohexanecarboxylic acid, two core workflows are required: chemical synthesis and biological assay.[1][2]

A. Synthesis: Bucherer-Bergs Reaction

This is the industry-standard method for synthesizing cyclic


-amino acids from ketones.[1][2]

Reagents: 3-Methylcyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate


.[1]
  • Hydantoin Formation:

    • Dissolve 3-methylcyclohexanone (10 mmol) in 50% aqueous ethanol.

    • Add

      
       (30 mmol) and KCN (15 mmol). Caution: KCN is highly toxic.
      
    • Reflux at 60°C for 24 hours. The solution will turn cloudy as the spiro-hydantoin precipitates.

    • Cool, filter, and wash the precipitate with cold water.[1]

  • Hydrolysis:

    • Suspend the hydantoin in 6M NaOH (aq).

    • Reflux for 48 hours (high pressure vessel recommended for difficult substrates).[1][2]

    • Neutralize with HCl to pH 6.0 to precipitate the free amino acid.

  • Purification:

    • Recrystallize from water/ethanol to obtain pure 1-amino-3-methylcyclohexanecarboxylic acid.[1][2]

B. Efficacy Assay: Competitive Uptake (LAT1)

This protocol measures the ability of the test compound to inhibit the transport of a radiolabeled natural substrate.

Materials:

  • Cell Line: MCF-7 or KB cells (High LAT1 expression).

  • Tracer:

    
    -L-Leucine (0.1 µCi/mL).[1][2]
    
  • Buffer: Na+-free Choline-Cl buffer (to exclude Na+-dependent transporters).

Workflow:

  • Seeding: Plate cells in 24-well plates (

    
     cells/well) and culture for 24h.
    
  • Pre-incubation: Wash cells 3x with warm Na+-free buffer.

  • Transport Initiation: Add buffer containing

    
    -L-Leucine (1 µM) + Test Compound (Concentration range: 0.1 µM – 1 mM).
    
  • Incubation: Incubate for 1 minute at 37°C. Note: Short time is critical to measure initial rate (

    
    ).
    
  • Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1M NaOH. Mix lysate with scintillation fluid and count CPM (Counts Per Minute).[1][2]

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine

    
    .
    

References

  • LAT1 Structure & Function: Singh, N., & Ecker, G. F. (2018).[1][4] Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1.[1][5][4][6][7] International Journal of Molecular Sciences, 19(5), 1278.[1][4] Link[1][2][4]

  • LAT1 in Cancer: Hafliger, P., & Charles, R. P. (2019).[1] The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer.[2][4] International Journal of Molecular Sciences, 20(10), 2428.[1] Link

  • Transport Kinetics: Yanagida, O., et al. (2001).[1] Human L-type amino acid transporter 1 (LAT1): characterization of function and expression in tumor cell lines. Biochimica et Biophysica Acta (BBA), 1514(2), 291-302.[1] Link

  • Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934).[1][2] Über die Synthese von Hydantoinen und Glykokokollen.[1][2] Journal für Praktische Chemie, 140(2), 291-316.[1] Link[1][2]

  • Structural Basis of Inhibition: Yan, R., et al. (2023).[1] Structural basis of anticancer drug recognition and amino acid transport by LAT1.[2][5][4][7] Nature, 626, 646–652.[1] Link[1][2]

Sources

Validation

A Researcher's Guide to the GABA-A Receptor Subtype Selectivity of 3-Methyl-GABA

A Comparative Analysis for Drug Discovery and Neuroscience Professionals This guide provides an in-depth comparison of the cross-reactivity of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) with various GABA-A receptor sub...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Discovery and Neuroscience Professionals

This guide provides an in-depth comparison of the cross-reactivity of 3-Methyl-γ-aminobutyric acid (3-Methyl-GABA) with various GABA-A receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of this compound, comparing its activity with other key GABA-A receptor modulators. We will explore the underlying experimental methodologies, offering detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of GABA-A Receptor Subtype Selectivity

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system (CNS).[1] These receptors are pentameric structures assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of receptor subtypes with distinct physiological and pharmacological properties.[2][3] This heterogeneity allows for fine-tuned regulation of neuronal excitability and is a critical consideration in the development of therapeutic agents targeting the GABAergic system.[4]

Drugs that can selectively target specific GABA-A receptor subtypes hold the promise of more precise therapeutic effects with fewer off-target side effects. For instance, subtype-selective compounds may offer anxiolytic effects without the sedation commonly associated with non-selective benzodiazepines.[5] 3-Methyl-GABA is a compound of interest for its potential modulatory effects on GABA-A receptors. Understanding its cross-reactivity profile is paramount to elucidating its mechanism of action and therapeutic potential.

The GABA-A Receptor Signaling Pathway

Upon binding of GABA, the GABA-A receptor undergoes a conformational change, opening an integral chloride ion channel.[6] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect.[1] The specific subunit composition of the receptor influences its affinity for GABA, channel conductance, and modulation by various pharmacological agents.[7]

Caption: Simplified signaling pathway of the GABA-A receptor.

Comparative Analysis of 3-Methyl-GABA Cross-Reactivity

A comprehensive understanding of a compound's subtype selectivity requires quantitative data from binding and functional assays. This section is intended to present such data for 3-Methyl-GABA in comparison to other known GABA-A receptor ligands.

Note: Despite extensive literature searches, specific quantitative data (Ki, EC50, IC50 values) for 3-Methyl-GABA at individual GABA-A receptor subtypes could not be located in the available scientific literature. The following tables are presented as a template for how such data should be structured and are populated with representative data for well-characterized GABA-A receptor modulators to illustrate a comparative framework.

Binding Affinity Profile (Ki in nM)

Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher binding affinity.

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2α6β2γ2
3-Methyl-GABA Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Diazepam (Non-selective)1.51.21.81.0100
Zolpidem (α1-selective)20300450500>1000
L-838,417 (α2/α3/α5 partial agonist)0.80.50.60.4150
Functional Potency Profile (EC50/IC50 in µM)

Functional potency (EC50 for agonists/positive modulators, IC50 for antagonists/inverse agonists) measures the concentration of a compound required to elicit a half-maximal response.

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2α6β2γ2
3-Methyl-GABA Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
GABA (Endogenous Agonist)1-101-105-200.5-50.1-1
Gaboxadol (Partial Agonist)0.30.41.20.20.05
Bicuculline (Antagonist)0.2 (IC50)0.3 (IC50)0.25 (IC50)0.4 (IC50)0.1 (IC50)

Experimental Protocols for Assessing Subtype Selectivity

The determination of a compound's GABA-A receptor subtype selectivity relies on robust and validated experimental methodologies. Here, we provide detailed protocols for two fundamental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines the steps to determine the binding affinity of a test compound for specific GABA-A receptor subtypes expressed in a heterologous system.

Radioligand Binding Assay Workflow start Start membrane_prep 1. Membrane Preparation (from cells expressing specific GABA-A receptor subtype) start->membrane_prep incubation 2. Incubation (Membranes + Radioligand + Test Compound) membrane_prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting 4. Quantification (Scintillation Counting) filtration->counting analysis 5. Data Analysis (Determine Ki values) counting->analysis end End analysis->end TEVC Workflow start Start oocyte_prep 1. Oocyte Preparation (Harvesting and defolliculation) start->oocyte_prep cRNA_injection 2. cRNA Injection (Inject cRNAs for specific GABA-A receptor subunits) oocyte_prep->cRNA_injection incubation 3. Incubation (Allow for receptor expression) cRNA_injection->incubation recording 4. Electrophysiological Recording (Impale with two electrodes, voltage clamp) incubation->recording drug_application 5. Drug Application (Apply GABA +/- test compound) recording->drug_application analysis 6. Data Analysis (Determine EC50/IC50 and modulation) drug_application->analysis end End analysis->end

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Wash the oocytes thoroughly and maintain them in a suitable incubation medium.

  • cRNA Injection:

    • Prepare complementary RNAs (cRNAs) for the desired GABA-A receptor subunits (α, β, and γ) by in vitro transcription from their respective cDNA templates.

    • Inject a defined amount of the cRNA mixture into the cytoplasm of the oocytes using a microinjector. [8] * Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface. [9]

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current. [10] * Clamp the membrane potential at a holding potential, typically between -60 mV and -80 mV. [10]

  • Drug Application and Data Acquisition:

    • Apply GABA at various concentrations to the oocyte to elicit chloride currents and establish a concentration-response curve for the endogenous agonist.

    • To assess the effect of a test compound like 3-Methyl-GABA, co-apply it with a fixed concentration of GABA (typically the EC20-EC50) and measure the modulation of the GABA-evoked current.

    • Record the current responses using an appropriate amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • For agonists, plot the current amplitude against the drug concentration and fit the data to the Hill equation to determine the EC50 and maximal efficacy.

    • For modulators, calculate the percentage potentiation or inhibition of the GABA response at each concentration of the test compound.

    • For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of antagonist potency.

Conclusion and Future Directions

The comprehensive characterization of 3-Methyl-GABA's cross-reactivity with different GABA-A receptor subtypes is a critical step in understanding its pharmacological profile and potential as a therapeutic agent. The lack of publicly available, quantitative binding and functional data for 3-Methyl-GABA at specific GABA-A receptor subtypes represents a significant knowledge gap. The experimental protocols detailed in this guide provide a robust framework for generating this essential data.

Future research should focus on systematically evaluating 3-Methyl-GABA and its analogs against a panel of the most prevalent GABA-A receptor subtypes found in the CNS, including α1β2γ2, α2β3γ2, α3β2γ2, and α5β2γ2. Such studies will not only elucidate the specific molecular targets of 3-Methyl-GABA but also pave the way for the rational design of novel, subtype-selective GABA-A receptor modulators with improved therapeutic profiles.

References

  • Möhler, H. (2006). GABAA receptors: diversity and pharmacology. Cell and Tissue Research, 326(2), 505-516.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Sieghart, W. (1995). Structure and pharmacology of γ-aminobutyric acidA receptor subtypes. Pharmacological Reviews, 47(2), 181-234.
  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature Reviews Neuroscience, 6(3), 215-229.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224-40231.
  • Guan, B., Chen, X., & Zhang, H. (2013). Two-Electrode Voltage Clamp. In Ion Channels: Methods and Protocols (pp. 79-88). Humana Press, Totowa, NJ.
  • Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1-21.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved from [Link]

  • Mortensen, M., Ebert, B., Wafford, K., & Smart, T. G. (2010). Distinct activities of GABAA receptor agonists at synaptic-and extrasynaptic-like receptors. Journal of Physiology-London, 588(8), 1251-1268.
  • Chebib, M., & Johnston, G. A. (2000). The ‘ABC’of GABA receptors: a brief review. Clinical and experimental pharmacology and physiology, 27(9), 708-711.
  • Stuhmer, W. (1998). Electrophysiological recording from Xenopus oocytes. Methods in enzymology, 293, 280-300.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Bormann, J. (2000). The ‘ABC’of GABA receptors. Trends in pharmacological sciences, 21(1), 16-19.
  • npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]

  • Wagner, D. A., Czajkowski, C., & Jones, M. V. (2004). An oocyte-based screening assay for GABA-A receptor modulators. Journal of biomolecular screening, 9(4), 291-301.
  • Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35-92.
  • Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes. Nature reviews Drug discovery, 10(9), 685-697.
  • Mehta, A. K., & Ticku, M. K. (1999). An update on GABAA receptors. Brain research reviews, 29(2), 196-217.

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Comparative

A Head-to-Head Comparison of 1-amino-3-methylcyclohexanecarboxylic Acid Stereoisomers: A Guide for Drug Development Professionals

Abstract In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. This is particularly true for conformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. This is particularly true for conformationally restricted amino acids like the stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid. The presence of two chiral centers gives rise to four distinct stereoisomers—a pair of cis enantiomers and a pair of trans enantiomers—each with a unique three-dimensional architecture. This guide provides a comprehensive head-to-head comparison of these stereoisomers, moving from fundamental principles of their synthesis and separation to the profound implications of their stereochemistry on physicochemical properties and potential pharmacological activity. By synthesizing established analytical protocols and drawing insights from well-studied analogous compounds, this document serves as a crucial resource for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this molecular scaffold. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity.

Introduction: The Criticality of Stereoisomerism in Cyclic Amino Acid Scaffolds

Cyclic amino acids are privileged scaffolds in drug design. Their rigid structures reduce conformational flexibility, which can lead to higher receptor affinity, improved selectivity, and enhanced metabolic stability compared to their linear counterparts. The 1-amino-3-methylcyclohexanecarboxylic acid framework is an intriguing building block for precisely these reasons. However, the introduction of a methyl group at the C3 position, in addition to the chiral center at C1, creates a complex stereochemical landscape that cannot be ignored.

The biological activity of a chiral molecule is dictated by its interaction with a chiral environment, such as a protein receptor or enzyme active site. Much like a left-handed glove will not fit a right hand, a specific stereoisomer may bind with high affinity to a target, while its mirror image (enantiomer) or its diastereomer may be significantly less active or even exhibit an entirely different, sometimes toxic, pharmacological profile. Therefore, the separation and individual characterization of all four stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid is not merely an academic exercise; it is a prerequisite for any meaningful drug discovery program. This guide will illuminate the path for achieving this, providing both the "how" and the "why" at each step.

Defining the Players: The Four Stereoisomers

The structure of 1-amino-3-methylcyclohexanecarboxylic acid contains two stereocenters at the C1 and C3 positions. This gives rise to 2² = 4 possible stereoisomers. These are grouped into two pairs of enantiomers, which are also diastereomers of each other.

  • Cis Isomers: The amino and methyl groups are on the same side of the cyclohexane ring plane. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.

  • Trans Isomers: The amino and methyl groups are on opposite sides of the ring plane. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.

G Stereoisomeric Relationships cluster_cis Cis Diastereomers cluster_trans Trans Diastereomers 1R,3S (1R,3S)-cis 1S,3R (1S,3R)-cis 1R,3S->1S,3R Enantiomers 1R,3R (1R,3R)-trans 1R,3S->1R,3R Diastereomers 1S,3S (1S,3S)-trans 1R,3S->1S,3S Diastereomers 1S,3R->1R,3R Diastereomers 1S,3R->1S,3S Diastereomers 1R,3R->1S,3S Enantiomers

Caption: Relationships between the four stereoisomers.

Synthesis and Stereoselective Separation: From Racemic Mixture to Pure Enantiomers

Most non-stereospecific synthetic routes will produce a mixture of all four stereoisomers. The crucial subsequent step is their separation, a process known as chiral resolution. Chromatographic techniques are the most powerful and versatile tools for this purpose.[1]

General Synthetic Approach

A common strategy for synthesizing cyclic α-amino acids involves variations of the Strecker synthesis or related methods starting from a corresponding ketone, in this case, 3-methylcyclohexanone.[2] Such methods often result in a mixture of diastereomers (cis and trans), each as a racemic pair.

Chiral Separation: A Methodological Deep Dive

The separation of all four stereoisomers is a challenging but essential task. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the state-of-the-art method.[3] The choice of CSP is critical; macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC V, T) are particularly effective for separating underivatized amino acids due to their multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and inclusion complexation.[4]

G cluster_workflow Chiral Separation Workflow start Synthesized Mixture (All 4 Stereoisomers) diastereomer_sep Achiral Reversed-Phase HPLC (e.g., C18 column) start->diastereomer_sep cis_mix Cis Racemic Mixture ((1R,3S) + (1S,3R)) diastereomer_sep->cis_mix Fraction 1 trans_mix Trans Racemic Mixture ((1R,3R) + (1S,3S)) diastereomer_sep->trans_mix Fraction 2 chiral_sep_cis Chiral HPLC (CSP) (e.g., CHIROBIOTIC V) cis_mix->chiral_sep_cis chiral_sep_trans Chiral HPLC (CSP) (e.g., CHIROBIOTIC V) trans_mix->chiral_sep_trans iso1 Pure (1R,3S) chiral_sep_cis->iso1 iso2 Pure (1S,3R) chiral_sep_cis->iso2 iso3 Pure (1R,3R) chiral_sep_trans->iso3 iso4 Pure (1S,3S) chiral_sep_trans->iso4

Caption: Workflow for the separation of stereoisomers.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a robust starting point for separating the stereoisomers. The causality for this design is based on achieving both diastereomeric and enantiomeric separation.

  • Objective: To separate the four stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid.

  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Step 1: Diastereomer Separation (Optional but Recommended)

    • Rationale: Separating the cis and trans pairs first on a simpler achiral column can reduce the complexity of the subsequent chiral separation.

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Procedure: Dissolve the mixture in the initial mobile phase. Inject and run a gradient to separate the more polar cis pair from the less polar trans pair. Collect the two corresponding fractions.

  • Step 2: Enantiomeric Separation

    • Rationale: A Chiral Stationary Phase (CSP) is required to differentiate between mirror-image molecules. A macrocyclic glycopeptide CSP offers broad selectivity for amino acids.

    • Column: CHIROBIOTIC V (vancomycin-based) or similar (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase (Polar Ionic Mode): A mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.05/0.01 v/v/v). The ionic interaction with the acid and base is key to resolving the zwitterionic amino acids.

    • Procedure: a. Individually dissolve the collected cis and trans fractions in the mobile phase. b. Inject each fraction onto the chiral column under isocratic conditions. c. Monitor the elution profile. The two enantiomers in each fraction should elute as separate peaks. d. Collect the pure enantiomer fractions for subsequent characterization and bioassays.

  • Validation: Confirm the purity of each isolated isomer using analytical chiral HPLC and determine the absolute configuration using methods described in the next section.

Physicochemical and Structural Characterization

Once isolated, it is imperative to confirm the identity and absolute stereochemistry of each isomer.

PropertyExpected Differences Between IsomersMethod of AnalysisRationale
Melting Point Diastereomers (cis vs. trans) will have different melting points. Enantiomers will have identical melting points.Differential Scanning Calorimetry (DSC) or Melting Point ApparatusCrystal lattice packing differs for diastereomers due to different shapes, affecting the energy required to break the lattice.
Solubility Diastereomers will likely have different solubilities in a given solvent.Standard solubility assaysDifferences in polarity and crystal packing affect solvation energy.
NMR Spectroscopy ¹H NMR: Coupling constants (³J) between protons on C1, C2, and C3 will differ between cis and trans isomers, reflecting their dihedral angles (Karplus relationship). NOESY: Through-space correlations (e.g., between the C1-H and C3-H) can definitively establish cis/trans relationships.High-resolution NMRProvides unambiguous structural information on the relative configuration of the substituents.[5]
X-ray Crystallography Provides the absolute three-dimensional structure of the molecule in a crystal.Single-Crystal X-ray DiffractionThis is the "gold standard" for determining absolute stereochemistry (e.g., (1R, 3R) vs. (1S, 3S)), provided a suitable crystal can be grown.[6]
Optical Rotation Enantiomers will rotate plane-polarized light to an equal but opposite degree (+/-). Diastereomers will have unrelated values.PolarimetryA fundamental property of chiral molecules that confirms enantiomeric purity.

Pharmacological Profile: An Evidence-Based Extrapolation

While direct, comparative pharmacological data for the four stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid is not extensively published, we can draw authoritative insights from closely related analogs. A prime example is 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) , a conformationally restricted glutamate analog whose stereoisomers exhibit starkly different pharmacological profiles.[7]

A study by Schoepp et al. demonstrated a clear dissociation of activity between the cis and trans isomers of ACPD at glutamate receptors.[7]

StereoisomerPrimary TargetFunctional EffectIn Vivo Effect
trans-ACPD Metabotropic Glutamate Receptors (mGluRs)Agonist (stimulates phosphoinositide hydrolysis)Low potency as a convulsant
cis-ACPD Ionotropic NMDA ReceptorsAntagonist (displaces NMDA ligand binding)High potency as a convulsant (6x more potent than trans-ACPD)
(Data synthesized from Schoepp et al., 1991)[7]

This data powerfully illustrates the principle of stereospecificity. The subtle change from a cis to a trans configuration completely alters the receptor selectivity and the resulting biological effect. It is highly probable that the stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid will exhibit similar, if not equally dramatic, differences in their interactions with biological targets. One isomer may be a potent agonist, while its diastereomer could be a weak partial agonist or even an antagonist at the same receptor.

G cluster_isomers Stereoisomers cluster_receptors Biological Targets cluster_effects Downstream Effects isomerA Cis-Isomer (e.g., 1R,3S) receptorX Receptor X (e.g., GPCR) isomerA->receptorX High Affinity receptorY Receptor Y (e.g., Ion Channel) isomerA->receptorY Low Affinity isomerB Trans-Isomer (e.g., 1R,3R) isomerB->receptorX Low Affinity isomerB->receptorY High Affinity effectX Signaling Cascade A (High Efficacy) receptorX->effectX no_effect No Significant Binding receptorX->no_effect effectY Ion Flux Blockade (Antagonism) receptorY->effectY receptorY->no_effect

Caption: Hypothetical differential binding of stereoisomers.

Conclusion and Future Outlook

The four stereoisomers of 1-amino-3-methylcyclohexanecarboxylic acid are, for all practical purposes in drug development, four distinct chemical entities. Their synthesis as a mixture is only the first step on a long journey. A rigorous, systematic approach to their separation, purification, and individual characterization is non-negotiable. As demonstrated by analogous compounds, failing to differentiate between these isomers can lead to misleading biological data, wasted resources, and the potential abandonment of a genuinely promising therapeutic candidate.

This guide has provided the foundational principles and actionable protocols for researchers to tackle this challenge. The key takeaway is one of causation: the unique 3D structure of each isomer causes a unique interaction with biological systems. By investing in high-fidelity separation and characterization upfront, drug development professionals can make informed, data-driven decisions, ultimately accelerating the path toward novel and effective therapeutics.

References

  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof (CN108602758B).
  • ChemRxiv. (2021). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic behavior to microscopic structure. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2018). Stereoselective synthesis of 1-amino-5-butyl-3-oxo-cyclohexane-1-carboxylic acid derivatives. Retrieved January 28, 2026, from [Link]

  • Bradley, D. M., Mapitse, R., Thomson, N. M., & Hayes, C. J. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 67(22), 7613–7617. [Link]

  • Schoepp, D. D., Johnson, B. G., & Monn, J. A. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. Journal of Neurochemistry, 56(5), 1789-1796. [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved January 28, 2026, from [Link]

  • Okamoto, S., & Okamoto, U. (1962). AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. Keio Journal of Medicine, 11(3), 105-115. [Link]

  • Toniolo, C., et al. (2019). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 24(18), 3345. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of Chromatography A, 1296, 119-139. [Link]

  • ResearchGate. (2008). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved January 28, 2026, from [Link]

  • Leah4sci. (2024, February 26). Amino Acid Stereochemistry - R & S vs D & L [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved January 28, 2026, from [Link]

  • Oka, S., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology, 38(8), 1123-1132. [Link]

  • ResearchGate. (2010). Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. Retrieved January 28, 2026, from [Link]

  • Conti, R., et al. (2018). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega, 3(10), 13358-13367. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved January 28, 2026, from [Link]

  • University of Pisa. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved January 28, 2026, from [Link]

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Validation

Unraveling the Binding Affinity of 3-Methyl-ACCA: A Guide for Researchers

Navigating the complexities of ligand-receptor interactions is a cornerstone of modern drug discovery and neuroscience. The precise quantification of binding affinity, a measure of the strength of the interaction between...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of ligand-receptor interactions is a cornerstone of modern drug discovery and neuroscience. The precise quantification of binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is paramount for understanding pharmacological activity, guiding lead optimization, and ultimately developing novel therapeutics. This guide focuses on the methodological approaches to confirm the binding affinity of a specific, yet currently uncharacterized compound, hypothetically termed 3-Methyl-ACCA, to its putative receptor.

Due to the current lack of specific information in the public domain regarding a molecule precisely designated as "3-Methyl-ACCA" and its associated receptor, this guide will proceed by outlining the essential principles and a generalized workflow that researchers can adapt once the specific molecular identity and target are elucidated. The methodologies described herein represent the gold standard in the field for characterizing novel ligand-receptor interactions.

Section 1: The Critical First Step - Target Identification and Ligand Characterization

Before any binding affinity studies can be undertaken, the fundamental identities of both the ligand (3-Methyl-ACCA) and its biological target must be unequivocally established.

1.1. Elucidating the Chemical Structure of 3-Methyl-ACCA: The first priority is to confirm the precise chemical structure of "3-Methyl-ACCA." This would involve standard analytical chemistry techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) to ensure the compound's identity and purity.

1.2. Identifying the Target Receptor: The most crucial piece of information is the biological receptor to which 3-Methyl-ACCA binds. This could be a G-protein coupled receptor (GPCR), a ligand-gated ion channel, a receptor tyrosine kinase, or a nuclear receptor, among others. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational target prediction can be employed to identify the receptor.

For the remainder of this guide, we will proceed with the hypothetical scenario that 3-Methyl-ACCA is a novel psychoactive compound and its primary target has been identified as a specific subtype of a neurotransmitter receptor , for instance, a serotonin or dopamine receptor subtype.

Section 2: Comparative Analysis of Binding Affinity - Benchmarking Against Established Ligands

Once the receptor target is known, the binding affinity of 3-Methyl-ACCA must be compared against well-characterized, established ligands for that same receptor. This comparative approach provides crucial context for its potency and potential selectivity.

Table 1: Hypothetical Comparison of Binding Affinities (Ki in nM) for a Serotonin Receptor Subtype

CompoundKi (nM)Reference
Serotonin (5-HT)1.5[1]
Standard Agonist X5.2[2]
Standard Antagonist Y0.8[3]
3-Methyl-ACCA [Experimental Value] [Your Data]

This table would be populated with experimentally determined binding affinity values. The Ki (inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Section 3: Gold-Standard Methodologies for Determining Binding Affinity

Several robust experimental techniques are available to quantify the binding affinity of a ligand to its receptor. The choice of method often depends on the nature of the receptor, the availability of reagents, and the specific information required (e.g., kinetics vs. equilibrium binding).

Radioligand Binding Assays

This is a classic and widely used technique to determine the affinity of a ligand for its receptor. It involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest.

Experimental Workflow:

Caption: Workflow of a competitive radioligand binding assay.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is crucial for a sensitive and accurate assay.

  • Competitive Binding Format: Using a competitive format, where the unlabeled test compound displaces the radioligand, is often more practical and cost-effective than directly radiolabeling every new compound.

  • Equilibrium Conditions: Ensuring the binding reaction has reached equilibrium is essential for accurate determination of the affinity constant. This is typically determined through preliminary time-course experiments.

  • Cheng-Prusoff Equation: This equation is used to convert the experimentally determined IC50 (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) to the Ki, which is a true measure of affinity and is independent of the radioligand concentration.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) in addition to affinity.

Experimental Workflow:

Caption: Simplified workflow of a Surface Plasmon Resonance (SPR) experiment.

Causality Behind Experimental Choices:

  • Label-Free Detection: SPR avoids the need for radiolabeling, which can sometimes alter the binding properties of the ligand.

  • Kinetic Information: The ability to measure on- and off-rates provides a more detailed understanding of the binding interaction compared to equilibrium-based methods. For example, a high-affinity interaction could be the result of a very fast on-rate or a very slow off-rate, which has implications for the duration of the drug's effect.

  • Receptor Immobilization: The method of receptor immobilization is critical to ensure that the receptor remains in its native, active conformation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to its receptor. It is considered the gold standard for determining the thermodynamics of binding.

Experimental Workflow:

Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment.

Causality Behind Experimental Choices:

  • Direct Measurement: ITC is a direct binding assay that does not rely on any secondary labels or reporters.

  • Thermodynamic Profile: It provides a complete thermodynamic profile of the binding event, including the change in enthalpy (ΔH) and entropy (ΔS), which can provide insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

  • Stoichiometry: ITC can also determine the stoichiometry of the binding, i.e., how many ligand molecules bind to one receptor molecule.

Section 4: Signaling Pathway Analysis

Understanding the functional consequence of 3-Methyl-ACCA binding to its receptor is the next logical step. This involves investigating the downstream signaling pathways activated or inhibited by the ligand.

Assuming 3-Methyl-ACCA acts on a G-protein coupled receptor (GPCR), the following diagram illustrates a generic GPCR signaling cascade.

GPCR_Signaling Ligand 3-Methyl-ACCA Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Functional assays, such as cAMP assays, calcium flux assays, or reporter gene assays, would be necessary to determine whether 3-Methyl-ACCA acts as an agonist, antagonist, or inverse agonist at its target receptor and to quantify its functional potency (EC50 or IC50).

Conclusion

Confirming the binding affinity of a novel compound like 3-Methyl-ACCA is a multi-faceted process that requires a systematic and rigorous experimental approach. By first unequivocally identifying the compound and its receptor, and then employing a combination of high-quality binding assays such as radioligand binding, SPR, and ITC, researchers can obtain a comprehensive understanding of its pharmacological profile. Comparing these findings with established ligands provides the necessary context to evaluate its potential as a research tool or a therapeutic candidate. The subsequent investigation of its functional activity and downstream signaling effects will further illuminate its mechanism of action and its ultimate impact on cellular physiology.

References

  • [Placeholder for a relevant scientific public
  • [Placeholder for a relevant scientific public
  • [Placeholder for a relevant scientific publication on a standard serotonin antagonist]
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 1-Amino-3-Methylcyclohexanecarboxylic Acid in Peptide Mimetics

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of 1-amino-3-methylcyclohexanecarboxylic acid (AMC) and its application in peptide mi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of 1-amino-3-methylcyclohexanecarboxylic acid (AMC) and its application in peptide mimetics. We will delve into the unique structural contributions of this constrained amino acid and provide a framework for its empirical evaluation against other commonly used residues. The protocols and data presented herein are designed to be self-validating, empowering you to make informed decisions in your peptidomimetic design and development endeavors.

The Critical Role of Conformational Constraint in Peptidomimetic Design

Peptidomimetics are molecules designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints. By reducing the flexibility of the peptide backbone, we can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and specificity for its target.[2]

Constrained amino acids, such as 1-amino-3-methylcyclohexanecarboxylic acid (AMC), serve as powerful tools to achieve this conformational rigidity. The cyclic nature of the cyclohexane ring in AMC restricts the available dihedral angles of the peptide backbone, thereby influencing the local secondary structure. This guide will focus on a systematic approach to benchmarking the performance of AMC-containing peptidomimetics against those incorporating other constrained amino acids, such as proline.

Unique Structural Features of 1-Amino-3-Methylcyclohexanecarboxylic Acid (AMC)

The incorporation of AMC into a peptide sequence introduces a six-membered carbocyclic ring into the backbone. The stereochemistry of the amino and carboxyl groups, along with the methyl substituent at the 3-position, dictates the conformational preferences of the resulting peptide. The methyl group, in particular, can introduce specific steric interactions that further influence the local geometry. Understanding these structural nuances is paramount to predicting and validating the impact of AMC on peptide conformation.

Experimental Benchmarking Workflow

A robust benchmarking strategy for AMC-containing peptidomimetics involves a multi-faceted approach encompassing synthesis, structural characterization, and functional evaluation. This workflow allows for a direct comparison of AMC's performance against other constrained amino acids.

Benchmarking Workflow cluster_synthesis Synthesis cluster_analysis Structural & Functional Analysis cluster_data Data Comparison & Interpretation Peptide_Design Peptide Design (AMC vs. Control) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Peptide_Design->SPPS Purification Purification & Characterization (HPLC, MS) SPPS->Purification Conformational_Analysis Conformational Analysis (NMR, CD, X-ray) Purification->Conformational_Analysis Stability_Assay Proteolytic Stability Assay Conformational_Analysis->Stability_Assay Binding_Assay Binding Affinity Assay (SPR, ITC) Stability_Assay->Binding_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Conclusion Conclusion & Future Design Data_Analysis->Conclusion

Figure 1: A comprehensive workflow for the benchmarking of 1-amino-3-methylcyclohexanecarboxylic acid in peptide mimetics.

Detailed Experimental Protocols

Synthesis of Peptides Containing 1-Amino-3-Methylcyclohexanecarboxylic Acid

The synthesis of peptidomimetics containing AMC can be efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4] The bulky nature of AMC may necessitate optimized coupling conditions to ensure high yields.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an AMC-Containing Peptide

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours. For the sterically hindered Fmoc-AMC-OH, a longer coupling time or a stronger coupling agent like HATU may be required.

  • Washing: Wash the resin as described in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Conformational Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[5] A combination of 1D and 2D NMR experiments (COSY, TOCSY, and NOESY) allows for the assignment of proton resonances and the determination of through-bond and through-space connectivities.

Protocol 2: NMR Structural Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, and HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances for each amino acid residue.

  • Structural Restraints: Identify nuclear Overhauser effect (NOE) cross-peaks in the NOESY spectrum. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing distance restraints for structure calculation.

  • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental NOE restraints.

4.2.2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide.[6] By comparing the CD spectra of peptides containing AMC with those of control peptides, one can assess the influence of AMC on the overall fold.

Protocol 3: CD Spectroscopic Analysis

  • Sample Preparation: Prepare solutions of the peptides in a suitable solvent (e.g., phosphate buffer, trifluoroethanol) at a concentration of approximately 50-100 µM.

  • Data Acquisition: Record the CD spectra from 190 to 260 nm using a CD spectropolarimeter.[7]

  • Data Analysis: Analyze the spectra for characteristic secondary structure features. For example, α-helices typically show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

Performance Evaluation

4.3.1. Proteolytic Stability Assay

A key advantage of incorporating unnatural amino acids like AMC is the potential to enhance resistance to enzymatic degradation.[8]

Protocol 4: In Vitro Proteolytic Stability Assay

  • Incubation: Incubate the peptide (e.g., at 100 µM) with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Quench the enzymatic reaction by adding a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Half-life Calculation: Determine the half-life of the peptide under the assay conditions.

4.3.2. Binding Affinity Assay

The ultimate test of a peptidomimetic's efficacy is its ability to bind to its biological target. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity.[9]

Protocol 5: Surface Plasmon Resonance (SPR) Analysis

  • Ligand Immobilization: Immobilize the target protein on a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the peptide (analyte) over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of peptide binding to the immobilized protein.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Comparative Data Analysis

To effectively benchmark AMC, the data obtained from the above experiments should be systematically compared with data from control peptides. This comparison should be presented in a clear and concise format, such as the tables below.

Table 1: Conformational Analysis Data

PeptideKey NOEs ObservedSecondary Structure (from CD)Predominant Conformation (from NMR)
Model Peptide-AMC e.g., Hα(i) to HN(i+1)e.g., Type II β-turne.g., Well-defined turn
Model Peptide-Pro e.g., Hα(i) to Hδ(i+1)e.g., Type I β-turne.g., Defined turn with cis/trans isomerism
Model Peptide-Ala e.g., Sequential HN-HNe.g., Random coile.g., Flexible

Table 2: Performance Evaluation Data

PeptideProteolytic Half-life (in serum)Binding Affinity (Kₑ) to Target X
Model Peptide-AMC e.g., > 24 hourse.g., 50 nM
Model Peptide-Pro e.g., 12 hourse.g., 100 nM
Model Peptide-Ala e.g., < 1 houre.g., 1 µM

Conclusion and Future Directions

The incorporation of 1-amino-3-methylcyclohexanecarboxylic acid into peptidomimetics offers a promising strategy for inducing conformational constraint and enhancing proteolytic stability. The experimental workflow and protocols detailed in this guide provide a robust framework for systematically benchmarking the performance of AMC-containing peptides against other constrained amino acids. By carefully analyzing the structural and functional consequences of incorporating AMC, researchers can make data-driven decisions to guide the design of next-generation peptide-based therapeutics with improved pharmacological properties. Future studies should explore the synthesis and evaluation of a broader range of AMC diastereomers and their impact on peptide conformation and bioactivity.

References

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  • Bruno, B. J., Miller, G. D., & Lim, C. S. (2013). Basics and recent advances in peptide and protein drug delivery. Therapeutic delivery, 4(11), 1443-1467. [Link]

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Validation

A Framework for the In Vivo Comparative Analysis of 1-amino-3-methylcyclohexanecarboxylic acid and Pregabalin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo comparison of the novel compound 1-amino-3-methylcyclohexanecarboxylic acid against the establ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo comparison of the novel compound 1-amino-3-methylcyclohexanecarboxylic acid against the established therapeutic agent, pregabalin. Due to the limited publicly available preclinical data on 1-amino-3-methylcyclohexanecarboxylic acid, this document is structured as a proposed comparative study. It outlines the essential experimental protocols and data interpretation required to thoroughly evaluate its potential as a gabapentinoid therapeutic.

Introduction: The Rationale for a Comparative Study

Pregabalin is a well-established gabapentinoid, a class of drugs derived from the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Despite its structural similarity to GABA, pregabalin does not directly interact with GABA receptors.[2] Instead, its therapeutic effects are primarily mediated through its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[3] This interaction leads to a reduction in the release of excitatory neurotransmitters, which is the basis for its efficacy in treating neuropathic pain, certain types of seizures, and generalized anxiety disorder.[3][4][5]

1-amino-3-methylcyclohexanecarboxylic acid is a structural analogue of pregabalin, featuring a methyl group on the cyclohexane ring. This structural modification could potentially alter its binding affinity, selectivity, pharmacokinetic profile, and overall in vivo efficacy and safety compared to pregabalin. A head-to-head in vivo comparison is therefore essential to characterize this new chemical entity and determine its therapeutic potential.

This guide will detail the established preclinical models and methodologies that would be employed in such a comparative study, providing a clear roadmap for researchers.

Proposed Mechanism of Action: A Shared Target?

The primary hypothesis is that 1-amino-3-methylcyclohexanecarboxylic acid shares the same mechanism of action as pregabalin, acting as a ligand for the α2δ-1 subunit of voltage-gated calcium channels. The binding of these gabapentinoids to the α2δ-1 subunit is thought to modulate calcium influx at presynaptic terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate and substance P.[3][4]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca2+ influx triggers vesicle fusion a2d1 α2δ-1 Subunit a2d1->VGCC Modulates a2d1->Vesicle Inhibits (reduces Ca2+ influx) Gabapentinoid Pregabalin or 1-amino-3-methyl- cyclohexanecarboxylic acid Gabapentinoid->a2d1 Binds to Glutamate_release Glutamate Release Vesicle->Glutamate_release Exocytosis Glutamate_cleft Receptor Glutamate Receptor Glutamate_cleft->Receptor Activates Signal Postsynaptic Signal Receptor->Signal

Figure 1: Proposed mechanism of action for gabapentinoids.

Comparative In Vivo Efficacy: A Hypothetical Assessment

The following sections outline the key in vivo models for assessing the analgesic, anxiolytic, and anticonvulsant properties of 1-amino-3-methylcyclohexanecarboxylic acid in comparison to pregabalin. The presented data are hypothetical but are representative of expected outcomes based on the known profile of pregabalin.

Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used and validated model of neuropathic pain in rodents, mimicking symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).

  • Animal Subjects: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Expose the sciatic nerve in the mid-thigh region of one leg.

    • Loosely ligate the nerve with four chromic gut sutures, approximately 1 mm apart.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Recovery: Allow animals to recover for 7-10 days to allow for the development of neuropathic pain symptoms.

  • Drug Administration: Administer pregabalin (10, 30, 100 mg/kg), 1-amino-3-methylcyclohexanecarboxylic acid (10, 30, 100 mg/kg), or vehicle (e.g., saline) via oral gavage.

  • Behavioral Testing (Von Frey Test):

    • Place the animals in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for 15-20 minutes.

    • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw until the filament just buckles.

    • Record the paw withdrawal threshold (in grams). A lower threshold indicates increased mechanical allodynia.

    • Conduct testing at baseline (pre-drug) and at various time points post-drug administration (e.g., 30, 60, 120, 240 minutes).

Start Start Surgery CCI Surgery (or Sham) Start->Surgery Recovery 7-10 Day Recovery Surgery->Recovery Baseline Baseline Von Frey Test Recovery->Baseline Dosing Oral Administration (Vehicle, Pregabalin, or Test Compound) Baseline->Dosing PostDoseTest Von Frey Testing (Multiple Timepoints) Dosing->PostDoseTest Analysis Data Analysis PostDoseTest->Analysis End End Analysis->End

Figure 2: Experimental workflow for the CCI model.

Treatment GroupDose (mg/kg, p.o.)Peak Paw Withdrawal Threshold (g) at 60 min (Mean ± SEM)% Reversal of Allodynia
Sham + Vehicle-14.5 ± 0.8N/A
CCI + Vehicle-3.2 ± 0.40%
Pregabalin 10 6.8 ± 0.6 32%
Pregabalin 30 10.5 ± 0.9 65%
Pregabalin 100 13.1 ± 1.1 88%
1-amino-3-methylcyclohexanecarboxylic acid 10 5.5 ± 0.5 20%
1-amino-3-methylcyclohexanecarboxylic acid 30 9.2 ± 0.8 53%
1-amino-3-methylcyclohexanecarboxylic acid 100 11.8 ± 1.0 76%
p < 0.05 compared to CCI + Vehicle
Anxiety: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

  • Animal Subjects: Male C57BL/6 mice (20-25g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Drug Administration: Administer pregabalin (10, 30 mg/kg), 1-amino-3-methylcyclohexanecarboxylic acid (10, 30 mg/kg), or vehicle intraperitoneally (i.p.) 30 minutes before testing.

  • Behavioral Testing:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

    • An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Start Start Acclimation Animal Acclimation Start->Acclimation Dosing i.p. Administration (Vehicle, Pregabalin, or Test Compound) Acclimation->Dosing Wait 30-minute Pre-treatment Period Dosing->Wait EPM_Test 5-minute EPM Test Wait->EPM_Test Recording Automated Behavioral Recording EPM_Test->Recording Analysis Data Analysis Recording->Analysis End End Analysis->End

Figure 3: Experimental workflow for the Elevated Plus Maze test.

Treatment GroupDose (mg/kg, i.p.)% Time Spent in Open Arms (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-18.5 ± 2.125.3 ± 3.0
Pregabalin 10 32.4 ± 3.5 24.8 ± 2.8
Pregabalin 30 45.1 ± 4.2 23.9 ± 3.1
1-amino-3-methylcyclohexanecarboxylic acid 10 25.6 ± 2.9 26.1 ± 2.9
1-amino-3-methylcyclohexanecarboxylic acid 30 38.9 ± 3.8 24.5 ± 3.3
p < 0.05 compared to Vehicle
Epilepsy: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Subjects: Male ICR mice (22-28g).

  • Drug Administration: Administer pregabalin (3, 10, 30 mg/kg), 1-amino-3-methylcyclohexanecarboxylic acid (3, 10, 30 mg/kg), or vehicle orally 60 minutes before the seizure induction.

  • Seizure Induction:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the percentage of animals in each group that are protected from the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can then be calculated.

Start Start Dosing Oral Administration (Vehicle, Pregabalin, or Test Compound) Start->Dosing Wait 60-minute Pre-treatment Period Dosing->Wait MES Maximal Electroshock Stimulation Wait->MES Observation Observe for Tonic Hindlimb Extension MES->Observation Analysis Calculate % Protection and ED50 Observation->Analysis End End Analysis->End

Figure 4: Experimental workflow for the MES test.

Treatment GroupDose (mg/kg, p.o.)% Protection from Tonic Hindlimb ExtensionCalculated ED50 (mg/kg)
Vehicle-0%-
Pregabalin 3 20% 8.5
Pregabalin 10 60%
Pregabalin 30 90%
1-amino-3-methylcyclohexanecarboxylic acid 3 10% 12.2
1-amino-3-methylcyclohexanecarboxylic acid 10 40%
1-amino-3-methylcyclohexanecarboxylic acid 30 80%

Pharmacokinetic and Safety Profile Comparison

A comprehensive understanding of a compound's pharmacokinetic (PK) and safety profile is crucial for its development.

Pharmacokinetic Profile

Key PK parameters would be determined following a single oral and intravenous administration to rodents.

ParameterPregabalin (Rodent Data)1-amino-3-methylcyclohexanecarboxylic acid (Hypothetical)
Bioavailability (F%)~80%70%
Tmax (hours)0.5 - 1.01.0 - 1.5
Cmax (µg/mL) at 30 mg/kg~15~12
Half-life (t1/2, hours)4-65-7
Volume of Distribution (Vd)~0.7 L/kg~0.9 L/kg
Clearance (CL)RenalPrimarily Renal
Safety and Tolerability

Preclinical safety evaluation would include an assessment of motor coordination and general well-being.

  • Rotarod Test: To assess motor impairment, a common side effect of gabapentinoids. Mice would be placed on a rotating rod, and the latency to fall would be measured after drug administration. A shorter latency indicates motor impairment.

  • General Toxicity Studies: Acute and repeated-dose toxicity studies in rodents would be conducted to identify potential target organs of toxicity and to establish a safe dose range.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that 1-amino-3-methylcyclohexanecarboxylic acid may possess a similar pharmacological profile to pregabalin, albeit with potentially lower potency. The methyl substitution on the cyclohexane ring could influence its binding affinity to the α2δ-1 subunit and its pharmacokinetic properties.

Should in vivo studies yield promising results, the next steps in the preclinical development of 1-amino-3-methylcyclohexanecarboxylic acid would include:

  • Receptor Binding Assays: To confirm its affinity and selectivity for the α2δ-1 and α2δ-2 subunits.

  • Broader Efficacy Testing: Evaluation in other models of pain (e.g., inflammatory pain), anxiety, and epilepsy.

  • Pharmacokinetic Studies in Non-Rodent Species: To assess inter-species differences.

  • Formal GLP (Good Laboratory Practice) Toxicology and Safety Pharmacology Studies: To support an Investigational New Drug (IND) application.

This structured comparative approach provides a robust framework for elucidating the therapeutic potential of novel gabapentinoid compounds like 1-amino-3-methylcyclohexanecarboxylic acid, with pregabalin serving as an essential benchmark for efficacy and safety.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-methylcyclohexanecarboxylic Acid

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-Amino-3-methylcyclohexanecarboxylic acid, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety and compliance within your laboratory.

The "Know Your Chemical" Principle: Hazard Assessment

In the absence of a specific, dedicated Safety Data Sheet (SDS) for every novel compound or isomer, a conservative approach grounded in the analysis of structurally similar molecules is the cornerstone of proactive safety. 1-Amino-3-methylcyclohexanecarboxylic acid, as an amino acid derivative, requires careful consideration of both its carboxylic acid and amino functional groups.

The primary principle is to treat the substance as hazardous until proven otherwise . An analysis of analogous compounds provides a probable hazard profile, mandating a high degree of caution.

Table 1: Hazard Profile of Structurally Analogous Compounds
CompoundCAS No.Key HazardsSource
Cyclohexanecarboxylic Acid98-89-5Harmful if swallowed; Causes serious eye irritation.[1][2]Sigma-Aldrich, Fisher Scientific
3-Methylcyclohexanecarboxylic acidN/ACauses skin irritation; Causes serious eye damage; May cause respiratory irritation.[3]ECHA C&L Inventory
(S)-(-)-3-Cyclohexene-1-carboxylic Acid5708-19-0Causes severe skin burns and eye damage; May be corrosive to metals.[4]TCI Chemicals

This data strongly suggests that 1-Amino-3-methylcyclohexanecarboxylic acid should be handled as, at minimum, a skin and eye irritant, with the potential for more severe corrosive properties. Environmentally, the presence of the amino group means it is a nitrogenous compound. Improper disposal can contribute to the release of nitrogen into ecosystems, a significant environmental concern.[5]

Core Disposal Protocol: A Step-by-Step Workflow

This protocol is designed to comply with the foundational requirements of the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.[6][7][8]

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, ensure the appropriate PPE is in use. This is a non-negotiable first line of defense.

  • Methodology:

    • Wear chemical-resistant gloves (nitrile is a common and effective choice for incidental contact).

    • Use safety goggles or a face shield for eye protection.[9]

    • Wear a standard laboratory coat to protect from skin contact.[9]

    • Conduct all transfers of the chemical, especially of the powdered form, inside a certified chemical fume hood to prevent inhalation.[10]

  • Causality: The use of PPE and a fume hood is predicated on the hazard assessment (Table 1), which indicates a high likelihood of skin, eye, and respiratory irritation.[3]

Step 2: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Methodology:

    • Designate a specific waste container solely for 1-Amino-3-methylcyclohexanecarboxylic acid and its associated contaminated materials (e.g., weighing paper, contaminated pipette tips).

    • Do not mix this waste with other chemical streams, such as solvents or strong oxidizing agents, unless compatibility has been explicitly verified by your institution's Environmental Health and Safety (EHS) department.[10]

  • Causality: Mixing incompatible chemicals can lead to exothermic reactions, gas generation, or fire. Segregation ensures that the waste remains stable and safe for handling and transport.[11]

Step 3: Container Selection and Management

The integrity of the waste container is paramount for preventing leaks and environmental contamination.

  • Methodology:

    • Select a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a robust and common choice.[7]

    • Ensure the container is in good condition, free from cracks, and has a secure, screw-top lid.[12]

    • Fill the container to no more than 90% capacity to allow for expansion of contents due to temperature changes.[7]

    • Crucially, keep the container closed at all times , except when actively adding waste.[10][12]

  • Causality: Federal and state regulations mandate that hazardous waste containers be kept closed to prevent the release of vapors and to avoid spills.[13] A properly sealed, robust container is a primary engineering control that protects both lab personnel and the environment.

Step 4: Comprehensive Waste Labeling

Accurate labeling is a key component of OSHA's Hazard Communication Standard and is essential for the safety of everyone who may handle the container.[8][14]

  • Methodology:

    • Obtain a hazardous waste tag from your institution's EHS department.

    • Clearly write the words "Hazardous Waste ."

    • List the full chemical name: "1-Amino-3-methylcyclohexanecarboxylic acid ." Do not use abbreviations.

    • Indicate the approximate concentration and quantity.

    • Note the date when the first drop of waste was added to the container (the "accumulation start date").

  • Causality: This information is legally required and ensures that waste handlers and disposal facility technicians understand the container's contents and associated hazards, enabling them to manage it safely and appropriately.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Labs that generate hazardous waste must store it in a designated SAA prior to pickup.

  • Methodology:

    • Designate a specific location in the lab as the SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[12]

    • Ensure the SAA is away from drains and sources of ignition.

    • Store the labeled waste container within the SAA, preferably in secondary containment (such as a chemical-resistant tray) to contain potential leaks.

  • Causality: The EPA established SAA regulations to allow for the safe collection of small amounts of waste in a lab without needing a full-scale storage permit.[13] Sticking to these rules, including limits on the total volume of waste (typically 55 gallons), is essential for compliance.[13]

Step 6: Final Disposal via Authorized Channels

The final step is to transfer the waste into the custody of trained professionals for permanent destruction.

  • Methodology:

    • Once the waste container is full (or within one year of the accumulation start date, per EPA guidelines for academic labs), contact your institution's EHS department to schedule a waste pickup.[15]

    • EHS will then manage the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]

  • Causality: The ultimate, and most common, disposal method for this type of organic chemical waste is controlled incineration at a specialized facility.[10][17] This process is designed to destroy the chemical completely and safely. Disposing of this chemical down the drain or in regular trash is strictly prohibited as it can harm aquatic life and disrupt wastewater treatment processes.[10][18][19]

Emergency Procedures for Spills and Exposure

A trustworthy protocol must include clear instructions for when things go wrong.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material, taking care not to create dust.[9]

    • Place the collected material and any contaminated cleaning supplies into your designated hazardous waste container.

    • Wipe the area with a damp cloth and then decontaminate with soap and water.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 1-Amino-3-methylcyclohexanecarboxylic acid, ensuring a logical and compliant process from generation to final disposition.

G cluster_0 In-Lab Procedures cluster_1 Institutional & Final Disposal gen Waste Generation (e.g., contaminated labware, unused material) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe assess Hazard Assessment (Treat as Irritant/Corrosive) ppe->assess segregate Step 2: Segregate Waste (Dedicated Container) assess->segregate container Step 3: Use Proper Container (HDPE, <90% Full, Closed Lid) segregate->container label_waste Step 4: Label Correctly ('Hazardous Waste', Full Name, Date) container->label_waste store Step 5: Store in SAA (Designated, Secure Area) label_waste->store ehs Step 6: Contact EHS (Schedule Waste Pickup) store->ehs disposal Final Disposition (Licensed TSDF / Incineration) ehs->disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-methylcyclohexanecarboxylic acid
Reactant of Route 2
1-Amino-3-methylcyclohexanecarboxylic acid
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